Mikamycin B
Description
Structure
2D Structure
Properties
IUPAC Name |
N-[(3S,6S,12R,15S,16R,19S,22S)-3-[[4-(dimethylamino)phenyl]methyl]-12-ethyl-4,16-dimethyl-2,5,11,14,18,21,24-heptaoxo-19-phenyl-17-oxa-1,4,10,13,20-pentazatricyclo[20.4.0.06,10]hexacosan-15-yl]-3-hydroxypyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H54N8O10/c1-6-31-42(59)52-22-11-14-32(52)43(60)51(5)34(24-27-16-18-29(19-17-27)50(3)4)44(61)53-23-20-30(54)25-33(53)39(56)49-37(28-12-8-7-9-13-28)45(62)63-26(2)36(40(57)47-31)48-41(58)38-35(55)15-10-21-46-38/h7-10,12-13,15-19,21,26,31-34,36-37,55H,6,11,14,20,22-25H2,1-5H3,(H,47,57)(H,48,58)(H,49,56)/t26-,31-,32+,33+,34+,36+,37+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGXCETJZBDTKRY-DZCVGBHJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(=O)N2CCCC2C(=O)N(C(C(=O)N3CCC(=O)CC3C(=O)NC(C(=O)OC(C(C(=O)N1)NC(=O)C4=C(C=CC=N4)O)C)C5=CC=CC=C5)CC6=CC=C(C=C6)N(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1C(=O)N2CCC[C@H]2C(=O)N([C@H](C(=O)N3CCC(=O)C[C@H]3C(=O)N[C@H](C(=O)O[C@@H]([C@@H](C(=O)N1)NC(=O)C4=C(C=CC=N4)O)C)C5=CC=CC=C5)CC6=CC=C(C=C6)N(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H54N8O10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701028335 | |
| Record name | Mikamycin IA | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701028335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
867.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3131-03-1 | |
| Record name | Mikamycin IA | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003131031 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Mikamycin IA | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701028335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MIKAMYCIN B | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V50XJ0NC3I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Origin of Mikamycin B: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Mikamycin B, a member of the streptogramin B family of antibiotics, is a potent natural product with significant antibacterial activity. This technical guide provides an in-depth exploration of the origins of this compound, detailing its discovery, the producing microorganism, and the molecular basis of its biosynthesis. Drawing on available data for this compound and its close analogue, pristinamycin IA, this document summarizes quantitative production data, outlines key experimental protocols, and visualizes the biosynthetic pathway to serve as a comprehensive resource for the scientific community.
Introduction
This compound is a cyclic depsipeptide antibiotic that, in conjunction with Mikamycin A (a polyketide-lactone), forms the Mikamycin complex.[1] This complex exhibits synergistic antibacterial activity, primarily against Gram-positive bacteria. The two components target the bacterial ribosome, effectively inhibiting protein synthesis. This compound belongs to the streptogramin B group of antibiotics, which are characterized by their complex cyclic peptide structures assembled through non-ribosomal peptide synthesis.[2] Understanding the origin and biosynthesis of this compound is crucial for efforts in microbial strain improvement, synthetic biology applications, and the development of novel antibiotic derivatives.
Discovery and Producing Organism
This compound was first isolated from the soil bacterium Streptomyces mitakaensis, discovered in Mitaka City, Tokyo, Japan.[1] This actinomycete is the natural producer of the Mikamycin complex. Subsequent research has identified other Streptomyces species that produce structurally similar streptogramin B antibiotics, such as Streptomyces pristinaespiralis (producing pristinamycin IA) and Streptomyces virginiae (producing virginiamycin S1).
Biosynthesis of this compound
The biosynthesis of this compound is a complex process orchestrated by a series of large, multi-functional enzymes known as Non-Ribosomal Peptide Synthetases (NRPSs). These enzymatic assembly lines are encoded by a dedicated biosynthetic gene cluster (BGC) within the genome of Streptomyces mitakaensis. While the complete BGC for this compound has not been fully elucidated, extensive research on the closely related pristinamycin I BGC in S. pristinaespiralis provides a robust model for the synthesis of this compound.
Precursor Molecules
The synthesis of the this compound backbone requires the incorporation of several specific amino acid and keto acid precursors. Based on the structure of pristinamycin IA, the likely precursors for this compound are:
-
3-hydroxypicolinic acid
-
L-threonine
-
L-aminobutyric acid
-
L-proline
-
4-(dimethylamino)-L-phenylalanine
-
4-oxo-L-pipecolic acid
-
L-phenylglycine
The Non-Ribosomal Peptide Synthetase (NRPS) Assembly Line
The NRPS machinery functions as a modular assembly line, where each module is responsible for the activation, modification (optional), and incorporation of a specific precursor molecule. A typical NRPS module consists of the following domains:
-
Adenylation (A) domain: Selects and activates the specific amino acid precursor by converting it to an aminoacyl-adenylate.
-
Thiolation (T) domain (or Peptidyl Carrier Protein, PCP): Covalently tethers the activated amino acid via a phosphopantetheinyl arm.
-
Condensation (C) domain: Catalyzes the formation of a peptide bond between the amino acid on its own T domain and the growing peptide chain attached to the T domain of the preceding module.
Additional domains, such as epimerization (E) domains for converting L-amino acids to their D-isomers and N-methyltransferase (MT) domains, can also be present within a module to introduce further chemical diversity. The final module typically contains a thioesterase (TE) domain, which is responsible for releasing the fully assembled peptide chain, often through cyclization.
Figure 1. Proposed biosynthetic pathway for this compound via a Non-Ribosomal Peptide Synthetase (NRPS) assembly line.
Quantitative Data on Production
| Parameter | Value | Organism | Reference |
| Fermentation Yield (Shake Flask) | 51.0 mg/L | S. pristinaespiralis | [3] |
| Fermentation Yield (Optimized, with resin) | 1.0 - 2.5 g/L | S. pristinaespiralis | [4] |
| Fermentation Yield (Immobilized Cells) | 213 mg/L | S. pristinaespiralis | Patent US3154475A |
Experimental Protocols
Fermentation of Streptomyces mitakaensis for this compound Production
This protocol is a general guideline and may require optimization for specific strains and equipment.
-
Seed Culture Preparation:
-
Inoculate a loopful of S. mitakaensis spores or mycelial fragments from a mature agar plate into a 250 mL flask containing 50 mL of a suitable seed medium (e.g., Tryptic Soy Broth or a custom seed medium).
-
Incubate at 28-30°C on a rotary shaker at 200-250 rpm for 48-72 hours.
-
-
Production Culture:
-
Inoculate a production fermenter containing a suitable production medium with 5-10% (v/v) of the seed culture. A typical production medium might contain a complex carbon source (e.g., glucose, starch), a nitrogen source (e.g., soybean meal, yeast extract), and trace elements.
-
Maintain the fermentation at 28-30°C with controlled aeration and agitation for 7-10 days.
-
Monitor pH, dissolved oxygen, and glucose consumption throughout the fermentation.
-
Isolation and Purification of this compound
-
Harvesting:
-
At the end of the fermentation, harvest the culture broth by centrifugation or filtration to separate the mycelium from the supernatant. This compound is typically found in both the mycelium and the supernatant.
-
-
Extraction:
-
Extract the supernatant with an equal volume of a water-immiscible organic solvent such as ethyl acetate or chloroform at a neutral pH.
-
Extract the mycelial cake with a polar organic solvent like acetone or methanol. The solvent is then evaporated, and the residue is redissolved in a suitable buffer and extracted with ethyl acetate or chloroform.
-
-
Purification:
-
Combine the organic extracts and evaporate to dryness under reduced pressure.
-
The crude extract can be further purified using chromatographic techniques such as silica gel column chromatography, followed by high-performance liquid chromatography (HPLC) with a reverse-phase column (e.g., C18).
-
Figure 2. General experimental workflow for the production and purification of this compound.
Conclusion
This compound, a complex cyclic depsipeptide from Streptomyces mitakaensis, represents a fascinating example of microbial secondary metabolism. Its biosynthesis via a modular NRPS assembly line offers significant potential for bioengineering and the generation of novel antibiotic compounds. While specific data on this compound remains somewhat limited, the extensive research on the closely related pristinamycin I provides a valuable framework for future studies. This technical guide consolidates the current understanding of the origin of this compound, providing researchers with a foundation for further investigation into this important class of antibiotics.
References
- 1. Characterization of the 'pristinamycin supercluster' of Streptomyces pristinaespiralis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of the ‘pristinamycin supercluster’ of Streptomyces pristinaespiralis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Method for improving pristinamycine fermentation output - Eureka | Patsnap [eureka.patsnap.com]
Mikamycin B: A Comprehensive Technical Guide to its Discovery, History, and Core Scientific Attributes
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the discovery, history, and core scientific principles of Mikamycin B, a potent streptogramin B antibiotic. This document provides a detailed overview of its chemical properties, mechanism of action, biosynthesis, and in vitro activity, supported by quantitative data, experimental methodologies, and visual diagrams to facilitate a comprehensive understanding for research and development purposes.
Introduction and Historical Perspective
This compound is a member of the streptogramin B family of antibiotics, a class of natural products produced by various species of Streptomyces bacteria. It is a cyclic hexadepsipeptide that acts synergistically with streptogramin A antibiotics to inhibit bacterial protein synthesis.
The discovery of the mikamycin complex dates back to 1956 by Arai and colleagues, who isolated it from the soil bacterium Streptomyces mitakaensis found in Mitaka City, Japan.[1] The complex was found to consist of two major active components: Mikamycin A (a macrolactone) and this compound (a depsipeptide).[1] Subsequent research revealed that this compound is identical to several other independently discovered streptogramin B antibiotics, including Pristinamycin IA, Virginiamycin B, and Ostreogrycin B.[2] This guide will focus on the discovery, properties, and scientific investigation of this compound.
Physicochemical Properties of this compound
This compound is a cyclic depsipeptide with the molecular formula C45H54N8O10 and a molecular weight of 866.96 g/mol .[1][3] A summary of its key physicochemical properties is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C45H54N8O10 | |
| Molecular Weight | 866.96 g/mol | |
| Appearance | Platelets (from methanol) | |
| Melting Point | 160 °C (monohydrate), 262-263 °C (anhydrous, decomposes) | |
| Solubility | Soluble in methanol, ethanol, acetone, chloroform; Practically insoluble in water | |
| UV max (Methanol) | 209 nm, 260 nm, 305 nm | |
| Synonyms | Pristinamycin IA, Virginiamycin B, Ostreogrycin B, Streptogramin B |
In Vitro Antibacterial Activity
This compound, as a component of the pristinamycin complex, exhibits potent activity primarily against Gram-positive bacteria. Its efficacy is significantly enhanced when used in combination with a streptogramin A component. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of pristinamycin against various clinically relevant bacteria. It is important to note that these values represent the activity of the pristinamycin complex (this compound/Pristinamycin IA and a streptogramin A component).
| Bacterial Species | Strain Type | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |
| Staphylococcus aureus | Methicillin-Sensitive (MSSA) | 0.12 - 1 | 0.25 | 0.5 | |
| Staphylococcus aureus | Methicillin-Resistant (MRSA) | ≤ 0.5 | - | - | |
| Streptococcus pneumoniae | Penicillin-Sensitive | 0.03 - 1 | 0.25 | 0.5 | |
| Streptococcus pneumoniae | Penicillin-Resistant | 0.03 - 1 | 0.25 | 0.5 | |
| Enterococcus faecium | Vancomycin-Resistant (VRE) | 0.25 - 2 | 1 | 2 | |
| Viridans Group Streptococci | - | 0.03 - 1 | 0.25 | 0.5 |
Experimental Protocols
Isolation and Purification of this compound from Streptomyces mitakaensis
The following is a generalized protocol based on methods described for the isolation of streptogramin antibiotics from Streptomyces species.
Methodology:
-
Fermentation: Streptomyces mitakaensis is cultured in a suitable liquid medium containing sources of carbon, nitrogen, and mineral salts. The fermentation is carried out under aerobic conditions with agitation at a controlled temperature (typically 28°C) for several days to allow for the production of the antibiotic.
-
Extraction: The culture broth is separated from the mycelium. The antibiotic is then extracted from the filtered broth and/or the mycelial cake using a water-immiscible organic solvent such as ethyl acetate. The organic extract is then concentrated to yield a crude extract.
-
Purification: The crude extract is subjected to chromatographic techniques for purification.
-
Silica Gel Chromatography: The crude extract is first fractionated on a silica gel column using a gradient of solvents, such as chloroform and methanol, to separate the components based on polarity.
-
High-Performance Liquid Chromatography (HPLC): The active fractions from the silica gel column are further purified by preparative reverse-phase HPLC to obtain pure this compound.
-
-
Crystallization: The purified this compound can be crystallized from a suitable solvent system, such as methanol-water, to obtain a crystalline solid.
Structural Elucidation
The structure of this compound was determined using a combination of classical chemical degradation and modern spectroscopic techniques.
-
Acid Hydrolysis and Amino Acid Analysis: To identify the constituent amino acids, the purified antibiotic is hydrolyzed with strong acid (e.g., 6N HCl). The resulting amino acids are then identified and quantified using techniques like amino acid analysis or chromatography (e.g., HPLC, GC-MS) by comparison with authentic standards.
-
Spectroscopic Analysis:
-
Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact molecular weight and elemental composition of the molecule.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, TOCSY, HSQC, HMBC, NOESY) NMR experiments are crucial for determining the sequence of the amino acids and the overall three-dimensional structure of the cyclic peptide.
-
Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: Used to identify chromophores within the structure.
-
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of this compound (as part of the pristinamycin complex) is typically determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Antibiotic Solutions: A stock solution of the antibiotic is prepared and serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.
-
Inoculum Preparation: A standardized inoculum of the test bacterium is prepared to a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Incubation: The microtiter plate is incubated at 35°C for 16-20 hours.
-
Reading the MIC: The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacterium.
Mechanism of Action
This compound, a streptogramin B antibiotic, inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit. Its action is synergistic with streptogramin A antibiotics.
The synergistic mechanism proceeds as follows:
-
Binding of Streptogramin A: The streptogramin A component (e.g., dalfopristin) binds to the peptidyl transferase center (PTC) on the 50S ribosomal subunit. This binding induces a conformational change in the ribosome.
-
Enhanced Binding of this compound: The conformational change induced by the streptogramin A component increases the binding affinity of this compound to the ribosome by approximately 100-fold. This compound binds to a site in the ribosomal exit tunnel.
-
Inhibition of Protein Synthesis:
-
Streptogramin A blocks the binding of aminoacyl-tRNA to the A-site and inhibits peptide bond formation, thus halting the early phase of peptide elongation.
-
This compound obstructs the passage of the nascent polypeptide chain through the exit tunnel, leading to the premature release of incomplete peptides and inhibiting the late phase of elongation.
-
-
Synergistic Bactericidal Effect: The combined action of both components leads to a complete shutdown of protein synthesis, resulting in a potent bactericidal effect against susceptible bacteria. While each component alone is typically bacteriostatic, their combination is bactericidal.
Biosynthesis of this compound
This compound is synthesized by a multi-modular enzymatic complex known as a non-ribosomal peptide synthetase (NRPS). This process is independent of messenger RNA and the ribosome.
The biosynthesis of Pristinamycin I (this compound) in Streptomyces pristinaespiralis involves a large ~210 kb gene "supercluster" that also contains the genes for the biosynthesis of the synergistic Pristinamycin II component. The genes for Pristinamycin I biosynthesis are interspersed with those for Pristinamycin II.
The key genes and their products involved in the assembly of the this compound backbone are:
-
snbA : Encodes a 3-hydroxypicolinic acid:AMP ligase, which activates the starter unit for the synthesis.
-
snbC : Encodes a peptide synthetase responsible for the incorporation of L-threonine and L-aminobutyric acid.
-
snbDE : Encodes a large peptide synthetase that activates and incorporates the remaining precursors: proline, 4-dimethylamino-L-phenylalanine, 4-oxo-L-pipecolic acid, and L-phenylglycine.
The biosynthesis proceeds through a series of modules, with each module responsible for the activation and incorporation of a specific amino acid into the growing peptide chain. The domains within each module include:
-
Adenylation (A) domain: Selects and activates the specific amino acid as an aminoacyl-adenylate.
-
Thiolation (T) or Peptidyl Carrier Protein (PCP) domain: Covalently binds the activated amino acid as a thioester.
-
Condensation (C) domain: Catalyzes the formation of the peptide bond between the amino acid on its own T-domain and the growing peptide chain attached to the T-domain of the previous module.
-
Epimerization (E) domain: Can modify the stereochemistry of the incorporated amino acid.
-
Thioesterase (TE) domain: Located at the final module, it catalyzes the release of the completed peptide, often through cyclization.
Conclusion
This compound, a key component of the pristinamycin antibiotic complex, has a rich history of discovery and scientific investigation. Its synergistic mechanism of action, targeting the bacterial ribosome, makes it a potent weapon against a range of Gram-positive pathogens, including drug-resistant strains. The elucidation of its complex biosynthetic pathway, governed by a large gene supercluster, opens avenues for bioengineering and the development of novel streptogramin antibiotics. This technical guide provides a foundational resource for researchers and drug development professionals working with this important class of antimicrobial agents.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Chemical Structure and Properties of Mikamycin B
Abstract
This compound, also known as Pristinamycin IA or Streptogramin B, is a potent cyclodepsipeptide antibiotic belonging to the streptogramin B class.[1] It is a natural product isolated from various Streptomyces species, including Streptomyces mitakaensis and Streptomyces pristinaespiralis.[1][2][3] this compound acts as a crucial component of the Mikamycin and Pristinamycin antibiotic complexes, where it exhibits a remarkable synergistic bactericidal effect when combined with a Streptogramin A-type compound (e.g., Mikamycin A).[3] This synergy allows for effective treatment against a range of Gram-positive bacteria, including challenging multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). Its mechanism of action involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound, along with relevant experimental methodologies.
Chemical Structure and Identification
This compound is a complex cyclic depsipeptide, meaning its structure contains both peptide and ester bonds in a macrocyclic ring. The core structure is composed of several amino acid residues, including non-proteinogenic and modified ones.
IUPAC Name: N-[(3S,6S,12R,15S,16R,19S,22S)-3-[[4-(dimethylamino)phenyl]methyl]-12-ethyl-4,16-dimethyl-2,5,11,14,18,21,24-heptaoxo-19-phenyl-17-oxa-1,4,10,13,20-pentazatricyclo[20.4.0.0⁶,¹⁰]hexacosan-15-yl]-3-hydroxypyridine-2-carboxamide.
Stereochemistry: The molecule possesses multiple chiral centers, which are critical for its biological activity. The specific stereochemistry is defined in its IUPAC name.
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Reference(s) |
| CAS Number | 3131-03-1 | |
| Molecular Formula | C₄₅H₅₄N₈O₁₀ | |
| Molecular Weight | 866.96 g/mol | |
| Synonyms | Pristinamycin IA, Streptogramin B, Ostreogrycin B, Vernamycin Bα, PA-114B |
Physicochemical Properties
The physical and chemical properties of this compound are essential for its formulation, delivery, and pharmacokinetic profiling.
Table 2: Physicochemical Data for this compound
| Property | Value | Reference(s) |
| Appearance | Light yellow to yellow crystalline solid. | |
| Melting Point | Anhydrous: 262-263 °C (decomposes)Monohydrate: 160 °C | |
| Solubility | Soluble in chloroform (30 mg/ml), DMF (30 mg/ml), DMSO (30 mg/ml), methanol, ethanol, acetone, and ethyl acetate. Practically insoluble in water and petroleum ether. | |
| UV Absorption (λmax) | In Methanol: 262, 304 nm | |
| Storage Temperature | -20°C |
Biological Properties and Mechanism of Action
This compound's primary biological role is as an antibacterial agent. Its efficacy is dramatically enhanced when used in combination with a Streptogramin A antibiotic.
-
Mechanism of Action: this compound inhibits bacterial protein synthesis by binding to the peptidyl transferase center of the 50S ribosomal subunit. This binding obstructs the passage of the elongating polypeptide chain, leading to a premature termination of protein synthesis. The binding of a Streptogramin A component induces a conformational change in the ribosome, which increases the binding affinity for this compound by up to 100-fold, resulting in a potent synergistic and bactericidal effect.
-
Antimicrobial Spectrum: It is highly active against Gram-positive bacteria, including Staphylococcus, Streptococcus, Clostridium, Peptostreptococcus, and Propionibacterium species. Its activity against MRSA makes it a clinically significant compound.
-
Resistance: Bacterial resistance to Streptogramin B can emerge through mechanisms such as enzymatic modification of the drug or alteration of the ribosomal target site, often conferred by erythromycin ribosome methylation (erm) genes.
Experimental Protocols
The following sections outline generalized methodologies for the isolation, characterization, and activity testing of this compound, based on standard practices for natural product antibiotics.
Isolation and Purification of this compound
This protocol describes a general procedure for extracting and purifying this compound from a Streptomyces fermentation culture.
-
Fermentation: Culture a high-yielding strain of Streptomyces mitakaensis or a similar producer in a suitable liquid medium (e.g., starch casein broth) under optimal temperature and aeration conditions for several days to allow for antibiotic production.
-
Extraction: After fermentation, separate the mycelium from the culture broth by centrifugation or filtration. Extract the culture filtrate and the mycelial cake with a water-immiscible organic solvent such as ethyl acetate or chloroform.
-
Concentration: Combine the organic extracts and concentrate them under reduced pressure using a rotary evaporator to yield a crude extract.
-
Chromatographic Purification:
-
Silica Gel Chromatography: Subject the crude extract to column chromatography on a silica gel stationary phase. Elute with a gradient of solvents, such as a chloroform-methanol or hexane-ethyl acetate system, to separate the components based on polarity.
-
Preparative HPLC: Further purify the fractions containing this compound using reverse-phase preparative High-Performance Liquid Chromatography (HPLC) with a C18 column. A typical mobile phase would be a gradient of acetonitrile and water (often with a modifier like 0.1% formic acid).
-
-
Crystallization: Concentrate the purified fractions and crystallize this compound from a suitable solvent system, such as methanol-water, to obtain the pure compound.
Structure Elucidation Methodologies
The definitive structure of this compound is determined using a combination of modern spectroscopic techniques.
-
Mass Spectrometry (MS): Perform high-resolution mass spectrometry (e.g., UPLC-Q-TOF-HR-MS) to determine the exact mass and elemental composition, confirming the molecular formula (C₄₅H₅₄N₈O₁₀). Fragmentation patterns from MS/MS analysis can provide initial structural information about the amino acid sequence.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Acquire one-dimensional (1D) NMR spectra (¹H and ¹³C) to identify the types and number of protons and carbons.
-
Acquire two-dimensional (2D) NMR spectra, including:
-
COSY (Correlation Spectroscopy): To establish proton-proton (H-H) coupling networks within individual amino acid residues.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons directly to their attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for sequencing the peptide and identifying the macrocyclic linkage.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, aiding in the elucidation of the molecule's 3D conformation and stereochemistry.
-
-
Antimicrobial Susceptibility Testing (MIC Determination)
The biological activity of this compound is quantified by determining its Minimum Inhibitory Concentration (MIC) against various bacterial strains. The broth microdilution method is a standard protocol.
-
Preparation of Antibiotic Stock: Prepare a high-concentration stock solution of this compound in a suitable solvent like DMSO.
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound stock solution with a sterile cation-adjusted Mueller-Hinton Broth (or other appropriate bacterial growth medium) to achieve a range of desired final concentrations.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum from a fresh culture, adjusting its turbidity to a 0.5 McFarland standard. This is then diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.
-
Incubation: Add the prepared bacterial inoculum to each well of the microtiter plate containing the antibiotic dilutions. Include a positive control (broth + inoculum, no antibiotic) and a negative control (broth only). Incubate the plate at 37°C for 16-20 hours.
-
Result Interpretation: The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth (i.e., the first clear well in the dilution series). Results can be read visually or with a microplate reader measuring absorbance at 600 nm.
Biosynthesis Pathway Overview
This compound is synthesized by a large, multi-enzyme complex known as a Non-Ribosomal Peptide Synthetase (NRPS) . This system functions like a molecular assembly line, where different modules are responsible for activating, modifying, and linking specific amino acid building blocks.
The diagram below illustrates the generalized modular logic of an NRPS system responsible for synthesizing a Streptogramin B-type antibiotic like this compound. Each module selects and incorporates one amino acid into the growing peptide chain.
Caption: Generalized workflow for the Non-Ribosomal Peptide Synthetase (NRPS) assembly line.
References
An In-depth Technical Guide to the Mechanism of Action of Mikamycin B on Bacterial Ribosomes
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mikamycin B, a member of the streptogramin B family of antibiotics, is a potent inhibitor of bacterial protein synthesis. It targets the 50S ribosomal subunit, effectively halting the elongation of nascent polypeptide chains. This technical guide provides a comprehensive overview of the molecular mechanism of action of this compound, with a focus on its interaction with the bacterial ribosome. The synergistic relationship with Mikamycin A, quantitative binding data of related compounds, detailed experimental methodologies for studying this interaction, and the structural basis of its inhibitory activity are presented.
Introduction
The rise of antibiotic-resistant bacteria poses a significant global health threat, necessitating the development of novel antimicrobial agents and a deeper understanding of existing ones. Mikamycins, produced by Streptomyces mitakaensis, are a mixture of two structurally different compounds: Mikamycin A (a streptogramin A) and this compound (a streptogramin B). While each component exhibits bacteriostatic activity individually, they act synergistically to produce a potent bactericidal effect.[1][2] This guide focuses on the mechanism of action of this compound at its primary cellular target: the bacterial ribosome.
Mechanism of Action
This compound exerts its antibacterial effect by binding to the large (50S) subunit of the bacterial ribosome.[3] Its binding site is located within the nascent polypeptide exit tunnel (NPET), a crucial channel through which newly synthesized proteins emerge from the ribosome.[4][5] By occupying this tunnel, this compound physically obstructs the passage of the elongating polypeptide chain, leading to the premature termination of protein synthesis. This steric hindrance prevents the ribosome from continuing the translation process, ultimately leading to cell death.
Synergistic Action with Mikamycin A
The remarkable potency of the Mikamycin complex stems from the synergistic interaction between Mikamycin A and this compound. Mikamycin A, a polyunsaturated macrolactone, binds to the peptidyl transferase center (PTC) on the 50S subunit. The binding of Mikamycin A induces a conformational change in the 23S rRNA, which allosterically increases the binding affinity of this compound to its site in the NPET. This cooperative binding results in a stable ternary complex (Ribosome-Mikamycin A-Mikamycin B) that is significantly more effective at inhibiting protein synthesis than either compound alone.
The following diagram illustrates the synergistic mechanism of Mikamycin A and B:
Quantitative Data
Precise quantitative data for the binding of this compound to the bacterial ribosome is scarce in publicly available literature. However, data from closely related streptogramin B antibiotics, such as Virginiamycin S and Pristinamycin IA, provide valuable insights into the binding affinities.
| Antibiotic Component | Ribosome/Subunit | Method | Dissociation Constant (Kd) | Reference |
| Streptogramin B | E. coli 70S Ribosomes | Equilibrium Dialysis | 59 nM | |
| Streptogramin B (in presence of Streptogramin A) | E. coli 70S Ribosomes | Equilibrium Dialysis | 13.3 nM | |
| Pristinamycin IA | S. aureus 70S Ribosomes | Not Specified | 0.8 µM | |
| Pristinamycin IA (in presence of Pristinamycin IIA) | S. aureus 70S Ribosomes | Not Specified | 0.005 µM (5 nM) |
Note: The presented Kd values for Pristinamycin IA are for the synergistic binding with Pristinamycin IIA, highlighting the significant increase in affinity.
Experimental Protocols
The study of the this compound-ribosome interaction relies on a combination of structural, biochemical, and biophysical techniques. The following sections provide detailed methodologies for key experiments.
Cryo-Electron Microscopy (Cryo-EM) of the Ribosome-Mikamycin B Complex
Cryo-EM is a powerful technique to visualize the three-dimensional structure of the ribosome in complex with antibiotics at near-atomic resolution.
Methodology:
-
Ribosome Purification: Isolate 70S ribosomes from a suitable bacterial strain (e.g., Escherichia coli MRE600) using sucrose gradient centrifugation.
-
Complex Formation: Incubate purified 70S ribosomes with a molar excess of Mikamycin A and this compound to ensure saturation of the binding sites.
-
Grid Preparation: Apply a small volume of the ribosome-antibiotic complex to a glow-discharged cryo-EM grid, blot away excess liquid, and plunge-freeze in liquid ethane to vitrify the sample.
-
Data Collection: Collect high-resolution images using a Titan Krios transmission electron microscope equipped with a direct electron detector.
-
Image Processing: Process the collected movie frames to correct for beam-induced motion, estimate the contrast transfer function (CTF), and automatically pick individual ribosome particles.
-
3D Reconstruction: Perform 2D and 3D classification and refinement using software packages like RELION or cryoSPARC to obtain a high-resolution 3D map of the ribosome-antibiotic complex.
-
Model Building and Refinement: Build an atomic model of the complex into the cryo-EM density map and refine it to obtain the final structure.
X-ray Crystallography
X-ray crystallography provides high-resolution structural information of the antibiotic bound to the ribosome.
Methodology:
-
Crystallization: Grow crystals of the 50S ribosomal subunit or the 70S ribosome in the presence of Mikamycin A and B using vapor diffusion (sitting or hanging drop) methods. Crystals are often obtained from ribosomes of thermophilic bacteria like Thermus thermophilus or Deinococcus radiodurans.
-
Data Collection: Expose the crystals to a high-intensity X-ray beam at a synchrotron source and collect diffraction data.
-
Structure Determination: Process the diffraction data and determine the three-dimensional structure of the ribosome-antibiotic complex using molecular replacement and subsequent refinement.
In Vitro Transcription/Translation (IVTT) Assay
This assay measures the inhibitory effect of this compound on protein synthesis in a cell-free system.
Methodology:
-
Reaction Setup: Prepare a reaction mixture containing a bacterial cell-free extract (e.g., E. coli S30), a DNA template encoding a reporter protein (e.g., luciferase), amino acids, and an energy source.
-
Inhibitor Addition: Add varying concentrations of this compound, both alone and in combination with a fixed concentration of Mikamycin A, to the reaction mixtures.
-
Incubation: Incubate the reactions at 37°C to allow for transcription and translation.
-
Signal Measurement: Measure the activity of the synthesized reporter protein (e.g., luminescence for luciferase).
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the antibiotic concentration to determine the IC50 value.
Ribosome Filter Binding Assay
This assay is used to determine the binding affinity (Kd) of radiolabeled this compound to the ribosome.
Methodology:
-
Radiolabeling: Synthesize or obtain a radiolabeled version of this compound (e.g., with ³H or ¹⁴C).
-
Binding Reaction: Incubate a constant concentration of purified ribosomes with increasing concentrations of radiolabeled this compound in a suitable binding buffer.
-
Filtration: Pass the reaction mixtures through a nitrocellulose filter. Ribosomes and any bound ligand will be retained on the filter, while unbound ligand will pass through.
-
Quantification: Measure the amount of radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Plot the amount of bound ligand as a function of the free ligand concentration and fit the data to a binding isotherm to determine the Kd.
Structural Insights into this compound Binding
Structural studies of streptogramin B antibiotics bound to the 50S ribosomal subunit have revealed the molecular basis of their inhibitory action. This compound binds in the NPET, making extensive contacts with the 23S rRNA. Key nucleotides involved in the interaction include those in domains II and V of the 23S rRNA. The binding of this compound physically constricts the tunnel, preventing the passage of the nascent polypeptide chain. The synergistic binding of Mikamycin A in the PTC further stabilizes this inhibitory conformation, leading to a complete blockage of protein synthesis.
Conclusion
This compound is a potent inhibitor of bacterial protein synthesis that targets the nascent polypeptide exit tunnel of the 50S ribosomal subunit. Its synergistic action with Mikamycin A, which involves an allosteric mechanism to enhance binding affinity, makes it a highly effective bactericidal agent. The detailed understanding of its mechanism of action, facilitated by advanced structural and biochemical techniques, provides a solid foundation for the rational design of new streptogramin-based antibiotics to combat the growing threat of antimicrobial resistance.
References
- 1. benchchem.com [benchchem.com]
- 2. Synergistic interaction of the streptogramins with the ribosome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterisation of the binding of virginiamycin S to Escherichia coli ribosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | The Mechanisms of Action of Ribosome-Targeting Peptide Antibiotics [frontiersin.org]
- 5. Alterations at the peptidyl transferase centre of the ribosome induced by the synergistic action of the streptogramins dalfopristin and quinupristin - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Biosynthesis of Mikamycin B and Its Precursors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mikamycin B, a member of the streptogramin group B antibiotics, is a potent inhibitor of bacterial protein synthesis. Produced by various Streptomyces species, it acts synergistically with Mikamycin A to exhibit broad-spectrum antibacterial activity. Understanding the intricate biosynthetic pathway of this compound is crucial for the rational design of novel derivatives with improved therapeutic properties. This technical guide provides a comprehensive overview of the biosynthesis of this compound and its precursors, incorporating quantitative data, detailed experimental protocols, and visual representations of the involved pathways.
This compound is structurally analogous to Virginiamycin S1. Consequently, much of our understanding of its biosynthesis is derived from studies on the virginiamycin biosynthetic pathway in Streptomyces virginiae. This guide will, therefore, draw heavily on the research conducted on virginiamycin biosynthesis as a model for this compound.
Biosynthesis Pathway of this compound
The biosynthesis of this compound is a complex process orchestrated by a multi-modular non-ribosomal peptide synthetase (NRPS) system. This enzymatic assembly line is responsible for the sequential condensation of specific amino acid and keto acid precursors to form the final macrocyclic peptide lactone structure.
Precursors of this compound
The construction of the this compound scaffold requires a specific set of precursor molecules. These are derived from primary metabolism and are channeled into the secondary metabolic pathway of antibiotic production. The known precursors for the analogous Virginiamycin S1 are:
-
3-Hydroxypicolinic Acid: This unusual pyridine-containing amino acid serves as the starter unit for the NRPS assembly line.
-
L-Threonine
-
D-α-Aminobutyric Acid
-
L-Proline
-
N-methyl-L-phenylalanine
-
4-Oxo-L-pipecolic Acid: This precursor is derived from L-lysine.
-
L-Phenylglycine
Biosynthesis of Key Precursors
1. 3-Hydroxypicolinic Acid (3-HPA):
The biosynthesis of 3-HPA proceeds from the primary metabolite L-lysine through a series of enzymatic reactions. The key enzymes involved in this transformation in Streptomyces virginiae are VisA and VisB.[1] VisA is a lysine 2-aminotransferase, and VisB is a 3-hydroxypicolinic acid:AMP ligase.[1]
2. 4-Oxo-L-pipecolic Acid:
This precursor is also derived from L-lysine. The enzyme VisC, a lysine cyclodeaminase, is involved in its formation.[1]
3. L-Phenylglycine:
The non-proteinogenic amino acid L-phenylglycine is provided by the enzyme VisG, which shows homology to hydroxyphenylacetyl-CoA dioxygenase.[2]
Non-Ribosomal Peptide Synthetase (NRPS) Assembly Line
The assembly of the this compound backbone is carried out by a large, multi-domain NRPS enzyme complex. While the specific gene cluster for this compound has not been fully characterized in all producing organisms, studies on the virginiamycin gene cluster in S. virginiae provide a model. The vis gene cluster contains genes encoding the NRPS machinery. For instance, visF encodes a non-ribosomal peptide synthetase responsible for the final condensation step.[2]
The NRPS modules are organized in a co-linear fashion, with each module responsible for the incorporation of a specific precursor. A typical NRPS module consists of the following domains:
-
Adenylation (A) domain: Selects and activates the specific amino acid precursor as an aminoacyl-adenylate.
-
Thiolation (T) or Peptidyl Carrier Protein (PCP) domain: Covalently tethers the activated amino acid via a phosphopantetheinyl arm.
-
Condensation (C) domain: Catalyzes the formation of a peptide bond between the amino acid on its own module and the growing peptide chain attached to the previous module.
Additional domains, such as epimerization (E) domains (for converting L-amino acids to D-amino acids) and modification domains (e.g., for N-methylation), are also present in specific modules.
The biosynthesis of Virginiamycin M1, the synergistic partner of Virginiamycin S1 (and by analogy, Mikamycin A to this compound), is a hybrid polyketide-peptide pathway. The precursors for Virginiamycin M1 include valine, seven acetate units, glycine, serine, and proline.
Quantitative Data on Production
Quantitative analysis of streptogramin antibiotic production is essential for optimizing fermentation processes and for metabolic engineering efforts. While specific data for this compound is limited in the public domain, studies on virginiamycin production by Streptomyces virginiae provide valuable insights.
| Parameter | Value | Reference |
| Virginiamycin Titer (Shake Flask) | ~2.6 g/L | |
| Optimized Virginiamycin Titer (Fed-batch fermentation with resin) | 5.6 g/L | |
| Optimal pH for Virginiamycin Production | 6.8 - 7.0 | |
| Optimal Ratio of Virginiamycin M1 to S1 for Synergy | 75:25 | |
| Virginiamycin M1 MIC against S. aureus | 0.25 µg/mL | |
| Virginiamycin S1 MIC against S. aureus | 4 µg/mL | |
| Combined Virginiamycin M1 & S1 MIC against S. aureus | 0.125 µg/mL |
Experimental Protocols
This section outlines general methodologies for key experiments relevant to the study of this compound biosynthesis.
Gene Disruption to Identify Biosynthetic Genes
Objective: To confirm the involvement of a specific gene in the biosynthesis of this compound.
Methodology:
-
Construct a gene disruption vector:
-
Clone a selectable marker (e.g., an antibiotic resistance gene) into a plasmid vector.
-
Clone fragments of the target gene flanking the desired deletion site on either side of the selectable marker.
-
-
Transform the Streptomyces producer strain:
-
Introduce the gene disruption vector into the wild-type this compound producing strain via protoplast transformation or conjugation.
-
-
Select for double-crossover homologous recombinants:
-
Plate the transformed cells on a medium containing the selection agent for the marker gene and a counter-selection agent if applicable.
-
-
Confirm gene disruption:
-
Verify the correct gene replacement event by PCR analysis and Southern blotting of genomic DNA from the mutant strain.
-
-
Analyze the phenotype:
-
Culture the mutant strain under production conditions and analyze the culture broth for the presence or absence of this compound using HPLC or LC-MS. A loss of production confirms the gene's role in the biosynthetic pathway.
-
Heterologous Expression of Biosynthetic Genes
Objective: To express a biosynthetic gene or gene cluster in a heterologous host to characterize its function.
Methodology:
-
Clone the gene(s) of interest:
-
Amplify the target gene or gene cluster from the genomic DNA of the producer strain by PCR.
-
Clone the amplified fragment into an appropriate expression vector under the control of a suitable promoter.
-
-
Transform a suitable heterologous host:
-
Introduce the expression vector into a well-characterized and genetically tractable host, such as Streptomyces coelicolor or Streptomyces lividans.
-
-
Cultivate the recombinant strain:
-
Grow the transformed host under conditions that induce gene expression and antibiotic production.
-
-
Analyze for the production of the expected product:
-
Extract the culture broth and analyze for the presence of the product of the expressed gene(s) using HPLC, LC-MS, and NMR spectroscopy.
-
In Vitro Enzyme Assays
Objective: To characterize the biochemical function of a specific enzyme in the biosynthetic pathway.
Methodology:
-
Overexpress and purify the enzyme:
-
Clone the gene encoding the enzyme of interest into an expression vector (e.g., pET vector for E. coli expression) with a purification tag (e.g., His-tag).
-
Transform the vector into an appropriate expression host and induce protein expression.
-
Purify the recombinant protein using affinity chromatography.
-
-
Perform the enzyme assay:
-
Incubate the purified enzyme with its putative substrate(s) and any necessary cofactors in a suitable buffer.
-
Monitor the reaction for the consumption of substrate(s) and the formation of the product over time.
-
-
Analyze the reaction products:
-
Identify and quantify the product(s) of the enzymatic reaction using techniques such as HPLC, LC-MS, and NMR.
-
Quantitative Analysis of this compound Production
Objective: To quantify the amount of this compound produced in a fermentation broth.
Methodology:
-
Sample preparation:
-
Centrifuge the fermentation broth to separate the mycelium from the supernatant.
-
Extract the supernatant and/or the mycelium with a suitable organic solvent (e.g., ethyl acetate, methanol).
-
Evaporate the solvent and redissolve the extract in a suitable solvent for analysis.
-
-
HPLC analysis:
-
Inject the extract onto a reverse-phase HPLC column (e.g., C18).
-
Elute the components using a gradient of water and an organic solvent (e.g., acetonitrile), both typically containing a modifying agent like trifluoroacetic acid or formic acid.
-
Detect this compound using a UV detector at its characteristic absorption wavelength.
-
-
Quantification:
-
Generate a standard curve using a purified this compound standard of known concentrations.
-
Determine the concentration of this compound in the samples by comparing their peak areas to the standard curve.
-
Visualizations
Logical Flow of Gene Cluster Identification and Functional Analysis
Caption: Workflow for identifying and functionally characterizing the this compound biosynthetic gene cluster.
Simplified Biosynthetic Pathway of this compound Precursors
Caption: Simplified overview of the biosynthesis of key precursors for this compound.
Modular Action of a Non-Ribosomal Peptide Synthetase
Caption: Schematic of a single module within a non-ribosomal peptide synthetase.
References
- 1. Characterization of virginiamycin S biosynthetic genes from Streptomyces virginiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. VisG is essential for biosynthesis of virginiamycin S, a streptogramin type B antibiotic, as a provider of the nonproteinogenic amino acid phenylglycine - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Core Components of the Mikamycin Complex
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mikamycin complex, a potent antibiotic produced by the bacterium Streptomyces mitakaensis, is a member of the streptogramin family of antimicrobial agents. These antibiotics are of significant interest due to their efficacy against a range of pathogenic bacteria, including multi-drug resistant strains. The complex's power lies in the synergistic action of its two primary components: Mikamycin A and Mikamycin B. This guide provides a comprehensive technical overview of these core components, including their chemical nature, synergistic relationship, quantitative analysis, and the methodologies for their isolation and characterization.
Core Components of the Mikamycin Complex
The Mikamycin antibiotic complex is comprised of two structurally distinct, yet functionally cooperative, molecules:
-
Mikamycin A: A polyunsaturated macrolactone. It is also known by several synonyms, including Virginiamycin M1 and Streptogramin A.
-
This compound: A cyclic hexadepsipeptide. Its synonyms include Virginiamycin S and Streptogramin B.
Individually, each component exhibits moderate bacteriostatic activity. However, when combined, they act synergistically to create a potent bactericidal effect. This synergy is the hallmark of the Mikamycin complex and is crucial for its therapeutic efficacy.
Quantitative Analysis and Synergistic Activity
The synergistic relationship between Mikamycin A and this compound is highly dependent on their relative concentrations. While the exact ratio can vary depending on the fermentation conditions, studies on closely related streptogramin antibiotics, such as Pristinamycin, indicate an optimal synergistic ratio of approximately 70:30 (Mikamycin A : this compound) .
The mechanism of this synergy involves a sequential and cooperative binding to the 50S ribosomal subunit of the bacterial ribosome, which effectively inhibits protein synthesis. Mikamycin A (Streptogramin A) binds first, inducing a conformational change in the ribosome that increases its affinity for this compound (Streptogramin B) by up to 100-fold. This dual binding locks the ribosome in a non-functional state, leading to the cessation of peptide chain elongation and ultimately, bacterial cell death.[1][2][3][4]
Data Presentation: Physicochemical and Biological Properties
| Property | Mikamycin A (Virginiamycin M1) | This compound (Virginiamycin S) | Mikamycin Complex (70:30 ratio) |
| Chemical Class | Polyunsaturated Macrolactone | Cyclic Hexadepsipeptide | Mixture of Macrolactone and Depsipeptide |
| Molecular Formula | C28H35N3O7[3] | C45H54N8O10 | Not Applicable |
| Molecular Weight | 525.6 g/mol | 866.9 g/mol | Not Applicable |
| Mechanism of Action | Binds to the P-site of the 50S ribosomal subunit, inhibiting peptide bond formation and causing premature detachment of the polypeptide chain. | Binds to the A-site of the 50S ribosomal subunit, preventing the binding of aminoacyl-tRNA. | Synergistic inhibition of protein synthesis. |
| Biological Activity | Bacteriostatic | Bacteriostatic | Bactericidal |
Spectroscopic Data for Component Identification
Mikamycin A (Virginiamycin M1)
-
¹H NMR (CDCl₃, δ in ppm): The proton NMR spectrum of Virginiamycin M1 is complex, showing characteristic signals for olefinic protons between 6.0 and 7.0 ppm, as well as numerous signals in the aliphatic region corresponding to the macrolactone ring structure. Key signals include those for the vinylic protons and the methyl groups attached to the ring.
-
¹³C NMR (CDCl₃, δ in ppm): The carbon NMR spectrum displays resonances corresponding to the carbonyl groups of the lactone and amide functionalities, olefinic carbons, and the aliphatic carbons of the macrolactone ring.
-
Mass Spectrometry: The mass spectrum of Virginiamycin M1 typically shows a molecular ion peak [M+H]⁺ at m/z 526. The fragmentation pattern is complex and can be used for structural confirmation.
This compound (Virginiamycin S)
Detailed spectroscopic data for this compound can be found in various chemical databases under its synonym, Virginiamycin S.
Experimental Protocols
Fermentation of Streptomyces mitakaensis for Mikamycin Production
A detailed, optimized protocol for the large-scale production of the Mikamycin complex is proprietary to industrial manufacturers. However, a general laboratory-scale fermentation protocol can be outlined based on common practices for Streptomyces cultivation.
Materials:
-
Streptomyces mitakaensis culture
-
Seed medium (e.g., Tryptic Soy Broth)
-
Production medium (e.g., a complex medium containing glucose, soybean meal, yeast extract, and mineral salts)
-
Shaker incubator
-
Fermenter
Procedure:
-
Inoculum Preparation: Inoculate a flask containing seed medium with a sporulated culture of S. mitakaensis. Incubate at 28-30°C with shaking (200-250 rpm) for 48-72 hours to obtain a vegetative inoculum.
-
Production Fermentation: Inoculate the production medium in a fermenter with the seed culture (typically 5-10% v/v).
-
Fermentation Conditions: Maintain the fermentation at 28-30°C with controlled aeration and agitation for 5-7 days. Monitor pH and nutrient levels throughout the process.
-
Harvesting: After the fermentation period, harvest the broth for extraction of the Mikamycin complex.
Isolation and Purification of Mikamycin A and B
The following is a representative protocol for the extraction and chromatographic separation of the Mikamycin components.
Materials:
-
Fermentation broth
-
Organic solvents (e.g., ethyl acetate, methanol, acetonitrile)
-
Silica gel for column chromatography
-
Reverse-phase C18 silica gel for High-Performance Liquid Chromatography (HPLC)
-
Rotary evaporator
-
HPLC system with a UV detector
Procedure:
-
Extraction: Extract the whole fermentation broth with an equal volume of ethyl acetate. Separate the organic layer and concentrate it under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Silica Gel Chromatography (Initial Purification):
-
Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., chloroform-methanol mixture).
-
Load the dissolved extract onto a silica gel column pre-equilibrated with a non-polar solvent (e.g., hexane).
-
Elute the column with a stepwise gradient of increasing polarity, for example, from hexane to ethyl acetate, and then to a mixture of ethyl acetate and methanol.
-
Collect fractions and monitor by thin-layer chromatography (TLC) to identify fractions containing the Mikamycin components. Pool the relevant fractions and concentrate.
-
-
Preparative HPLC (Final Separation):
-
Dissolve the partially purified Mikamycin complex in a suitable solvent for HPLC (e.g., methanol or acetonitrile).
-
Inject the sample onto a reverse-phase C18 preparative HPLC column.
-
Elute with a gradient of acetonitrile in water (both containing 0.1% trifluoroacetic acid, for example). A typical gradient might run from 30% to 70% acetonitrile over 30-40 minutes.
-
Monitor the elution at a suitable wavelength (e.g., 220 nm) and collect the peaks corresponding to Mikamycin A and this compound.
-
Lyophilize the collected fractions to obtain the purified components.
-
Synergy Testing: Checkerboard Assay
The checkerboard assay is a standard method to determine the synergistic effect of two antimicrobial agents.
Materials:
-
Purified Mikamycin A and this compound
-
Bacterial strain (e.g., a susceptible strain of Staphylococcus aureus)
-
96-well microtiter plates
-
Bacterial growth medium (e.g., Mueller-Hinton Broth)
-
Spectrophotometer (plate reader)
Procedure:
-
Preparation of Antibiotic Dilutions: Prepare serial twofold dilutions of Mikamycin A and this compound in the growth medium in separate tubes.
-
Plate Setup:
-
In a 96-well plate, add increasing concentrations of Mikamycin A along the x-axis and increasing concentrations of this compound along the y-axis.
-
The final volume in each well should be the same.
-
Include wells with only Mikamycin A, only this compound, and no antibiotics as controls.
-
-
Inoculation: Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10⁵ CFU/mL).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Data Analysis:
-
Determine the Minimum Inhibitory Concentration (MIC) for each antibiotic alone and for each combination. The MIC is the lowest concentration that inhibits visible bacterial growth.
-
Calculate the Fractional Inhibitory Concentration Index (FICI) for each combination using the following formula: FICI = (MIC of A in combination / MIC of A alone) + (MIC of B in combination / MIC of B alone)
-
Interpret the results:
-
FICI ≤ 0.5: Synergy
-
0.5 < FICI ≤ 4: Additive or indifferent effect
-
FICI > 4: Antagonism
-
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Relationship between the components of the Mikamycin complex and their synergistic target.
Caption: Experimental workflow for the isolation and purification of Mikamycin A and B.
Biosynthetic Pathway of the Mikamycin Complex
The biosynthesis of streptogramin antibiotics like Mikamycin is a complex process involving both polyketide synthase (PKS) and nonribosomal peptide synthetase (NRPS) pathways.
-
Mikamycin A (Streptogramin A): The macrolactone core of Mikamycin A is synthesized by a Type I PKS. The starter unit is derived from an amino acid, and the chain is extended by the sequential addition of malonyl-CoA and methylmalonyl-CoA extender units. The final cyclization and subsequent modifications lead to the mature Mikamycin A molecule.
-
This compound (Streptogramin B): The depsipeptide structure of this compound is assembled by an NRPS. This enzymatic complex activates and links the constituent amino acids and hydroxy acids in a specific sequence, followed by cyclization to form the final product.
The genes encoding these biosynthetic enzymes are typically clustered together on the chromosome of the producing organism, Streptomyces mitakaensis. The co-localization and co-regulation of these gene clusters ensure the coordinated production of both components of the antibiotic complex.
Caption: Simplified overview of the biosynthetic pathways for Mikamycin A and B.
References
- 1. Characterization of biosynthetic gene cluster for the production of virginiamycin M, a streptogramin type A antibiotic, in Streptomyces virginiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Virginiamycin M1 | C28H35N3O7 | CID 5459319 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
The Synergistic Power of Mikamycins: A Technical Guide to the Action of Mikamycin A and B
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mikamycin, a member of the streptogramin family of antibiotics, is a composite drug comprising two structurally distinct components: Mikamycin A and Mikamycin B. While individually these molecules exhibit modest, primarily bacteriostatic activity, their combination results in a potent, synergistic bactericidal effect. This synergy is of significant clinical interest, particularly in the context of combating multidrug-resistant bacterial infections. This technical guide provides an in-depth exploration of the core mechanisms underlying the synergistic action of Mikamycin A and B, supported by quantitative data, detailed experimental protocols, and visualizations of the key molecular interactions and experimental workflows.
Mechanism of Synergistic Action
The synergistic bactericidal activity of Mikamycin A and B stems from their cooperative binding to the bacterial 50S ribosomal subunit, the site of protein synthesis. Both molecules target the peptidyl transferase center (PTC), a critical region for peptide bond formation.
-
Mikamycin A (Streptogramin A): This component binds to the PTC and induces a conformational change in the ribosome. This initial binding event is crucial as it significantly increases the affinity of the ribosome for this compound, with some studies reporting up to a 40-fold enhancement in binding affinity.[1] Mikamycin A's binding interferes with the attachment of aminoacyl-tRNA to the ribosomal A-site and hinders the formation of peptide bonds.[2]
-
This compound (Streptogramin B): Following the conformational change induced by Mikamycin A, this compound binds to an adjacent site within the PTC. This binding event obstructs the nascent polypeptide exit tunnel, leading to the premature release of incomplete peptide chains.[1][2]
The combined action of both molecules effectively locks the ribosome in a non-productive state, leading to a complete and irreversible shutdown of protein synthesis, resulting in bacterial cell death.[1] This synergistic interaction allows for effective bacterial killing at concentrations where the individual components are merely inhibitory.
Visualizing the Synergistic Mechanism
The following diagram illustrates the sequential binding and synergistic inhibition of the bacterial ribosome by Mikamycin A and B.
References
An In-depth Technical Guide to the Depsipeptide Structure of Mikamycin B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mikamycin B, also known as Pristinamycin IA or Streptogramin B, is a member of the streptogramin B family of antibiotics.[][2] It is a cyclic hexadepsipeptide produced by various Streptomyces species.[] This class of antibiotics is of significant clinical interest due to its potent activity against a range of Gram-positive bacteria, including multidrug-resistant strains. This compound acts synergistically with streptogramin A antibiotics to inhibit bacterial protein synthesis, leading to a bactericidal effect.[3][4] This technical guide provides a comprehensive overview of the core depsipeptide structure of this compound, including its physicochemical properties, structural elucidation, synthesis, and mechanism of action.
Physicochemical Properties of this compound
This compound is a complex depsipeptide with the molecular formula C45H54N8O10 and a molecular weight of approximately 867.0 g/mol . A summary of its key physicochemical properties is presented in Table 1.
| Property | Value | Reference(s) |
| Molecular Formula | C45H54N8O10 | |
| Molecular Weight | 867.0 g/mol | |
| IUPAC Name | N-[(3S,6S,12R,15S,16R,19S,22S)-3-[[4-(dimethylamino)phenyl]methyl]-12-ethyl-4,16-dimethyl-2,5,11,14,18,21,24-heptaoxo-19-phenyl-17-oxa-1,4,10,13,20-pentazatricyclo[20.4.0.0⁶,¹⁰]hexacosan-15-yl]-3-hydroxypyridine-2-carboxamide | |
| Synonyms | Pristinamycin IA, Streptogramin B, Ostreogrycin B, Vernamycin Bα | |
| Appearance | (Data not available) | |
| Solubility | Sparingly soluble in aqueous solutions, readily soluble in DMSO. | |
| UV max (in Methanol) | 262, 304 nm |
The Depsipeptide Core Structure
The defining feature of this compound is its cyclic depsipeptide structure. A depsipeptide is a peptide in which one or more of the amide bonds are replaced by ester bonds. The core of this compound is a cyclic hexadepsipeptide, meaning it contains six amino acid and hydroxy acid residues in a ring, with at least one ester linkage. The specific amino and hydroxy acid composition of this compound consists of 3-hydroxypicolinic acid, L-threonine, D-aminobutyric acid, L-proline, 4-N,N-(dimethylamino)-L-phenylalanine, and 4-oxo-L-pipecolic acid.
Structural Elucidation
The complex cyclic structure of this compound has been elucidated through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
High-resolution two-dimensional (2D) NMR spectroscopy is a cornerstone technique for determining the three-dimensional structure of complex organic molecules like this compound in solution. A general protocol for the 2D NMR analysis of a cyclic depsipeptide is outlined below.
Experimental Protocol: 2D NMR Analysis of a Cyclic Depsipeptide
-
Sample Preparation:
-
Dissolve 5-10 mg of high-purity this compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d6, CDCl3, or CD3OD). The choice of solvent can influence the conformation of the molecule.
-
Filter the solution through a glass wool plug in a Pasteur pipette directly into a 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a series of 1D and 2D NMR spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher).
-
1D ¹H NMR: Provides initial information on the proton chemical shifts and coupling constants.
-
2D COSY (Correlation Spectroscopy): Identifies scalar-coupled protons, revealing the spin systems of individual amino acid and hydroxy acid residues.
-
2D TOCSY (Total Correlation Spectroscopy): Extends the correlations observed in COSY to identify all protons within a spin system.
-
2D HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C nuclei, aiding in the assignment of carbon signals.
-
2D HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for connecting the individual residues and establishing the cyclic sequence.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information about through-space proximity of protons, which is essential for determining the three-dimensional conformation of the molecule.
-
-
Data Processing and Structure Calculation:
-
Process the acquired NMR data using appropriate software.
-
Use the distance restraints from NOESY/ROESY data and dihedral angle restraints derived from coupling constants to perform molecular modeling and calculate the 3D structure of this compound.
-
Mass spectrometry is used to determine the molecular weight of this compound and to obtain information about its structure through fragmentation analysis. A general protocol for the analysis of streptogramins using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is described below.
Experimental Protocol: LC-MS/MS Analysis of this compound
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).
-
For complex matrices, a solid-phase extraction (SPE) cleanup step may be necessary to remove interfering substances.
-
-
LC Separation:
-
Utilize a reversed-phase HPLC column (e.g., C18).
-
Employ a gradient elution with a mobile phase consisting of water and acetonitrile, both typically containing a small amount of an acid like formic acid to improve peak shape.
-
-
MS/MS Analysis:
-
Use an electrospray ionization (ESI) source in positive ion mode.
-
Perform a full scan MS analysis to determine the m/z of the protonated molecule [M+H]⁺.
-
Conduct product ion scans (MS/MS) on the parent ion to generate a fragmentation pattern. The fragmentation of the cyclic depsipeptide provides information about the sequence of the amino and hydroxy acid residues.
-
Total Synthesis of this compound
Experimental Workflow: General Strategy for the Total Synthesis of a Cyclic Depsipeptide
References
The Comprehensive Biological Activity Spectrum of Mikamycin B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mikamycin B, a member of the streptogramin B family of antibiotics, also known as Pristinamycin IA, is a potent inhibitor of bacterial protein synthesis. This technical guide provides a comprehensive overview of the biological activity of this compound, detailing its antibacterial, antifungal, antiviral, and anticancer properties. The document summarizes available quantitative data, outlines detailed experimental protocols for key biological assays, and visualizes the core mechanisms and workflows. This compound's synergistic relationship with Mikamycin A, its mechanism of action at the ribosomal level, and emerging areas of research into its potential as an anticancer agent are explored in depth. This guide serves as a critical resource for researchers and professionals involved in the discovery and development of novel antimicrobial and antineoplastic agents.
Introduction
This compound is a depsipeptide antibiotic produced by Streptomyces mitakaensis.[1] It is a crucial component of the mikamycin complex, which also includes the macrolactone, Mikamycin A.[1] These two components exhibit a remarkable synergistic effect, resulting in potent bactericidal activity.[1] this compound is structurally identical to other well-known antibiotics such as Pristinamycin IA, Ostreogrycin B, and Vernamycin Bα.[2][3] This guide focuses on the diverse biological activities of this compound, providing a technical foundation for its evaluation and potential therapeutic applications.
Antibacterial Activity
This compound demonstrates a significant antibacterial effect, primarily against Gram-positive bacteria. Its activity is markedly enhanced when used in combination with Mikamycin A. While this compound alone is generally bacteriostatic, the combination of Mikamycin A and B is bactericidal, inhibiting protein synthesis and leading to bacterial cell death.
Mechanism of Action
The primary molecular target of this compound is the 50S subunit of the bacterial ribosome. This compound binds to the P-binding site on the 23S rRNA of the 50S subunit, which prevents the elongation of polypeptide chains and leads to the release of incomplete peptides.
The synergistic action with Mikamycin A is a key feature of its potent antibacterial effect. Mikamycin A binds to the peptidyl transferase center on the 50S subunit, inducing a conformational change that increases the binding affinity for this compound by up to 100-fold. This cooperative binding effectively blocks the nascent polypeptide exit tunnel, leading to a complete cessation of protein synthesis.
References
Mikamycin B: An In-depth Technical Guide to a Potent Streptogramin B Antibiotic
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mikamycin B, also known as Pristinamycin IA and Virginiamycin S1, is a member of the streptogramin B family of antibiotics.[1] Produced by various Streptomyces species, including Streptomyces mitakaensis, this compound is a cyclic hexadepsipeptide that acts as a potent inhibitor of bacterial protein synthesis.[1][2] While bacteriostatic on its own, this compound exhibits powerful synergistic bactericidal activity when combined with streptogramin A antibiotics.[3][4] This synergy makes the streptogramin combination a formidable weapon against a range of bacterial pathogens, including multidrug-resistant strains. This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, antibacterial spectrum, biosynthesis, and relevant experimental protocols for its study.
Chemical Structure and Properties
This compound is a complex cyclic depsipeptide with the chemical formula C45H54N8O10 and a molecular weight of 866.96 g/mol . Its structure is characterized by a macrocyclic lactone ring.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C45H54N8O10 | |
| Molecular Weight | 866.96 g/mol | |
| Appearance | Light-yellow powder | |
| Solubility | Freely soluble in chloroform; soluble in ethanol and methanol; very slightly soluble in water. | |
| Stability | Most stable in neutral solutions; unstable in strongly acidic or basic solutions. |
Mechanism of Action: Synergistic Inhibition of Protein Synthesis
This compound exerts its antibacterial effect by binding to the 50S subunit of the bacterial ribosome. Specifically, it binds within the nascent polypeptide exit tunnel (NPET), a crucial channel for the elongating protein chain. This binding event physically obstructs the path of the growing polypeptide, leading to the premature release of incomplete peptides and the cessation of protein synthesis.
The hallmark of streptogramin antibiotics is the profound synergy between the type A and type B components. Streptogramin A antibiotics also bind to the 50S ribosomal subunit, but at a site within the peptidyl transferase center (PTC), adjacent to the this compound binding site. The binding of a streptogramin A molecule induces a conformational change in the ribosome that increases the binding affinity for this compound by as much as 100-fold. This cooperative binding locks the ribosome in a non-productive state, effectively shutting down protein synthesis and leading to a bactericidal outcome.
References
- 1. Defining the potency of amikacin against Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa, and Acinetobacter baumannii derived from Chinese hospitals using CLSI and inhalation-based breakpoints - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. fems-microbiology.org [fems-microbiology.org]
- 3. benchchem.com [benchchem.com]
- 4. Novel antibiotics effective against gram-positive and -negative multi-resistant bacteria with limited resistance - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Spectroscopic Data Interpretation of Mikamycin B
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Mikamycin B, a potent streptogramin B antibiotic. This document is intended to serve as a core resource for researchers, scientists, and professionals involved in drug development, offering detailed interpretation of nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) data, alongside experimental protocols and a visualization of its mechanism of action.
Introduction
This compound, also known as Pristinamycin IA or Virginiamycin S1, is a macrocyclic lactone antibiotic that belongs to the streptogramin B family.[1] It exhibits potent activity against a broad spectrum of Gram-positive bacteria by inhibiting protein synthesis.[1] A thorough understanding of its structure and physicochemical properties is paramount for further drug development and optimization. This guide delves into the spectroscopic techniques used to elucidate and confirm the complex structure of this compound.
Spectroscopic Data Presentation
The following sections present a summary of the key spectroscopic data for this compound. This information is crucial for the structural verification and analysis of this important antibiotic.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of complex natural products like this compound. The ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each proton and carbon atom in the molecule.
Table 1: ¹H NMR Chemical Shifts (δ) and Assignments for this compound (Streptogramin B) in DMSO-d₆ [2]
| Atom | Chemical Shift (ppm) | Multiplicity | J (Hz) |
| 3-Hydroxypicolinic acid moiety | |||
| H-4' | 7.55 | dd | 8.4, 1.4 |
| H-5' | 7.42 | t | 8.4 |
| H-6' | 8.16 | dd | 8.4, 1.4 |
| Threonine moiety | |||
| NH-Thr | 8.52 | d | 8.8 |
| Hα-Thr | 4.45 | m | |
| Hβ-Thr | 5.35 | m | |
| Hγ-Thr | 1.15 | d | 6.4 |
| D-Aminobutyric acid moiety | |||
| NH-D-Abu | 8.12 | d | 8.1 |
| Hα-D-Abu | 4.21 | m | |
| Hβ-D-Abu | 1.75, 1.62 | m | |
| Hγ-D-Abu | 0.85 | t | 7.4 |
| Proline moiety | |||
| Hα-Pro | 4.35 | m | |
| Hβ-Pro | 2.15, 1.85 | m | |
| Hγ-Pro | 1.80 | m | |
| Hδ-Pro | 3.65, 3.45 | m | |
| N-methyl-L-phenylalanine moiety | |||
| N-CH₃ | 2.78 | s | |
| Hα-Phe | 5.25 | dd | 10.5, 4.2 |
| Hβ-Phe | 3.15, 2.95 | m | |
| H-arom-Phe | 7.2-7.3 | m | |
| 4-Oxo-pipecolic acid moiety | |||
| Hα-Pip | 4.95 | d | 4.9 |
| Hβ-Pip | 2.55, 2.35 | m | |
| Hγ-Pip | 2.90, 2.65 | m | |
| Hε-Pip | 3.85, 3.25 | m | |
| L-Phenylglycine moiety | |||
| NH-Phg | 9.15 | d | 8.4 |
| Hα-Phg | 5.55 | d | 8.4 |
| H-arom-Phg | 7.3-7.4 | m | |
| 4-(Dimethylamino)-N-methyl-L-phenylalanine moiety | |||
| N(CH₃)₂ | 2.88 | s | |
| N-CH₃ | 2.35 | s | |
| Hα-p-NMe₂-Phe | 4.75 | m | |
| Hβ-p-NMe₂-Phe | 3.05, 2.85 | m | |
| H-arom-p-NMe₂-Phe | 7.05 (d, 8.7), 6.65 (d, 8.7) |
Table 2: ¹³C NMR Chemical Shifts (δ) and Assignments for this compound (Streptogramin B) in DMSO-d₆ [2]
| Atom | Chemical Shift (ppm) |
| 3-Hydroxypicolinic acid moiety | |
| C-1' (C=O) | 168.1 |
| C-2' | 148.5 |
| C-3' | 160.9 |
| C-4' | 125.4 |
| C-5' | 128.9 |
| C-6' | 139.2 |
| Threonine moiety | |
| Cα-Thr | 58.2 |
| Cβ-Thr | 76.5 |
| Cγ-Thr | 19.8 |
| D-Aminobutyric acid moiety | |
| C=O | 171.5 |
| Cα-D-Abu | 54.3 |
| Cβ-D-Abu | 24.7 |
| Cγ-D-Abu | 10.1 |
| Proline moiety | |
| C=O | 170.8 |
| Cα-Pro | 59.7 |
| Cβ-Pro | 29.1 |
| Cγ-Pro | 24.5 |
| Cδ-Pro | 46.8 |
| N-methyl-L-phenylalanine moiety | |
| C=O | 170.1 |
| N-CH₃ | 31.5 |
| Cα-Phe | 59.2 |
| Cβ-Phe | 36.5 |
| C-arom-Phe | 137.5 (ipso), 129.2, 128.4, 126.7 |
| 4-Oxo-pipecolic acid moiety | |
| C=O | 170.5 |
| Cα-Pip | 56.8 |
| Cβ-Pip | 38.1 |
| Cγ-Pip | 208.5 (C=O) |
| Cδ-Pip | 40.2 |
| Cε-Pip | 53.7 |
| L-Phenylglycine moiety | |
| C=O | 169.5 |
| Cα-Phg | 57.5 |
| C-arom-Phg | 138.2 (ipso), 128.6, 128.1, 127.5 |
| 4-(Dimethylamino)-N-methyl-L-phenylalanine moiety | |
| C=O | 172.3 |
| N(CH₃)₂ | 40.1 |
| N-CH₃ | 33.8 |
| Cα-p-NMe₂-Phe | 61.5 |
| Cβ-p-NMe₂-Phe | 35.8 |
| C-arom-p-NMe₂-Phe | 149.8 (C-N), 129.8, 112.5, 124.5 (ipso) |
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is essential for determining the precise molecular weight and elemental composition of this compound.
Table 3: High-Resolution Mass Spectrometry Data for this compound
| Parameter | Value | Reference |
| Molecular Formula | C₄₅H₅₄N₈O₁₀ | [1] |
| Molecular Weight | 866.96 g/mol | |
| Monoisotopic Mass (calculated) | 866.3963 Da | |
| Observed [M+H]⁺ (HRESIMS) | 867.4 Da |
Infrared (IR) Spectroscopy
Infrared spectroscopy provides information about the functional groups present in the this compound molecule.
Table 4: Key Infrared (IR) Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group |
| ~3300 | N-H stretching (amides) |
| ~3060 | Aromatic C-H stretching |
| ~2960 | Aliphatic C-H stretching |
| ~1740 | C=O stretching (ester) |
| ~1660 | C=O stretching (amide I) |
| ~1530 | N-H bending, C-N stretching (amide II) |
| ~1240 | C-O stretching (ester) |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited in this guide.
NMR Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard.
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 500 MHz or higher).
-
¹H NMR Acquisition:
-
A standard pulse sequence (e.g., zg30) is used.
-
A spectral width of approximately 12 ppm is set.
-
The relaxation delay is set to 1-2 seconds.
-
A sufficient number of scans (e.g., 16-64) are acquired to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
A proton-decoupled pulse sequence (e.g., zgpg30) is used.
-
A spectral width of approximately 220 ppm is set.
-
A longer relaxation delay (e.g., 2-5 seconds) is used.
-
A larger number of scans (e.g., 1024 or more) are acquired due to the lower natural abundance of ¹³C.
-
-
Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected using appropriate software. Chemical shifts are referenced to the residual solvent peak or TMS.
High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: A dilute solution of this compound (approximately 1 µg/mL) is prepared in a suitable solvent such as methanol or acetonitrile, often with the addition of a small amount of formic acid to promote ionization.
-
Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled to an electrospray ionization (ESI) source is used.
-
Acquisition:
-
The instrument is operated in positive ion mode.
-
The mass range is set to cover the expected m/z of the protonated molecule (e.g., m/z 100-1000).
-
The instrument is calibrated using a known standard to ensure high mass accuracy.
-
-
Data Analysis: The accurate mass of the [M+H]⁺ ion is determined, and the elemental composition is calculated using the instrument's software.
Infrared (IR) Spectroscopy
-
Sample Preparation: A small amount of solid this compound is finely ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a thin film can be cast from a solution onto a suitable IR-transparent window.
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.
-
Acquisition:
-
A background spectrum of the KBr pellet or the empty window is recorded.
-
The sample spectrum is then recorded over a typical range of 4000-400 cm⁻¹.
-
Multiple scans are averaged to improve the signal-to-noise ratio.
-
-
Data Analysis: The positions and intensities of the absorption bands are analyzed to identify the functional groups present in the molecule.
Signaling Pathway and Experimental Workflow
Mechanism of Action: Inhibition of Bacterial Protein Synthesis
This compound exerts its antibacterial effect by targeting the bacterial ribosome, specifically the 50S subunit. It binds to the peptidyl transferase center, thereby inhibiting the elongation of the polypeptide chain. This ultimately leads to the cessation of protein synthesis and bacterial cell death.
Mechanism of action of this compound.
General Experimental Workflow for Spectroscopic Analysis
The structural characterization of this compound involves a systematic workflow employing various spectroscopic techniques.
General workflow for spectroscopic analysis.
Conclusion
The spectroscopic data presented in this guide provide a detailed chemical fingerprint of this compound. The comprehensive NMR assignments, coupled with high-resolution mass spectrometry and infrared spectroscopy, offer a robust framework for the unequivocal identification and structural analysis of this potent antibiotic. The provided experimental protocols and workflow diagrams serve as a practical resource for researchers engaged in the study and development of this compound and related streptogramin antibiotics.
References
- 1. This compound | C45H54N8O10 | CID 11136668 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. NMR characterization of streptogramin B and L-156,587, a non-synergistic pair of the streptogramin family antibiotic complexes produced inductively by a combined culture of Streptomyces albogriseolus and Tsukamurella pulmonis - PubMed [pubmed.ncbi.nlm.nih.gov]
In Silico Modeling of Mikamycin B Ribosomal Binding: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in silico modeling of Mikamycin B's binding to the bacterial ribosome. This compound, a member of the streptogramin B class of antibiotics, is a potent inhibitor of protein synthesis. Its synergistic action with streptogramin A antibiotics makes it a compound of significant interest in the ongoing battle against antibiotic resistance. This document details the mechanism of action, binding site, and provides a framework for computational modeling and experimental validation of this compound's interaction with the 50S ribosomal subunit.
Introduction to this compound and its Mechanism of Action
This compound is a cyclic hexadepsipeptide antibiotic that inhibits bacterial protein synthesis. It functions by binding to the large (50S) ribosomal subunit, specifically within the nascent polypeptide exit tunnel (NPET). By physically obstructing this tunnel, this compound prevents the elongation of the newly synthesized polypeptide chain, leading to a premature halt in protein synthesis.[1]
A key characteristic of streptogramin B antibiotics like this compound is their synergistic activity with streptogramin A antibiotics (e.g., Mikamycin A). Streptogramin A compounds bind to the peptidyl transferase center (PTC) of the 50S subunit, adjacent to the NPET. The binding of streptogramin A induces a conformational change in the 23S rRNA, which in turn increases the binding affinity of streptogramin B, leading to a stable and potent inhibitory complex.[2][3][4] This synergistic relationship significantly enhances the antimicrobial efficacy of the combination compared to the individual components.
The Ribosomal Binding Site of this compound
High-resolution structural studies of streptogramin B antibiotics in complex with the 50S ribosomal subunit have elucidated the key interactions at the binding site. This compound, like other streptogramin B compounds, lodges itself in the NPET, a universal conduit for nascent polypeptide chains.
The binding pocket is primarily formed by segments of the 23S rRNA, with some contributions from ribosomal proteins. Key interactions include:
-
Hydrophobic interactions: The macrocyclic core of this compound establishes extensive hydrophobic contacts with the universally conserved hydrophobic residues lining the NPET.
-
Hydrogen bonds: Specific hydrogen bonds are formed between the antibiotic and nucleotides of the 23S rRNA, further stabilizing the complex. While the precise residues interacting with this compound are not extensively documented in readily available literature, studies on the closely related quinupristin (a derivative of Pristinamycin IA) show hydrogen bonds with nucleotides A2062 and C2586 (E. coli numbering).[5]
-
Stacking interactions: Aromatic moieties within the this compound structure can engage in stacking interactions with rRNA bases.
The synergistic binding with streptogramin A is mediated by their adjacent binding sites. The binding of streptogramin A in the PTC allosterically enhances the affinity of this compound for its site in the NPET.
Quantitative Binding Affinity Data
Precise quantitative data on the binding affinity of this compound to the ribosome is not abundantly available in public literature. However, data from related streptogramin B antibiotics can provide valuable insights. The dissociation constant (Kd) is a key parameter used to quantify binding affinity, with lower Kd values indicating tighter binding.
| Antibiotic | Condition | Dissociation Constant (Kd) | Reference(s) |
| Streptogramin B | In the absence of Streptogramin A | 59 nM | |
| Streptogramin B | In the presence of Streptogramin A | 13.3 nM | |
| Streptogramin B | In 50% ethanol, without Streptogramin A | 0.70 µM | |
| Streptogramin B | In 50% ethanol, with Streptogramin A | 0.13 µM |
Note: The binding affinities of streptogramin antibiotics can be significantly influenced by experimental conditions, including the presence of the synergistic partner, solvent composition, and the specific bacterial species from which the ribosomes are isolated. The data presented here is for comparative purposes.
In Silico Modeling of this compound Ribosomal Binding
Computational modeling plays a crucial role in understanding the molecular details of drug-target interactions and in the rational design of new antibiotics. The primary in silico techniques for studying this compound's ribosomal binding are molecular docking and molecular dynamics (MD) simulations.
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand (this compound) when bound to a receptor (the 50S ribosomal subunit) to form a stable complex.
Experimental Protocol for Molecular Docking of this compound:
-
Preparation of the Receptor Structure:
-
Obtain a high-resolution crystal structure of the bacterial 50S ribosomal subunit from the Protein Data Bank (PDB). Structures complexed with other streptogramin B antibiotics (e.g., quinupristin) can serve as excellent starting points.
-
Prepare the ribosome structure using molecular modeling software (e.g., Schrödinger Maestro, UCSF Chimera). This involves removing water molecules and any co-crystallized ligands, adding hydrogen atoms, and assigning correct protonation states to titratable residues.
-
Define the binding site (the NPET) based on the location of known streptogramin B binders or by using pocket detection algorithms.
-
-
Preparation of the Ligand Structure:
-
Obtain the 3D structure of this compound. This can be done by retrieving it from a chemical database (e.g., PubChem) or by building it using a molecular editor.
-
Prepare the ligand for docking by generating different possible conformations, assigning partial charges, and defining rotatable bonds.
-
-
Docking Simulation:
-
Use a molecular docking program (e.g., AutoDock, Glide, DOCK) to dock the prepared this compound ligand into the defined binding site of the 50S ribosomal subunit.
-
The docking algorithm will generate a series of possible binding poses, each with a corresponding docking score that estimates the binding affinity.
-
-
Analysis of Docking Results:
-
Analyze the top-scoring poses to identify the most plausible binding mode.
-
Visualize the interactions between this compound and the ribosomal residues (hydrogen bonds, hydrophobic interactions, etc.) to understand the structural basis of binding.
-
Compare the predicted binding mode with available experimental data for validation.
-
Molecular Dynamics (MD) Simulations
MD simulations provide a dynamic view of the antibiotic-ribosome complex, allowing for the study of its stability, conformational changes, and the energetics of binding over time.
Experimental Protocol for Molecular Dynamics Simulation of the this compound-Ribosome Complex:
-
System Setup:
-
Start with the best-docked pose of the this compound-ribosome complex obtained from molecular docking.
-
Solvate the complex in a periodic box of water molecules (e.g., TIP3P water model).
-
Add counter-ions to neutralize the system.
-
-
Energy Minimization:
-
Perform energy minimization of the entire system to remove any steric clashes or unfavorable geometries introduced during the setup.
-
-
Equilibration:
-
Gradually heat the system to the desired simulation temperature (e.g., 300 K) while applying restraints to the protein and ligand heavy atoms. This is typically done in two stages: NVT (constant number of particles, volume, and temperature) and NPT (constant number of particles, pressure, and temperature) ensembles.
-
Slowly release the restraints to allow the system to equilibrate.
-
-
Production MD Run:
-
Run the production MD simulation for a sufficient length of time (typically nanoseconds to microseconds) to capture the relevant dynamics of the system.
-
-
Trajectory Analysis:
-
Analyze the MD trajectory to study various properties of the complex, including:
-
Root Mean Square Deviation (RMSD) to assess the stability of the complex.
-
Root Mean Square Fluctuation (RMSF) to identify flexible regions.
-
Hydrogen bond analysis to monitor the stability of key interactions.
-
Binding free energy calculations (e.g., using MM/PBSA or MM/GBSA methods) to estimate the binding affinity.
-
-
Experimental Validation of In Silico Models
Experimental validation is crucial to confirm the predictions made by in silico models. Several techniques can be employed to study the interaction between this compound and the ribosome.
In Vitro Translation Inhibition Assay
This assay directly measures the ability of an antibiotic to inhibit protein synthesis in a cell-free system.
Experimental Protocol for In Vitro Translation Inhibition Assay:
-
Assay Setup:
-
Use a commercially available in vitro transcription-translation (IVTT) kit (e.g., E. coli S30 extract system).
-
The reaction mixture typically contains the cell extract, a DNA template encoding a reporter protein (e.g., luciferase or GFP), amino acids, and energy sources.
-
-
Inhibition Measurement:
-
Add varying concentrations of this compound (and Mikamycin A for synergy studies) to the IVTT reactions.
-
Incubate the reactions at the optimal temperature (e.g., 37°C).
-
-
Data Analysis:
-
Measure the reporter protein activity (e.g., luminescence or fluorescence).
-
Plot the percentage of inhibition against the antibiotic concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).
-
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique that directly measures the heat changes associated with a binding event, allowing for the determination of thermodynamic parameters such as the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.
Experimental Protocol for Isothermal Titration Calorimetry:
-
Sample Preparation:
-
Prepare purified and concentrated solutions of both the 50S ribosomal subunits and this compound in the same buffer to minimize heat of dilution effects.
-
-
ITC Experiment:
-
Load the ribosomal solution into the sample cell of the calorimeter and the this compound solution into the injection syringe.
-
Perform a series of small injections of this compound into the ribosome solution while monitoring the heat changes.
-
-
Data Analysis:
-
Integrate the heat-flow peaks to obtain the heat released or absorbed per injection.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the thermodynamic parameters.
-
Chemical Footprinting
Chemical footprinting is used to identify the binding site of a ligand on a nucleic acid by probing the accessibility of the RNA to chemical modification in the presence and absence of the ligand.
Experimental Protocol for Chemical Footprinting:
-
Complex Formation:
-
Incubate purified 50S ribosomal subunits with or without this compound.
-
-
Chemical Modification:
-
Treat the samples with a chemical probe (e.g., dimethyl sulfate (DMS), which modifies accessible adenine and cytosine residues).
-
-
Primer Extension:
-
Isolate the 23S rRNA and perform a primer extension reaction using a radiolabeled or fluorescently labeled primer that binds to a region downstream of the expected binding site.
-
-
Analysis:
-
Analyze the primer extension products on a sequencing gel. The sites where the antibiotic is bound will be protected from chemical modification, resulting in the absence of a stop in the primer extension reaction at those positions. This allows for the precise mapping of the binding site.
-
Cryo-Electron Microscopy (Cryo-EM)
Cryo-EM is a powerful structural biology technique that can determine the three-dimensional structure of the this compound-ribosome complex at near-atomic resolution.
Experimental Protocol for Cryo-EM:
-
Sample Preparation:
-
Prepare a homogenous sample of the this compound-ribosome complex.
-
-
Grid Preparation:
-
Apply a small volume of the sample to an EM grid and rapidly plunge-freeze it in liquid ethane to vitrify the sample.
-
-
Data Collection:
-
Collect a large dataset of 2D projection images of the frozen particles using a transmission electron microscope.
-
-
Image Processing and 3D Reconstruction:
-
Use specialized software to pick individual particle images, classify them into different orientations, and reconstruct a 3D density map of the complex.
-
-
Model Building and Refinement:
-
Fit an atomic model of the ribosome and this compound into the cryo-EM density map and refine the model to obtain a high-resolution structure of the complex.
-
Visualizations of Key Pathways and Workflows
To facilitate a clearer understanding of the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
This compound Mechanism of Action
Caption: Synergistic inhibition of protein synthesis by Mikamycin A and B.
In Silico Modeling Workflow
References
- 1. Comparative Assessment of Docking Programs for Docking and Virtual Screening of Ribosomal Oxazolidinone Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The molecular basis of the inhibitory activities of type A and type B synergimycins and related antibiotics on ribosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synergistic interaction of the streptogramins with the ribosome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural conservation of antibiotic interaction with ribosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rapid structural analysis of bacterial ribosomes in situ - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Study of Mikamycin B
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the laboratory techniques for studying Mikamycin B, a streptogramin B antibiotic produced by Streptomyces mitakaensis. The protocols detailed below cover methods for the extraction and purification, quantification, and assessment of the biological activity of this compound.
This compound is a potent inhibitor of bacterial protein synthesis, acting on the 50S ribosomal subunit. It is often used in combination with Mikamycin A (a streptogramin A antibiotic) to achieve a synergistic bactericidal effect. Understanding the laboratory methodologies to study this compound is crucial for its potential development as a therapeutic agent.
Data Presentation
The following tables summarize key quantitative data related to this compound and its analysis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₄₅H₅₄N₈O₁₀ | [1] |
| Molecular Weight | 866.96 g/mol | [1] |
| Appearance | Platelets (from methanol) | [1] |
| Melting Point | 160 °C (monohydrate) | [1] |
| Solubility | Soluble in methanol, ethanol, acetone, butyl acetate, benzene, chloroform. Practically insoluble in water, petroleum ether, hexane. | [1] |
Table 2: Chromatographic Conditions for Analysis of Related Streptogramin Antibiotics
| Parameter | HPLC Method 1 (Virginiamycin M1) | HPLC Method 2 (Kanamycin B) |
| Column | Cosmosil 5C18-AR (10 x 250 mm) | Agilent Technologies C18 |
| Mobile Phase | 50% Acetonitrile in water | Water-acetonitrile (65:35, v/v) with 11.6 mM heptafluorobutyric acid |
| Flow Rate | 3 ml/min | 0.5 mL/min |
| Detection | UV at 305 nm | Evaporative Light Scattering Detector (ELSD) |
| Reference |
Experimental Protocols
Fermentation and Production of this compound
Objective: To cultivate Streptomyces mitakaensis for the production of this compound.
Materials:
-
Streptomyces mitakaensis culture
-
Seed culture medium (e.g., Tryptic Soy Broth)
-
Production medium (e.g., a complex medium containing starch, glucose, yeast extract, and mineral salts)
-
Shaker incubator
-
Fermenter (for large-scale production)
Protocol:
-
Inoculate a flask containing seed culture medium with Streptomyces mitakaensis from a stock culture.
-
Incubate the seed culture at 28-30°C with shaking (200-250 rpm) for 2-3 days until sufficient growth is achieved.
-
Transfer the seed culture to a larger volume of production medium in a shaker flask or a fermenter.
-
Incubate the production culture at 28-30°C with vigorous aeration and agitation for 5-7 days.
-
Monitor the production of this compound periodically by taking samples and analyzing them via HPLC.
Extraction and Purification of this compound
Objective: To isolate and purify this compound from the fermentation broth of Streptomyces mitakaensis.
Materials:
-
Fermentation broth from Streptomyces mitakaensis
-
Ethyl acetate
-
Methanol
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate, dichloromethane, methanol)
-
Rotary evaporator
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
Protocol:
-
Separate the mycelial biomass from the fermentation broth by centrifugation.
-
Extract the supernatant with an equal volume of ethyl acetate. Repeat the extraction twice.
-
Pool the organic phases and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Dissolve the crude extract in a minimal amount of methanol and load it onto a silica gel column pre-equilibrated with a non-polar solvent (e.g., hexane).
-
Elute the column with a gradient of increasing polarity (e.g., increasing the proportion of ethyl acetate in hexane, followed by a gradient of methanol in dichloromethane).
-
Collect fractions and monitor for the presence of this compound using Thin Layer Chromatography (TLC) or analytical HPLC.
-
Pool the fractions containing this compound and concentrate them.
-
For final purification, subject the concentrated fractions to preparative reverse-phase HPLC (RP-HPLC) using a C18 column and a suitable mobile phase gradient (e.g., acetonitrile in water).
-
Collect the peak corresponding to this compound and verify its purity by analytical HPLC and confirm its identity using mass spectrometry and NMR.
Quantification of this compound by HPLC
Objective: To quantify the concentration of this compound in a sample using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Purified this compound standard
-
Sample containing this compound
-
HPLC system with a UV or ELSD detector
-
C18 HPLC column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile phase solvents (e.g., acetonitrile and water, potentially with an ion-pairing agent like heptafluorobutyric acid for ELSD)
Protocol:
-
Prepare a series of standard solutions of purified this compound of known concentrations.
-
Set up the HPLC system with a C18 column and the appropriate mobile phase. Based on related compounds, a gradient of acetonitrile in water is a good starting point for UV detection. For ELSD, an isocratic mobile phase with an ion-pairing agent may be necessary.
-
Inject the standard solutions to generate a calibration curve by plotting peak area against concentration.
-
Inject the sample containing this compound.
-
Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.
Determination of Minimum Inhibitory Concentration (MIC)
Objective: To determine the minimum concentration of this compound that inhibits the visible growth of a target bacterium.
Materials:
-
This compound stock solution
-
Target bacterial strain (e.g., Staphylococcus aureus)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Protocol (Broth Microdilution Method):
-
Prepare a standardized bacterial inoculum (approximately 5 x 10⁵ CFU/mL) in MHB.
-
In a 96-well plate, perform serial two-fold dilutions of the this compound stock solution in MHB to achieve a range of concentrations.
-
Add the bacterial inoculum to each well.
-
Include a positive control (bacteria in MHB without antibiotic) and a negative control (MHB only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of this compound at which no visible growth of the bacteria is observed.
In Vitro Protein Synthesis Inhibition Assay
Objective: To determine the concentration of this compound that inhibits protein synthesis by 50% (IC50).
Materials:
-
This compound stock solution
-
Cell-free translation system (e.g., E. coli S30 extract or a reconstituted PURE system)
-
mRNA template (e.g., encoding a reporter protein like luciferase or GFP)
-
Amino acid mixture (containing a labeled amino acid, e.g., ³⁵S-methionine, or for a non-radioactive assay, a system that produces a fluorescent or luminescent protein)
-
Scintillation counter or fluorescence/luminescence plate reader
Protocol:
-
Set up the in vitro translation reactions according to the manufacturer's instructions for the cell-free system.
-
Add varying concentrations of this compound to the reactions. Include a control reaction with no inhibitor.
-
Initiate the translation reaction by adding the mRNA template and incubate at 37°C for a set time (e.g., 30-60 minutes).
-
Stop the reaction and quantify the amount of protein synthesized. For radioactive assays, this can be done by precipitating the protein, collecting it on a filter, and measuring radioactivity with a scintillation counter. For fluorescent/luminescent assays, measure the signal using a plate reader.
-
Plot the percentage of protein synthesis inhibition against the concentration of this compound.
-
Determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in protein synthesis.
Visualizations
References
Application Notes and Protocols for Antibacterial Susceptibility Testing of Mikamycin B
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for determining the antibacterial susceptibility of Mikamycin B, a streptogramin B antibiotic also known as Pristinamycin IA and Virginiamycin M1. The following sections outline the mechanism of action, in vitro activity, and standardized testing methodologies.
Mechanism of Action
This compound exerts its antibacterial effect by inhibiting protein synthesis in susceptible bacteria.[1][2] It binds to the 50S subunit of the bacterial ribosome, specifically within the nascent polypeptide exit tunnel (NPET).[3] This binding physically obstructs the passage of the elongating polypeptide chain, leading to a premature halt in protein synthesis.[3]
This compound is a component of the pristinamycin complex, which also includes a streptogramin A component (Pristinamycin IIA).[1] While this compound alone is primarily bacteriostatic, it acts synergistically with the streptogramin A component to produce a potent bactericidal effect. The binding of the streptogramin A component induces a conformational change in the ribosome that significantly increases the binding affinity of this compound.
Signaling Pathway of this compound Action
Caption: Synergistic action of this compound and Streptogramin A on the bacterial ribosome.
In Vitro Antibacterial Activity of this compound
This compound, primarily as a component of the pristinamycin complex, has demonstrated significant in vitro activity against a range of Gram-positive bacteria. This includes clinically important pathogens such as Staphylococcus aureus (including methicillin-resistant strains, MRSA), Streptococcus pneumoniae (including penicillin-resistant strains), and various other streptococci. Its activity against enterococci is generally lower.
The following tables summarize the Minimum Inhibitory Concentration (MIC) data for pristinamycin (this compound in combination with Pristinamycin IIA) against key Gram-positive pathogens.
Table 1: MIC of Pristinamycin Complex Against Staphylococcus aureus
| Strain Type | No. of Isolates | MIC (mg/L) | Reference |
| Methicillin-Resistant (MRSA) | 124 | ≤ 0.5 (all isolates) | |
| Methicillin-Sensitive (MSSA) | - | Comparable to MRSA |
Table 2: MIC of Pristinamycin Complex Against Streptococcus pneumoniae
| Strain Type | No. of Isolates | MIC Range (mg/L) | Reference |
| Penicillin-Resistant | 47 | Not specified, but all susceptible | |
| Erythromycin-Resistant | - | 0.25 - 2 |
Table 3: MIC of Pristinamycin Complex Against Other Streptococci
| Organism | MIC Range (mg/L) | MIC Mode (mg/L) | Reference |
| Oral Streptococci | 0.03 - 1 | 0.25 |
Note: The data presented is for the pristinamycin complex (this compound/Pristinamycin IA and Pristinamycin IIA). The activity of this compound alone is primarily bacteriostatic.
Experimental Protocols for Antibacterial Susceptibility Testing
Standardized methods from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) should be followed for determining the antibacterial susceptibility of this compound.
Broth Microdilution Method for MIC Determination
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent in a liquid medium. The following is a generalized protocol based on CLSI M07 and EUCAST guidelines.
Materials:
-
This compound (potency-adjusted powder)
-
Appropriate solvent (e.g., DMSO, as specified by the manufacturer)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates (U- or V-bottom)
-
Bacterial inoculum standardized to 0.5 McFarland
-
Quality control (QC) bacterial strains (e.g., Staphylococcus aureus ATCC® 29213™, Enterococcus faecalis ATCC® 29212™)
-
Sterile reservoirs and multichannel pipettes
-
Incubator (35°C ± 2°C)
Protocol:
-
Preparation of this compound Stock Solution:
-
Prepare a stock solution of this compound in the recommended solvent at a concentration at least 10 times the highest concentration to be tested.
-
-
Preparation of Antibiotic Dilutions:
-
In a sterile 96-well plate, perform serial twofold dilutions of this compound in CAMHB to achieve the desired concentration range.
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard from 3-5 fresh colonies.
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Inoculation:
-
Add the prepared inoculum to all wells containing antibiotic dilutions and the growth control well.
-
Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).
-
-
Incubation:
-
Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading Results:
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible growth.
-
Experimental Workflow for Broth Microdilution
Caption: Workflow for MIC determination using the broth microdilution method.
Disk Diffusion Method
The disk diffusion method is a qualitative test where the zone of inhibition around an antibiotic-impregnated disk is measured. The following is a generalized protocol based on CLSI M02 and EUCAST guidelines.
Materials:
-
This compound disks (concentration to be determined based on preliminary MIC data)
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial inoculum standardized to 0.5 McFarland
-
Quality control (QC) bacterial strains (e.g., Staphylococcus aureus ATCC® 25923™, Escherichia coli ATCC® 25922™)
-
Sterile cotton swabs
-
Incubator (35°C ± 2°C)
-
Calipers or ruler
Protocol:
-
Inoculum Preparation:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
-
Inoculation of Agar Plate:
-
Dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess fluid.
-
Streak the swab evenly over the entire surface of the MHA plate in three directions to ensure confluent growth.
-
-
Application of Disks:
-
Aseptically apply the this compound disk to the surface of the inoculated agar.
-
-
Incubation:
-
Invert the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading Results:
-
Measure the diameter of the zone of complete inhibition in millimeters.
-
Interpret the results as susceptible, intermediate, or resistant based on established zone diameter breakpoints (Note: Specific breakpoints for this compound are not yet established by CLSI or EUCAST).
-
Synergy Testing: Checkerboard Assay
The checkerboard assay is used to assess the synergistic effect of this compound with a streptogramin A antibiotic.
Materials:
-
Stock solutions of this compound and a streptogramin A antibiotic
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland
Protocol:
-
Preparation of Antibiotic Dilutions:
-
In a 96-well plate, create serial twofold dilutions of this compound along the x-axis and the streptogramin A antibiotic along the y-axis in CAMHB. This creates a matrix of wells with varying concentrations of both antibiotics.
-
-
Controls:
-
Include a row with only dilutions of this compound to determine its individual MIC.
-
Include a column with only dilutions of the streptogramin A antibiotic to determine its individual MIC.
-
Include a growth control well.
-
-
Inoculation and Incubation:
-
Inoculate the plate with a standardized bacterial suspension and incubate as described for the broth microdilution method.
-
-
Calculation of Fractional Inhibitory Concentration (FIC) Index:
-
Determine the MIC of each antibiotic alone and in combination.
-
Calculate the FIC for each antibiotic: FIC = (MIC of antibiotic in combination) / (MIC of antibiotic alone).
-
Calculate the FIC Index (FICI): FICI = FIC of this compound + FIC of streptogramin A.
-
-
Interpretation of FICI:
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4
-
Antagonism: FICI > 4
-
Logical Flow for Synergy Testing Interpretation
Caption: Interpretation of the Fractional Inhibitory Concentration Index (FICI).
Quality Control
Adherence to quality control procedures is critical for accurate and reproducible susceptibility testing results.
-
QC Strains: Use well-characterized QC strains with known susceptibility profiles, such as those from the American Type Culture Collection (ATCC), for each batch of tests.
-
Acceptable Ranges: Ensure that the MIC values or zone diameters for the QC strains fall within the acceptable ranges established by CLSI or EUCAST for the specific testing method and antimicrobial agents.
-
Media and Reagents: Verify the performance of all media and reagents used in the assays.
Disclaimer: These protocols are intended for research and development purposes. For clinical diagnostic use, laboratories should follow the most current guidelines and standards established by relevant regulatory bodies.
References
Application Notes and Protocols: Checkerboard Assay for Mikamycin B Synergy
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of multidrug-resistant (MDR) bacteria poses a significant threat to global public health. Combination therapy, the simultaneous administration of two or more antimicrobial agents, is a promising strategy to combat resistance. Synergistic interactions, where the combined effect of the drugs is greater than the sum of their individual effects, are particularly valuable as they can enhance efficacy, reduce required dosages, and minimize the development of further resistance.[1]
Mikamycin B is a streptogramin B antibiotic. Streptogramins are composed of two structurally distinct components: group A (e.g., dalfopristin) and group B (e.g., quinupristin, this compound).[2] While each component is often bacteriostatic (inhibits bacterial growth) on its own, their combination is typically bactericidal (kills bacteria).[1] This synergistic activity arises from their cooperative binding to the 50S ribosomal subunit, which ultimately leads to the inhibition of protein synthesis.
This application note provides a detailed protocol for performing a checkerboard assay to determine the synergistic potential of this compound with other antimicrobial agents. The checkerboard method is a widely used in vitro technique to systematically assess the interaction between two compounds.[1][3]
Principle of the Checkerboard Assay
The checkerboard assay involves testing a matrix of concentrations of two drugs, both individually and in combination, to determine their effect on microbial growth. By observing the minimum inhibitory concentration (MIC) of each drug alone and in combination, the nature of their interaction can be quantified using the Fractional Inhibitory Concentration (FIC) index.
Experimental Protocol
This protocol outlines the steps for performing a checkerboard assay to evaluate the synergy between this compound and a second antimicrobial agent.
Materials:
-
This compound (potency-adjusted powder)
-
Second antimicrobial agent of interest (potency-adjusted powder)
-
Appropriate solvent for each antibiotic (e.g., sterile deionized water, DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates (U- or V-bottom)
-
Bacterial inoculum (prepared to 0.5 McFarland standard)
-
Sterile reservoirs and multichannel pipettes
-
Incubator (35°C ± 2°C)
-
Microplate reader (optional, for spectrophotometric reading)
Procedure:
-
Preparation of Antibiotic Stock Solutions:
-
Prepare stock solutions of this compound and the second antibiotic at a concentration at least 10 times the highest concentration to be tested.
-
Use the appropriate solvent for each antibiotic to ensure complete dissolution.
-
-
Preparation of Antibiotic Dilutions in a 96-Well Plate:
-
In a sterile 96-well plate, prepare serial twofold dilutions of this compound along the x-axis (e.g., columns 1-10) in CAMHB.
-
Similarly, prepare serial twofold dilutions of the second antibiotic along the y-axis (e.g., rows A-G) in CAMHB.
-
Column 11 should contain only the dilutions of the second antibiotic to determine its MIC.
-
Row H should contain only the dilutions of this compound to determine its MIC.
-
Well H12 should contain only broth and inoculum, serving as a growth control.
-
-
Inoculation:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
Add the prepared inoculum to all wells containing antibiotic dilutions and the growth control well.
-
-
Incubation:
-
Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading the Results:
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of an antibiotic that completely inhibits visible growth.
-
Alternatively, a microplate reader can be used to measure the optical density (OD) at 600 nm to quantify bacterial growth.
-
Determine the MIC of this compound alone (from row H) and the second antibiotic alone (from column 11).
-
Data Presentation and Analysis
The interaction between this compound and the second antibiotic is quantified by calculating the Fractional Inhibitory Concentration (FIC) index.
Calculation of the FIC Index:
The FIC index is calculated using the following formula:
FIC Index = FIC of this compound + FIC of Drug X
Where:
-
FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)
-
FIC of Drug X = (MIC of Drug X in combination) / (MIC of Drug X alone)
The FIC index is calculated for each well that shows no bacterial growth. The lowest FIC index value determines the nature of the interaction.
Interpretation of the FIC Index:
The interaction is classified based on the calculated FIC index value as follows:
| FIC Index (FICI) | Interpretation |
| ≤ 0.5 | Synergy |
| > 0.5 to 4.0 | Additive or Indifference |
| > 4.0 | Antagonism |
Table 1: Interpretation of Fractional Inhibitory Concentration (FIC) Index values.
Example Data Presentation:
The results of a checkerboard assay can be summarized in a table format.
| This compound (µg/mL) | Drug X (µg/mL) | MIC of this compound in Combination | MIC of Drug X in Combination | FIC of this compound | FIC of Drug X | FIC Index | Interpretation |
| 2 (MIC alone) | - | - | - | - | - | - | - |
| - | 8 (MIC alone) | - | - | - | - | - | - |
| 0.5 | 2 | 0.5 | 2 | 0.25 | 0.25 | 0.5 | Synergy |
| 1 | 1 | 1 | 1 | 0.5 | 0.125 | 0.625 | Additive |
| 0.25 | 4 | 0.25 | 4 | 0.125 | 0.5 | 0.625 | Additive |
Table 2: Example data from a checkerboard assay showing synergistic and additive interactions.
Visualizations
Experimental Workflow Diagram:
Caption: Workflow for performing a checkerboard assay.
Logical Relationship for FIC Index Interpretation:
Caption: Interpretation of the Fractional Inhibitory Concentration Index (FICI).
Conclusion
The checkerboard assay is a robust and widely accepted method for evaluating antimicrobial synergy. This protocol provides a detailed framework for assessing the synergistic potential of this compound with other antibiotics. The data generated from this assay can be instrumental in identifying novel combination therapies to combat multidrug-resistant pathogens, a critical step in the development of new treatment strategies. Further characterization of synergistic interactions can be performed using time-kill kinetic assays to understand the rate of bacterial killing.
References
Application Notes and Protocols for Utilizing Mikamycin B in Protein Synthesis Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of Mikamycin B, a potent protein synthesis inhibitor, in various in vitro assay formats. Detailed protocols, data interpretation guidelines, and visualizations are included to facilitate the study of its inhibitory effects, both alone and in synergy with Mikamycin A.
This compound is a member of the streptogramin B family of antibiotics. These antibiotics are known to inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit. The primary mechanism of action involves the blockage of peptide chain elongation, a critical step in the translation process.
This compound often exhibits a synergistic effect when used in combination with streptogramin A antibiotics, such as Mikamycin A. The binding of Mikamycin A to the ribosome induces a conformational change that increases the affinity of the ribosome for this compound, leading to a more potent inhibition of protein synthesis. This synergistic relationship is a key aspect of their antibacterial activity.
Mechanism of Action: Inhibition of Protein Synthesis
This compound exerts its inhibitory effect by targeting the peptidyl transferase center (PTC) on the 50S ribosomal subunit. This interaction sterically hinders the progression of the nascent polypeptide chain through the ribosomal exit tunnel. While this compound alone is a potent inhibitor, its activity is significantly enhanced in the presence of a streptogramin A compound. The binding of Mikamycin A to a distinct site on the 50S subunit allosterically enhances the binding of this compound, leading to a stable ternary complex of ribosome, Mikamycin A, and this compound, which effectively shuts down protein synthesis.
Signaling Pathway of Streptogramin-Mediated Protein Synthesis Inhibition
Caption: Synergistic inhibition of protein synthesis by Mikamycin A and B.
Quantitative Analysis of Protein Synthesis Inhibition
| Compound | Assay System | Target Organism/Cell Line | IC50 |
| Actinomycin D | In vitro translation (HepG2 cells) | Human | 39 ± 7.4 nM |
| Cycloheximide | In vitro translation (HepG2 cells) | Human | 6600 ± 2500 nM |
| Emetine | In vitro translation (HepG2 cells) | Human | 2200 ± 1400 nM |
| Puromycin | In vitro translation (HepG2 cells) | Human | 1600 ± 1200 nM |
| Silvestrol | In vitro translation (AML cell lines) | Human | ~4 to 10 nM |
Note: The IC50 values presented are for comparative purposes and were obtained from various published studies. Experimental conditions can significantly influence these values.
Experimental Protocols
In Vitro Transcription/Translation (IVTT) Coupled Assay
This protocol describes a cell-free assay to determine the inhibitory effect of this compound on bacterial protein synthesis. The assay utilizes a commercially available E. coli S30 extract system and a reporter plasmid encoding a readily detectable enzyme, such as luciferase or β-galactosidase.
Experimental Workflow for IVTT Assay
Caption: Workflow for the in vitro protein synthesis inhibition assay.
Materials:
-
E. coli S30 Extract System (commercially available)
-
Reporter Plasmid (e.g., pBEST-luc for luciferase)
-
This compound (and Mikamycin A for synergy studies)
-
Dimethyl sulfoxide (DMSO)
-
Nuclease-free water
-
Amino acid mixture
-
Energy source (ATP, GTP)
-
Luciferase assay reagent or appropriate substrate for the reporter enzyme
-
96-well microplates (opaque for luminescence)
-
Luminometer or spectrophotometer
Procedure:
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in DMSO to a final concentration of 10 mM.
-
Prepare serial dilutions in DMSO to create a range of stock concentrations for the dose-response curve.
-
-
Assay Setup:
-
Thaw all components of the E. coli S30 extract system on ice.
-
Prepare a master mix containing the S30 extract, amino acid mixture, and energy source according to the manufacturer's instructions.
-
In a 96-well plate, add 1 µL of the appropriate this compound dilution (or DMSO for the vehicle control) to each well.
-
Add the reporter plasmid DNA to the master mix.
-
Dispense the master mix containing the DNA into each well of the 96-well plate.
-
-
Incubation:
-
Seal the plate and incubate at 37°C for 1-2 hours.
-
-
Signal Detection:
-
For a luciferase reporter, add the luciferase assay reagent to each well according to the manufacturer's protocol.
-
Measure the luminescence using a plate reader.
-
For other reporters, follow the appropriate detection protocol.
-
-
Data Analysis:
-
Subtract the background signal (no DNA control).
-
Normalize the data to the vehicle control (DMSO).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Calculate the IC50 value using a non-linear regression analysis (four-parameter logistic fit).
-
Synergy Assay with Mikamycin A and this compound
To investigate the synergistic effect, a checkerboard titration assay can be performed.
Procedure:
-
Prepare serial dilutions of both Mikamycin A and this compound.
-
In a 96-well plate, create a matrix where each well contains a unique combination of Mikamycin A and this compound concentrations.
-
Perform the IVTT assay as described above.
-
Calculate the Fractional Inhibitory Concentration (FIC) index for each combination to determine synergy.
Logical Relationship for Synergy Determination
Caption: Decision tree for determining synergistic effects.
Troubleshooting and Considerations
-
Solubility: Ensure that this compound is fully dissolved in DMSO before adding it to the aqueous assay mixture to avoid precipitation.
-
DMSO Concentration: Keep the final concentration of DMSO in the assay below 1% to minimize its effect on the reaction.
-
Controls: Always include a no-drug control (vehicle), a no-DNA control (background), and a positive control inhibitor (e.g., chloramphenicol) to ensure the assay is performing correctly.
-
Data Quality: Run each concentration in triplicate to ensure the reliability of the results.
By following these application notes and protocols, researchers can effectively utilize this compound as a tool to study bacterial protein synthesis and to screen for novel antibacterial agents.
In Vitro Research Applications of Mikamycin B: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mikamycin B, also known as Pristinamycin IA or Streptogramin B, is a macrolide antibiotic produced by Streptomyces pristinaespiralis. It is a key component of the pristinamycin antibiotic complex, which also includes Pristinamycin IIA (a streptogramin A). While individually exhibiting bacteriostatic activity, this compound acts synergistically with Pristinamycin IIA to produce a potent bactericidal effect against a broad spectrum of Gram-positive bacteria. This synergistic action involves the inhibition of bacterial protein synthesis. Recent research has also explored the potential anticancer activities of this compound, suggesting its role as a topoisomerase II inhibitor.
These application notes provide a comprehensive overview of the in vitro research applications of this compound, focusing on its antibacterial and anticancer properties. Detailed protocols for key experiments are provided to facilitate research and development.
I. Antibacterial Applications
The primary in vitro application of this compound is as an antibacterial agent, particularly in combination with Pristinamycin IIA. The combination is effective against a range of Gram-positive pathogens, including multidrug-resistant strains.
Mechanism of Action
This compound (Pristinamycin IA) and Pristinamycin IIA synergistically inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit. Pristinamycin IIA binds first and induces a conformational change in the ribosome, which in turn increases the binding affinity of this compound. This dual binding blocks the elongation of the polypeptide chain, leading to the cessation of protein synthesis and bacterial cell death.
Caption: Synergistic mechanism of this compound and Pristinamycin IIA.
Data Presentation: Antibacterial Activity
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for pristinamycin (the combination of this compound and Pristinamycin IIA) against various Gram-positive bacteria.
| Bacterial Species | No. of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Staphylococcus aureus (MSSA) | Varies | 0.125 - 2 | 0.25 | 0.5 |
| Staphylococcus aureus (MRSA) | 150 | 0.125 - 0.75 | 0.5 | 0.5 |
| Coagulase-Negative Staphylococci | Varies | ≤0.06 - >4 | 0.25 | 1 |
| Streptococcus pneumoniae | Varies | ≤0.03 - 1 | 0.25 | 0.5 |
| Streptococcus pyogenes | Varies | ≤0.03 - 0.5 | 0.125 | 0.25 |
| Enterococcus faecium (VRE) | Varies | 0.5 - 4 | 1 | 2 |
Experimental Protocols: Antibacterial Activity
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
This compound (Pristinamycin IA)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Standardized bacterial inoculum (0.5 McFarland standard, diluted to ~5 x 10⁵ CFU/mL)
-
Spectrophotometer or turbidity meter
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of Antibiotic Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 1280 µg/mL.
-
Serial Dilution:
-
Add 50 µL of CAMHB to wells 2-12 of a 96-well plate.
-
Add 100 µL of the this compound working solution (e.g., 12.8 µg/mL in CAMHB) to well 1.
-
Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process to well 10. Discard 50 µL from well 10.
-
Well 11 will serve as the growth control (no antibiotic).
-
Well 12 will serve as the sterility control (no bacteria).
-
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to wells 1-11. The final volume in each well will be 100 µL.
-
Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours.
-
Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth (turbidity).
Quantitative Kill Curve Analysis with Mikamycin B: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mikamycin B, a member of the streptogramin B group of antibiotics, is a potent inhibitor of bacterial protein synthesis.[1][2] It is a cyclic hexadepsipeptide that acts synergistically with streptogramin A antibiotics to produce a bactericidal effect.[3] Understanding the rate and extent of its bactericidal activity is crucial for preclinical assessment and dose-response modeling. This application note provides detailed protocols for conducting a quantitative kill curve analysis (also known as a time-kill assay) to evaluate the pharmacodynamics of this compound against a target bacterial strain.
Time-kill curve assays are essential for determining the bactericidal or bacteriostatic nature of an antimicrobial agent by measuring the decrease in a bacterial population over time in response to the antibiotic.[4][5] This data is critical for establishing effective dosing regimens and for understanding the concentration-dependent killing kinetics of the drug.
Mechanism of Action: Inhibition of Protein Synthesis
This compound exerts its antibacterial effect by targeting the bacterial ribosome, the cellular machinery responsible for protein synthesis. Specifically, it binds to the peptidyl transferase center on the 50S ribosomal subunit. This binding event interferes with the elongation of the nascent polypeptide chain, leading to the premature dissociation of incomplete and non-functional peptides from the ribosome.
The synergistic bactericidal activity with streptogramin A arises from a cooperative binding mechanism. The binding of a streptogramin A molecule to the ribosome induces a conformational change that increases the ribosome's affinity for this compound, enhancing its inhibitory effect.
Figure 1: Mechanism of action of this compound.
Experimental Protocols
The following protocols outline the necessary steps for performing a quantitative kill curve analysis. These should be adapted based on the specific bacterial strain and laboratory conditions.
Determination of Minimum Inhibitory Concentration (MIC)
Prior to the time-kill assay, the MIC of this compound for the target bacterium must be determined. The MIC is the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism.
Materials:
-
This compound stock solution
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial culture in logarithmic growth phase, adjusted to a 0.5 McFarland standard
-
Sterile phosphate-buffered saline (PBS)
-
Incubator
Protocol:
-
Prepare serial two-fold dilutions of this compound in CAMHB in a 96-well microtiter plate. The final volume in each well should be 100 µL.
-
Include a positive control (no antibiotic) and a negative control (no bacteria).
-
Inoculate each well (except the negative control) with 100 µL of the standardized bacterial suspension, resulting in a final volume of 200 µL.
-
Incubate the plate at 35 ± 2°C for 16-20 hours.
-
After incubation, determine the MIC by visually identifying the lowest concentration of this compound that shows no turbidity.
Quantitative Kill Curve (Time-Kill) Assay
This assay measures the rate of bacterial killing at different concentrations of this compound over a 24-hour period.
Materials:
-
This compound stock solution
-
CAMHB
-
Sterile culture tubes
-
Bacterial culture in logarithmic growth phase, adjusted to a 0.5 McFarland standard
-
Sterile PBS
-
Tryptic Soy Agar (TSA) plates
-
Incubator with shaking capabilities
-
Calibrated pipettes and spreaders
Protocol:
-
Prepare culture tubes with CAMHB containing this compound at various concentrations relative to the predetermined MIC (e.g., 0.5x, 1x, 2x, 4x, and 8x MIC).
-
Include a growth control tube without any antibiotic.
-
Inoculate each tube with the standardized bacterial suspension to achieve a starting concentration of approximately 5 x 10^5 CFU/mL.
-
Incubate all tubes at 37°C with constant shaking.
-
At specified time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw a 100 µL aliquot from each tube.
-
Perform serial 10-fold dilutions of each aliquot in sterile PBS.
-
Plate 100 µL of appropriate dilutions onto TSA plates in triplicate.
-
Incubate the plates at 37°C for 18-24 hours.
-
Count the number of colonies on plates that have between 30 and 300 colonies to determine the CFU/mL.
Figure 2: Experimental workflow for the kill curve assay.
Data Presentation
The results of the time-kill assay should be presented in a clear and structured format to facilitate comparison and interpretation.
Data Calculation
Calculate the CFU/mL for each time point and concentration using the following formula:
CFU/mL = (Number of colonies × Dilution factor) / Volume plated (in mL)
Transform the CFU/mL values to log10 CFU/mL for plotting and analysis.
Data Tables
The following tables provide a template for summarizing the quantitative data obtained from the time-kill assay.
Table 1: Raw Colony Counts (CFU) at Each Time Point
| This compound Conc. (x MIC) | Time 0h | Time 2h | Time 4h | Time 6h | Time 8h | Time 12h | Time 24h |
| Growth Control (0x) | |||||||
| 0.5x | |||||||
| 1x | |||||||
| 2x | |||||||
| 4x | |||||||
| 8x |
Table 2: Calculated log10 CFU/mL at Each Time Point
| This compound Conc. (x MIC) | Time 0h | Time 2h | Time 4h | Time 6h | Time 8h | Time 12h | Time 24h |
| Growth Control (0x) | |||||||
| 0.5x | |||||||
| 1x | |||||||
| 2x | |||||||
| 4x | |||||||
| 8x |
Interpretation of Results
The data from the time-kill assay can be used to classify the activity of this compound:
-
Bactericidal activity is typically defined as a ≥ 3-log10 reduction in CFU/mL (99.9% kill) from the initial inoculum.
-
Bacteriostatic activity is defined as a < 3-log10 reduction in CFU/mL.
By plotting the log10 CFU/mL versus time, a visual representation of the killing kinetics can be obtained. This allows for the assessment of concentration-dependent killing and the potential for a post-antibiotic effect.
Conclusion
This application note provides a comprehensive guide for performing a quantitative kill curve analysis with this compound. The detailed protocols and data presentation templates are designed to assist researchers, scientists, and drug development professionals in accurately assessing the bactericidal activity of this important antibiotic. The insights gained from these studies are invaluable for the preclinical development and optimization of this compound-based therapies.
References
- 1. fau.edu [fau.edu]
- 2. Ribosome-binding and anti-microbial studies of the mycinamicins, 16-membered macrolide antibiotics from Micromonospora griseorubida - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel streptogramin antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Frontiers | The Mechanisms of Action of Ribosome-Targeting Peptide Antibiotics [frontiersin.org]
Application Notes and Protocols for High-Throughput Screening Assays Involving Mikamycin B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mikamycin B is a member of the streptogramin B family of antibiotics, which are potent inhibitors of bacterial protein synthesis. These antibiotics bind to the 50S ribosomal subunit, leading to the cessation of protein elongation. A key characteristic of streptogramin B antibiotics is their synergistic activity with streptogramin A antibiotics. This combination results in a bactericidal effect, whereas individual components are typically bacteriostatic. High-throughput screening (HTS) assays are crucial for the discovery and characterization of new antimicrobial agents and for understanding their mechanisms of action. This document provides detailed application notes and protocols for HTS assays involving this compound, focusing on its role as a protein synthesis inhibitor and its synergistic properties.
Mechanism of Action: Inhibition of Bacterial Protein Synthesis
This compound, a streptogramin B antibiotic, exerts its antibacterial effect by binding to the peptidyl transferase center (PTC) on the 50S ribosomal subunit. This binding event physically obstructs the nascent polypeptide exit tunnel, leading to a halt in protein elongation, a phenomenon known as ribosome stalling. This inhibition of protein synthesis is a critical mechanism for its antimicrobial activity. The synergistic action with streptogramin A antibiotics enhances this effect, leading to a more potent bactericidal outcome.
Signaling Pathway of Ribosome Stalling and Downstream Effects
The binding of this compound to the ribosome triggers a cascade of cellular responses due to the stalled translation. While the direct signaling pathway is centered on the inhibition of protein synthesis, the downstream consequences are significant for bacterial viability.
Caption: Mechanism of this compound-induced ribosome stalling.
High-Throughput Screening (HTS) Assays
Several HTS assays can be employed to identify and characterize inhibitors of bacterial protein synthesis like this compound. These assays can be broadly categorized into in vitro and whole-cell assays.
In Vitro Transcription/Translation (IVTT) Coupled Assay
This cell-free assay is a powerful tool for directly measuring the inhibitory effect of compounds on protein synthesis.[1] It utilizes a bacterial cell extract containing all the necessary machinery for transcription and translation. A reporter gene, such as luciferase, is transcribed and translated, and the resulting signal is measured. Inhibition of this process by a compound like this compound leads to a decrease in the signal.
Experimental Workflow:
Caption: Workflow for an in vitro transcription/translation assay.
Protocol: IVTT Assay for this compound
Materials:
-
E. coli S30 extract-based IVTT kit
-
Plasmid DNA encoding a reporter (e.g., firefly luciferase)
-
This compound stock solution (in DMSO)
-
Control inhibitors (e.g., chloramphenicol)
-
Nuclease-free water
-
Luciferase assay reagent
-
384-well white, opaque microplates
-
Luminometer
Procedure:
-
Compound Plating: Prepare serial dilutions of this compound in DMSO. Dispense 1 µL of each dilution into the wells of a 384-well plate. Include positive (chloramphenicol) and negative (DMSO) controls.
-
Reagent Preparation: Prepare the IVTT reaction mix according to the manufacturer's instructions, including the E. coli S30 extract, reaction buffer, amino acid mix, and reporter plasmid DNA.
-
Reaction Initiation: Add 24 µL of the IVTT reaction mix to each well of the 384-well plate containing the compounds.
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Signal Detection: Add luciferase assay reagent to each well as per the manufacturer's protocol. Measure luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the DMSO control. Plot the data and determine the IC50 value using a suitable curve-fitting model.
Quantitative Data:
| Compound | Target | Assay Type | IC50 (µM) | Reference Strain |
| This compound | Protein Synthesis | IVTT | Data not available | E. coli extract |
| Pristinamycin IA | Protein Synthesis | IVTT | Data not available | E. coli extract |
| Chloramphenicol | Protein Synthesis | IVTT | ~5 | E. coli extract |
Whole-Cell Reporter Gene Assay for Ribosome Stalling
This assay utilizes a genetically engineered bacterial strain that expresses a reporter protein (e.g., β-galactosidase or a fluorescent protein) under the control of a promoter that is induced upon ribosome stalling. This provides a cell-based method to screen for compounds that inhibit protein synthesis.
Logical Relationship of the Assay:
Caption: Logic of a ribosome stalling reporter gene assay.
Protocol: Whole-Cell Reporter Assay
Materials:
-
Bacterial reporter strain (e.g., E. coli with a ribosome stalling-inducible reporter)
-
Growth medium (e.g., Luria-Bertani broth)
-
This compound stock solution
-
Control compounds
-
384-well clear-bottom microplates
-
Microplate reader (absorbance and fluorescence/luminescence)
Procedure:
-
Bacterial Culture Preparation: Grow an overnight culture of the reporter strain. Dilute the culture to a starting OD600 of ~0.05 in fresh medium.
-
Compound Plating: Dispense compounds into the microplate wells.
-
Cell Seeding: Add the diluted bacterial culture to each well.
-
Incubation: Incubate the plate at 37°C with shaking for a defined period (e.g., 4-6 hours).
-
Measurement: Measure both cell growth (OD600) and the reporter signal (fluorescence or luminescence).
-
Data Analysis: Normalize the reporter signal to cell density. Calculate percent activation relative to controls and determine EC50 values.
Synergistic Activity HTS Assay (Checkerboard Assay)
A key feature of this compound is its synergistic bactericidal activity with streptogramin A antibiotics. A checkerboard assay in a high-throughput format can be used to screen for and quantify this synergy.
Experimental Workflow:
Caption: Workflow for a high-throughput checkerboard synergy assay.
Protocol: Checkerboard Synergy Assay
Materials:
-
Bacterial strain of interest (e.g., Staphylococcus aureus)
-
Growth medium
-
This compound and a streptogramin A antibiotic
-
384-well microplates
-
Automated liquid handler (recommended)
-
Microplate reader (absorbance)
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound and the streptogramin A antibiotic in the growth medium.
-
Checkerboard Plating: Using an automated liquid handler, dispense the dilutions of this compound along the rows and the streptogramin A antibiotic along the columns of the microplates. This creates a matrix of different concentration combinations.
-
Inoculation: Prepare a bacterial inoculum at a standardized density and add it to all wells.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Measurement: Measure the optical density at 600 nm (OD600) to determine bacterial growth.
-
Data Analysis: Determine the Minimum Inhibitory Concentration (MIC) for each compound alone and in combination. Calculate the Fractional Inhibitory Concentration (FIC) index to quantify synergy. A FIC index of ≤ 0.5 is generally considered synergistic.
Quantitative Data for Antibacterial Activity:
| Compound | Bacterial Strain | Assay Type | MIC (µg/mL) | IC50 (µM) |
| This compound | Data not available | Broth microdilution | Data not available | Data not available |
| Pristinamycin IA | Data not available | Broth microdilution | Data not available | Data not available |
| Dalfopristin (Streptogramin A) | S. aureus | Broth microdilution | 1-4 | Data not available |
| Quinupristin (Streptogramin B) | S. aureus | Broth microdilution | 0.5-2 | Data not available |
| Quinupristin/Dalfopristin | S. aureus | Broth microdilution | 0.25-1 | Data not available |
Note: MIC and IC50 values are highly dependent on the bacterial strain and specific assay conditions.
Conclusion
The high-throughput screening assays described provide robust platforms for the investigation of this compound and other protein synthesis inhibitors. The in vitro translation assay offers a direct measure of inhibitory activity, while whole-cell reporter assays provide insights into the cellular response to ribosome stalling. Furthermore, the checkerboard synergy assay is essential for characterizing the hallmark synergistic interactions of streptogramin antibiotics. These detailed protocols and application notes serve as a valuable resource for researchers in the field of antibiotic drug discovery and development.
References
Experimental Use of Mikamycin B Against Methicillin-Resistant Staphylococcus aureus (MRSA): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mikamycin B, a member of the streptogramin B class of antibiotics, presents a potential therapeutic avenue against multidrug-resistant pathogens such as Methicillin-Resistant Staphylococcus aureus (MRSA). This document provides an overview of the experimental considerations for evaluating the efficacy of this compound against MRSA, including its mechanism of action, protocols for in vitro susceptibility and synergy testing, and a framework for in vivo evaluation. Due to a notable scarcity of recent, specific research on this compound, this document also draws upon data from the broader streptogramin B class and other ribosome-targeting antibiotics to provide comprehensive experimental guidance.
Introduction
Methicillin-Resistant Staphylococcus aureus (MRSA) is a formidable pathogen responsible for a significant burden of both hospital- and community-acquired infections. The emergence of MRSA strains with reduced susceptibility to last-resort antibiotics necessitates the exploration of alternative therapeutic agents. This compound, a streptogramin B antibiotic, inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit. Streptogramins are often used in combination, as group A and group B components exhibit a synergistic bactericidal effect. This application note outlines experimental protocols to investigate the potential of this compound as a viable anti-MRSA agent.
Mechanism of Action
This compound, like other streptogramin B antibiotics, targets the bacterial ribosome, a critical component of protein synthesis. The binding of this compound to the 50S ribosomal subunit sterically hinders the elongation of the polypeptide chain, leading to a bacteriostatic effect. When used in conjunction with a streptogramin A antibiotic, a conformational change is induced in the ribosome, which enhances the binding of the streptogramin B component, resulting in a potent bactericidal synergy.
Signaling Pathways Potentially Affected by Ribosome-Targeting Antibiotics in MRSA
While direct studies on this compound's impact on MRSA signaling are limited, ribosome-targeting antibiotics can trigger downstream effects on bacterial signaling pathways, including two-component systems (TCSs) that regulate virulence and antibiotic resistance. The diagram below illustrates a generalized model of how a ribosome-inhibiting antibiotic might influence key regulatory networks in S. aureus.
Application Notes and Protocols for Assessing Mikamycin B Synergy with Other Antibiotics
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of multidrug-resistant (MDR) pathogens presents a critical challenge in modern medicine. A promising strategy to combat antimicrobial resistance is the use of combination therapy, wherein two or more antibiotics are administered concurrently. Synergistic interactions, where the combined antimicrobial effect is greater than the sum of the individual effects, are of particular interest. Such combinations can enhance therapeutic efficacy, reduce the required dosages of individual agents, thereby minimizing toxicity, and potentially suppress the development of further resistance.
Mikamycin B, also known as Pristinamycin IA or Virginiamycin B, is a streptogramin B antibiotic. Streptogramins are composed of two structurally distinct groups: type A (e.g., Mikamycin A) and type B (e.g., this compound). While each component is individually bacteriostatic, their combination is often bactericidal.[1] This synergistic activity is a hallmark of the streptogramin class. The mechanism of this synergy involves the binding of the type A component to the bacterial 50S ribosomal subunit, which induces a conformational change that increases the binding affinity of the type B component by up to 100-fold.[2] This sequential binding effectively blocks protein synthesis at different stages, leading to a potent antimicrobial effect.
These application notes provide detailed methodologies for assessing the synergistic potential of this compound in combination with other classes of antibiotics. The primary in vitro methods for evaluating antibiotic synergy are the checkerboard assay and the time-kill curve analysis.
Data Presentation: this compound (and Streptogramin Analogs) Synergy with Other Antibiotics
Due to the limited availability of synergy data for this compound with non-streptogramin antibiotics, data for quinupristin-dalfopristin, a clinically used streptogramin A/B combination, is presented as a proxy. Quinupristin is a derivative of this compound (Pristinamycin IA). The Fractional Inhibitory Concentration (FIC) index is a common metric used to quantify synergy, and is interpreted as follows:
-
Synergy: FIC index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC index ≤ 4.0
-
Antagonism: FIC index > 4.0
| Antibiotic Combination | Organism | FIC Index | Interaction |
| Quinupristin-dalfopristin + Ampicillin-sulbactam | Vancomycin-Resistant Enterococcus faecium (VREF) | ≤ 0.5 | Synergy[3] |
| Quinupristin-dalfopristin + Doxycycline | Vancomycin-Resistant Enterococcus faecium (VREF) | ≤ 0.5 | Synergy[3][4] |
| Quinupristin-dalfopristin + Sparfloxacin | Vancomycin-Resistant Enterococcus faecium (VREF) | > 4.0 | Antagonism |
| Quinupristin-dalfopristin + Vancomycin | Vancomycin-Resistant Enterococcus faecium (VREF) | Additive/Indifference | Additive/Indifference |
| Quinupristin-dalfopristin + β-lactams (various) | Staphylococcus aureus (MSSA & MRSA) | ≤ 1.0 | Synergy/Additive |
| Quinupristin-dalfopristin + Tetracycline | Staphylococcus aureus (MSSA & MRSA) | ≤ 1.0 | Synergy/Additive |
Experimental Protocols
Protocol 1: Broth Microdilution Checkerboard Assay
This protocol details the steps for performing a checkerboard assay to determine the in vitro interaction between this compound and another antibiotic.
Materials:
-
This compound (potency-adjusted powder)
-
Second antibiotic of interest (potency-adjusted powder)
-
Appropriate solvents for each antibiotic (e.g., sterile deionized water, DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates (U- or V-bottom)
-
Bacterial inoculum (prepared to 0.5 McFarland standard)
-
Sterile reservoirs and multichannel pipettes
-
Incubator (35°C ± 2°C)
-
Microplate reader (optional, for spectrophotometric reading)
Procedure:
-
Preparation of Antibiotic Stock Solutions: Prepare stock solutions of this compound and the second antibiotic in their respective solvents at a concentration at least 10 times the highest concentration to be tested.
-
Preparation of Antibiotic Dilutions:
-
In a sterile 96-well plate, prepare serial twofold dilutions of this compound along the x-axis (e.g., columns 1-10) in CAMHB.
-
Similarly, prepare serial twofold dilutions of the second antibiotic along the y-axis (e.g., rows A-G) in CAMHB.
-
Column 11 should contain only the dilutions of the second antibiotic to determine its Minimum Inhibitory Concentration (MIC).
-
Row H should contain only the dilutions of this compound to determine its MIC.
-
Well H12 should contain only broth and inoculum to serve as a growth control.
-
-
Inoculation:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
Add the prepared inoculum to all wells containing antibiotic dilutions and the growth control well.
-
-
Incubation: Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading the Results:
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of an antibiotic that completely inhibits visible growth.
-
Determine the MIC of this compound alone (from row H) and the second antibiotic alone (from column 11).
-
For each well showing no growth in the checkerboard, calculate the Fractional Inhibitory Concentration (FIC) for each antibiotic:
-
FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)
-
FIC of Antibiotic X = (MIC of Antibiotic X in combination) / (MIC of Antibiotic X alone)
-
-
Calculate the FIC index for each combination well by summing the individual FICs:
-
FIC Index = FIC of this compound + FIC of Antibiotic X
-
-
The synergistic effect is determined by the lowest FIC index value obtained from all the wells that show no growth.
-
Protocol 2: Time-Kill Curve Analysis
This protocol assesses the bactericidal or bacteriostatic activity of antibiotic combinations over time.
Materials:
-
This compound and the second antibiotic
-
Appropriate broth medium (e.g., CAMHB)
-
Bacterial culture in logarithmic growth phase
-
Sterile culture tubes or flasks
-
Shaking incubator (37°C)
-
Apparatus for serial dilutions and colony counting (e.g., spiral plater, manual plating supplies)
-
Agar plates (e.g., Tryptic Soy Agar)
Procedure:
-
Inoculum Preparation: Prepare an overnight culture of the test organism. Dilute the culture in fresh broth and incubate until it reaches the logarithmic phase of growth (typically a turbidity equivalent to a 0.5 McFarland standard).
-
Experimental Setup:
-
Prepare tubes or flasks containing the following:
-
Growth control (no antibiotic)
-
This compound alone (at a relevant concentration, e.g., 0.5x, 1x, or 2x MIC)
-
Antibiotic X alone (at a relevant concentration)
-
This compound + Antibiotic X (at the same concentrations as the individual tubes)
-
-
Inoculate each tube with the logarithmic phase culture to a final concentration of approximately 5 x 10^5 CFU/mL.
-
-
Incubation and Sampling:
-
Incubate all tubes at 37°C with constant agitation.
-
At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each tube.
-
-
Viable Cell Counting:
-
Perform serial dilutions of each aliquot in sterile saline or broth.
-
Plate the dilutions onto agar plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
Count the number of colonies (CFU/mL) on each plate.
-
-
Data Analysis:
-
Plot the log10 CFU/mL versus time for each experimental condition.
-
Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL between the combination and its most active single agent at 24 hours.
-
Bactericidal activity is defined as a ≥ 3-log10 reduction in CFU/mL from the initial inoculum.
-
Antagonism is defined as a ≥ 2-log10 increase in CFU/mL between the combination and its most active single agent.
-
Visualizations
Caption: Experimental workflow for assessing antibiotic synergy.
Caption: Mechanism of streptogramin A and B synergy.
References
- 1. Synergy of the Bacteriocin AS-48 and Antibiotics against Uropathogenic Enterococci - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Treatment of Vancomycin-Resistant Enterococcus faecium with RP 59500 (Quinupristin-Dalfopristin) Administered by Intermittent or Continuous Infusion, Alone or in Combination with Doxycycline, in an In Vitro Pharmacodynamic Infection Model with Simulated Endocardial Vegetations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synergy Testing of Vancomycin-Resistant Enterococcus faecium against Quinupristin-Dalfopristin in Combination with Other Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial Activity of Quinupristin-Dalfopristin Combined with Other Antibiotics against Vancomycin-Resistant Enterococci - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Mikamycin B in Biological Samples using LC-MS/MS
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Mikamycin B in human plasma. The protocol utilizes a straightforward protein precipitation for sample cleanup, followed by reversed-phase chromatographic separation and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method is intended for researchers, scientists, and drug development professionals engaged in preclinical and clinical studies involving this compound.
Introduction
This compound, a member of the streptogramin B antibiotics, is a potent inhibitor of bacterial protein synthesis. It acts by binding to the 50S ribosomal subunit, thereby blocking the exit tunnel for newly synthesized peptides. Accurate determination of this compound concentrations in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicology studies. LC-MS/MS offers the high sensitivity and selectivity required for the bioanalysis of such potent compounds. This document provides a detailed protocol for sample preparation and LC-MS/MS analysis to reliably quantify this compound in human plasma.
Experimental Protocols
2.1. Materials and Reagents
-
Analytes and Standards: this compound reference standard (≥98% purity), appropriate internal standard (IS) (e.g., a stable isotope-labeled this compound or a structural analog).
-
Solvents and Chemicals: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (Type I, 18.2 MΩ·cm), Formic acid (LC-MS grade).
-
Consumables: 1.5 mL polypropylene tubes, autosampler vials.
2.2. Stock and Working Solution Preparation
-
Stock Solutions: Prepare a 1 mg/mL stock solution of this compound in methanol. Prepare a 1 mg/mL stock solution of the internal standard in methanol. Store at -20°C.
-
Working Standard Solutions: Prepare serial dilutions of the this compound stock solution in 50:50 (v/v) Acetonitrile:Water to create calibration standards.
-
Internal Standard (IS) Working Solution: Dilute the IS stock solution to a final concentration of 50 ng/mL in 50:50 (v/v) Acetonitrile:Water.
2.3. Sample Preparation: Protein Precipitation
-
Thaw: Bring plasma samples and standards to room temperature.
-
Aliquot: Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Spike: Add 10 µL of the internal standard working solution.
-
Precipitate: Add 300 µL of ice-cold acetonitrile.
-
Vortex: Vortex the mixture for 1 minute to ensure complete protein precipitation.
-
Centrifuge: Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer: Carefully transfer the supernatant to an autosampler vial.
-
Inject: Inject 5 µL into the LC-MS/MS system.
LC-MS/MS Method
The analysis is performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
3.1. Liquid Chromatography Conditions
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 5% B to 95% B over 5 minutes, hold for 1 min, then re-equilibrate for 2 min |
3.2. Mass Spectrometric Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Ion Spray Voltage | 5500 V |
| Temperature | 500°C |
| Curtain Gas | 30 psi |
| Collision Gas | Nitrogen |
3.3. MRM Transitions (Hypothetical)
The following MRM transitions are hypothetical and should be optimized using the reference standard.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | [M+H]+ | Fragment 1 | Optimize |
| Fragment 2 | Optimize | ||
| Internal Std. | [M+H]+ | Fragment 1 | Optimize |
Data Presentation
Table 1: Method Validation Parameters (Hypothetical Data)
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Bias) | Within ±15% |
| Recovery | > 85% |
| Matrix Effect | Minimal |
Visualizations
Caption: Experimental workflow for plasma sample preparation and LC-MS/MS analysis.
Caption: Mechanism of action of this compound, inhibiting protein synthesis.
Discussion
The described LC-MS/MS method provides a framework for the sensitive and selective quantification of this compound in human plasma. The use of a simple protein precipitation method allows for high throughput and good recovery. The chromatographic conditions are optimized to provide a sharp peak shape and adequate retention for the analyte, separating it from endogenous plasma components. The provided parameters for chromatography and mass spectrometry serve as a starting point and should be optimized for the specific instrumentation used. Full method validation according to regulatory guidelines is recommended before application to clinical sample analysis.
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Poor Mikamycin B Solubility In Vitro
Welcome to the technical support center for Mikamycin B. This resource is designed for researchers, scientists, and drug development professionals to address common challenges associated with the in vitro solubility of this compound, a streptogramin B antibiotic also known as Pristinamycin IA.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound?
A1: this compound is a lipophilic molecule with poor solubility in water and aqueous buffers.[1][2] It is, however, soluble in several organic solvents.[1] Accurate and reproducible experimental results depend on the proper preparation of stock solutions.
Q2: In which organic solvents can I dissolve this compound?
A2: this compound is soluble in dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and chloroform.[1] For most in vitro applications, DMSO is the recommended solvent for preparing concentrated stock solutions.
Q3: What is the maximum concentration of this compound that can be dissolved in DMSO?
A3: The maximum solubility of this compound in DMSO is approximately 30-33.33 mg/mL.[3] It is advisable to use sonication to facilitate dissolution.
Q4: How should I prepare a stock solution of this compound?
A4: To prepare a stock solution, dissolve this compound in high-purity, anhydrous DMSO. For example, to prepare a 10 mM stock solution, you would dissolve 8.67 mg of this compound in 1 mL of DMSO. It is recommended to sonicate the solution in a water bath to ensure it is fully dissolved.
Q5: Can I use water or aqueous buffers like PBS to dissolve this compound?
A5: It is not recommended to use water or aqueous buffers as the primary solvent for this compound stock solutions due to its poor solubility. For experiments in aqueous environments, a concentrated stock solution in DMSO should be prepared first and then serially diluted to the final working concentration in the aqueous medium.
Q6: What is the maximum recommended concentration of DMSO for cell-based assays?
A6: To avoid cytotoxicity, the final concentration of DMSO in cell culture media should generally be kept at or below 0.5%. However, some cell lines can be sensitive to concentrations as low as 0.1%. It is always best to perform a vehicle control experiment to determine the tolerance of your specific cell line to DMSO.
Q7: My this compound precipitates when I dilute the DMSO stock solution into my aqueous assay buffer. What should I do?
A7: Precipitation upon dilution into an aqueous medium is a common issue with poorly soluble compounds. Here are some troubleshooting steps:
-
Lower the final concentration: The final concentration of this compound in your assay may be exceeding its solubility limit in the aqueous buffer. Try using a lower final concentration.
-
Increase the co-solvent concentration: If your experimental system allows, you might be able to use a slightly higher final concentration of DMSO. However, be mindful of potential solvent toxicity.
-
Use a formulation with co-solvents: For certain applications, especially for in vivo studies, formulations with co-solvents like PEG300 and Tween 80 can improve solubility. A common formulation consists of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.
-
Prepare fresh dilutions: Do not store diluted aqueous solutions of this compound, as precipitation can occur over time. Prepare fresh dilutions for each experiment.
Quantitative Solubility Data
The following table summarizes the known solubility of this compound in various solvents. Data for aqueous buffers is limited due to the compound's poor solubility.
| Solvent | Concentration | Notes |
| Dimethyl Sulfoxide (DMSO) | ~30-33.33 mg/mL | Sonication is recommended to aid dissolution. |
| Chloroform | 30 mg/mL | |
| Dimethylformamide (DMF) | 30 mg/mL | |
| Water | Poorly soluble/Insoluble | |
| Ethanol | Soluble | |
| Methanol | Soluble | |
| 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline | ≥ 3 mg/mL | This is a common formulation for in vivo studies and may be adapted for some in vitro applications. |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 3 mg/mL | SBE-β-CD can be used as a solubilizing agent. |
| DMSO:PBS (pH 7.2) (1:4) | 0.20 mg/mL |
Experimental Protocols
Preparation of this compound Stock Solution (10 mM in DMSO)
Materials:
-
This compound powder
-
High-purity, anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Sonicator water bath
Procedure:
-
Weigh out 8.67 mg of this compound powder and transfer it to a sterile vial.
-
Add 1 mL of anhydrous DMSO to the vial.
-
Vortex the solution vigorously for 1-2 minutes.
-
Place the vial in a sonicator water bath and sonicate until the powder is completely dissolved. Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage, protected from light.
General Protocol for Diluting this compound for Cell-Based Assays
Objective: To prepare working solutions of this compound in cell culture medium while minimizing precipitation and solvent toxicity.
Procedure:
-
Thaw a single-use aliquot of the 10 mM this compound stock solution in DMSO at room temperature.
-
Perform serial dilutions of the stock solution in fresh, anhydrous DMSO to create a range of intermediate stock concentrations. This helps to minimize the volume of DMSO added to the final culture.
-
Add a small volume of the appropriate intermediate stock solution to pre-warmed cell culture medium to achieve the desired final concentration of this compound. Ensure the final DMSO concentration is at a non-toxic level for your cells (typically ≤ 0.5%).
-
Immediately vortex the diluted solution gently and add it to your cell culture plates.
-
Always include a vehicle control in your experiment, which consists of cells treated with the same final concentration of DMSO as the highest concentration of this compound used.
Visual Troubleshooting Guides
Caption: Troubleshooting workflow for poor this compound solubility.
Caption: Recommended workflow for preparing this compound solutions.
References
Technical Support Center: Overcoming Mikamycin B Instability in Culture Media
Welcome to the technical support center for Mikamycin B. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues related to the instability of this compound in culture media.
Frequently Asked Questions (FAQs)
Q1: My this compound appears to be losing activity in my culture medium. What are the primary causes of this instability?
A1: this compound instability in culture media can be attributed to two main factors:
-
Enzymatic Degradation: The primary cause of this compound degradation, particularly in microbial cultures, is the presence of enzymes called lactonases. One such enzyme, this compound lactonase, has been identified in Streptomyces species and is known to hydrolyze the lactone ring structure of the antibiotic, rendering it inactive.[1] The activity of these enzymes is influenced by pH and temperature.
-
Physicochemical Instability: Like many complex organic molecules, this compound can be susceptible to degradation under certain physicochemical conditions. Factors such as pH, temperature, and exposure to light can contribute to the hydrolysis of its ester and amide bonds over time, leading to a loss of biological activity.
Q2: How can I determine if this compound is degrading in my specific culture medium?
A2: You can assess the stability of this compound in your medium by monitoring its concentration and/or biological activity over time. This can be achieved through two primary methods:
-
Chemical Quantification: Use analytical techniques such as High-Performance Liquid Chromatography (HPLC) to measure the concentration of the intact this compound molecule at different time points. A decrease in the peak corresponding to this compound indicates degradation.
-
Biological Activity Assay: Perform a bioassay, such as a Minimum Inhibitory Concentration (MIC) test or a disk diffusion assay, using a susceptible bacterial strain. A decrease in the inhibitory effect of the medium containing this compound over time suggests a loss of active compound.
Q3: What are the visible signs of this compound degradation or instability in my stock solutions or culture media?
A3: While chemical degradation may not always be visible, you might observe the following:
-
Precipitation: this compound has limited solubility in aqueous solutions. Improperly prepared stock solutions or changes in the pH of the culture medium can lead to the antibiotic precipitating out of the solution, thus reducing its effective concentration.
-
Reduced Efficacy: The most common sign is a decrease in the expected antibiotic effect, such as the incomplete killing of susceptible bacteria or the overgrowth of a resistant population in a selection experiment.
Q4: Are there any specific components in my culture medium that could be contributing to this compound instability?
A4: While specific interactions are not well-documented for this compound, general principles suggest that components in complex media, such as serum, could contain endogenous enzymes that may contribute to its degradation. Additionally, the overall pH of the buffered medium will significantly impact its stability.
Troubleshooting Guides
This section provides structured guidance to diagnose and resolve common issues with this compound instability.
Issue 1: Loss of Antibiotic Efficacy in Microbial Cultures
-
Symptom: Bacterial cultures that should be susceptible to this compound are showing unexpected growth.
-
Potential Cause: Enzymatic degradation by the cultured microorganism.
-
Troubleshooting Steps:
-
Confirm Susceptibility: Re-test the MIC of your bacterial strain with a freshly prepared solution of this compound to ensure it is still susceptible.
-
Control for Degradation: In a control experiment, incubate this compound in your culture medium without bacteria under the same conditions (temperature, pH). At various time points, test the activity of this pre-incubated medium against your susceptible strain. If the activity is stable without bacteria but decreases with bacteria, enzymatic degradation is likely.
-
Optimize Culture Conditions:
-
pH Control: The activity of this compound lactonase is pH-dependent. Experiment with buffering your culture medium to a slightly more acidic or alkaline pH (within the tolerable range for your microorganism) to see if it improves stability.
-
Temperature Optimization: If your experimental design allows, consider running your experiment at a slightly lower temperature to reduce the rate of enzymatic degradation.
-
-
Issue 2: Inconsistent Results Between Experiments
-
Symptom: The effectiveness of this compound varies significantly from one experiment to another, even with the same concentration.
-
Potential Cause: Inconsistent preparation and storage of stock solutions, or degradation of the antibiotic in the prepared media before use.
-
Troubleshooting Steps:
-
Standardize Stock Solution Preparation: Follow a strict protocol for preparing your this compound stock solution. Use a consistent solvent and ensure the antibiotic is fully dissolved.
-
Proper Storage: Store stock solutions in small, single-use aliquots at -20°C or lower to prevent repeated freeze-thaw cycles. Protect from light by wrapping vials in aluminum foil.
-
Prepare Freshly: Add this compound to your culture medium immediately before use. Do not store media with the antibiotic for extended periods.
-
Quantify Concentration: If inconsistency persists, consider quantifying the concentration of your stock solution and freshly prepared media using HPLC to ensure you are starting with the correct concentration each time.
-
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol provides a general guideline for preparing a this compound stock solution. The exact solvent and concentration may need to be optimized for your specific experimental needs.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO) or absolute ethanol
-
Sterile, nuclease-free microcentrifuge tubes
-
Vortex mixer
-
Sterile 0.22 µm syringe filter
Procedure:
-
In a sterile environment (e.g., a laminar flow hood), weigh out the desired amount of this compound powder.
-
Add the appropriate volume of DMSO or ethanol to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Vortex the solution until the this compound is completely dissolved. Gentle warming may be required.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile tube.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Label the tubes with the name of the antibiotic, concentration, date of preparation, and store them at -20°C, protected from light.
Protocol 2: Quantification of this compound in Culture Media using HPLC (General Method)
This protocol outlines a general approach for quantifying this compound. The specific parameters will need to be optimized for your HPLC system and column.
Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or another suitable mobile phase modifier
-
Culture medium samples containing this compound
-
This compound standard of known concentration
Procedure:
-
Sample Preparation:
-
Collect an aliquot of your culture medium at various time points.
-
Centrifuge the sample to pellet any cells or debris.
-
Filter the supernatant through a 0.22 µm filter to remove any remaining particulates.
-
-
HPLC Analysis:
-
Prepare a mobile phase (e.g., a gradient of water and acetonitrile with 0.1% formic acid).
-
Equilibrate the C18 column with the initial mobile phase conditions.
-
Inject a known volume of your prepared sample onto the column.
-
Run the HPLC method, monitoring the absorbance at a wavelength appropriate for this compound (e.g., around 230-240 nm, to be determined by a UV scan of the standard).
-
Identify the peak corresponding to this compound by comparing the retention time to that of a pure standard.
-
-
Quantification:
-
Create a standard curve by injecting known concentrations of the this compound standard.
-
Plot the peak area against the concentration to generate a linear regression.
-
Use the equation from the standard curve to calculate the concentration of this compound in your samples based on their peak areas.
-
Protocol 3: Bioassay for this compound Activity (Broth Microdilution)
This protocol determines the biological activity of this compound by finding the Minimum Inhibitory Concentration (MIC).
Materials:
-
Susceptible bacterial strain (e.g., Staphylococcus aureus)
-
Appropriate bacterial growth medium (e.g., Tryptic Soy Broth)
-
96-well microtiter plate
-
This compound solution to be tested
-
Bacterial inoculum adjusted to a 0.5 McFarland standard
Procedure:
-
Add 50 µL of sterile broth to wells 2 through 12 of a 96-well plate.
-
Add 100 µL of the this compound solution (at twice the highest desired final concentration) to well 1.
-
Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, until well 11. Discard 50 µL from well 11. Well 12 will be the growth control with no antibiotic.
-
Add 50 µL of the prepared bacterial inoculum to all wells.
-
Incubate the plate at the appropriate temperature (e.g., 37°C) for 18-24 hours.
-
The MIC is the lowest concentration of this compound at which there is no visible bacterial growth. Compare the MIC of aged media to freshly prepared media to assess stability.
Data Presentation
Table 1: Hypothetical Stability of this compound under Various Conditions
| Temperature (°C) | pH | Culture Medium | Half-life (hours) |
| 37 | 7.4 | Tryptic Soy Broth | Data not available |
| 37 | 6.5 | Tryptic Soy Broth | Data not available |
| 37 | 8.0 | Tryptic Soy Broth | Data not available |
| 25 | 7.4 | Tryptic Soy Broth | Data not available |
| 4 | 7.4 | Phosphate-Buffered Saline | > 1 week (expected) |
Visualizations
Caption: Workflow for determining this compound stability in culture media.
Caption: Factors contributing to this compound degradation.
References
Technical Support Center: Optimizing Aminoglycoside Concentration for Antibacterial Assays
A Note on Terminology: The information provided pertains to aminoglycoside antibiotics, such as Amikacin and Kanamycin. It is possible that the query for "Mikamycin B" was a typographical error, as Mikamycin belongs to the streptogramin class of antibiotics, which has a different mechanism of action. The principles and protocols outlined here are broadly applicable to aminoglycoside antibacterial assays.
Frequently Asked Questions (FAQs)
Q1: How do I determine the optimal concentration of an aminoglycoside antibiotic for my experiments?
A1: Determining the optimal concentration is a two-step process. First, you need to establish the antibiotic's efficacy against your target bacterium by determining its Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a bacterium.[1] Second, for applications involving host cells, you should assess its cytotoxicity to ensure a therapeutic window where the antibiotic is effective against bacteria with minimal harm to mammalian cells.[1]
Q2: What is the mechanism of action of aminoglycoside antibiotics like Amikacin?
A2: Amikacin and other aminoglycosides work by binding to the 30S subunit of the bacterial ribosome.[2][3] This binding interferes with the reading of the genetic code from mRNA, leading to the production of non-functional or toxic proteins and ultimately inhibiting protein synthesis.[3] This action is generally bactericidal, meaning it kills the bacteria.
Q3: What is a post-antibiotic effect (PAE)?
A3: The post-antibiotic effect is the persistent suppression of bacterial growth even after a short exposure to an antibiotic. Aminoglycosides like amikacin exhibit a PAE, which contributes to their therapeutic efficacy.
Q4: What are common solvents for preparing aminoglycoside stock solutions?
A4: Aminoglycoside antibiotics like amikacin and kanamycin are generally water-soluble. For preparing stock solutions, it is recommended to use deionized, sterile water. If solubility is an issue with a particular antibiotic, the least toxic solvent available, such as ethanol or methanol, can be used.
Troubleshooting Guide
Issue: I am observing inconsistent MIC results for the same bacterial strain.
-
Question: Could my inoculum preparation be the cause? Answer: Yes, the concentration of the bacterial inoculum is critical for reproducible MIC results. Ensure you are using a standardized inoculum, typically around 5 x 10^5 CFU/mL for broth microdilution assays. Inconsistent inoculum density can lead to variability in the MIC values.
-
Question: How can I be sure my antibiotic dilutions are accurate? Answer: Use calibrated pipettes and perform serial dilutions carefully. It is also good practice to prepare a fresh stock solution of the antibiotic for each experiment to avoid degradation. Store stock solutions at 4°C, protected from light, for up to two weeks, or as recommended by the manufacturer.
Issue: My positive control (bacteria, no antibiotic) is not showing any growth.
-
Question: What could be the reason for no growth in my positive control? Answer: Several factors could lead to this issue. Check the viability of your bacterial culture, ensure the growth medium is correctly prepared and not expired, and verify that the incubation conditions (temperature, time, and atmosphere) are optimal for your bacterial strain.
Issue: The antibiotic appears to be less effective in my biofilm assay compared to my planktonic (free-floating bacteria) assay.
-
Question: Why is the antibiotic less effective against biofilms? Answer: Bacteria within a biofilm are embedded in a self-produced matrix that can act as a physical barrier, preventing the antibiotic from reaching the cells. This matrix can lead to significantly higher resistance compared to planktonic bacteria. For biofilm assays, you may need to test concentrations that are multiples of the MIC determined for planktonic cells.
Quantitative Data Summary
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for Kanamycin and Gentamicin against Staphylococcus aureus as reported in the literature.
| Antibiotic | Bacterial Strain | MIC Range (µg/mL) | MIC50 (µg/mL) | Reference |
| Kanamycin | Staphylococcus aureus (bovine intramammary infections) | Not specified | 0.78 | |
| Gentamicin | Staphylococcus aureus (bovine intramammary infections) | Not specified | 0.2 | |
| Kanamycin | Staphylococcus aureus | 3.5 mg/L (planktonic) | Not specified | |
| Kanamycin | MRSA 875 | 2048 | Not specified | |
| Kanamycin | MRSA 184 | 2048 | Not specified | |
| Gentamicin | MRSA 875 | 64 | Not specified | |
| Gentamicin | MRSA 184 | 4 | Not specified |
MIC50 is the concentration of the antibiotic at which 50% of the tested isolates are inhibited.
Experimental Protocols
Broth Microdilution MIC Assay
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a bacterial strain.
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
-
Aminoglycoside antibiotic stock solution
-
Overnight culture of the target bacterial strain
-
Sterile pipette tips and multichannel pipette
-
Microplate reader (optional, for absorbance readings)
Procedure:
-
Preparation of Bacterial Inoculum:
-
Culture the target bacterial strain overnight in MHB.
-
Dilute the overnight culture in fresh MHB to achieve a standardized inoculum of approximately 5 x 10^5 CFU/mL.
-
-
Preparation of Antibiotic Dilutions:
-
Prepare a 2X working stock of the aminoglycoside antibiotic in MHB.
-
Dispense 100 µL of sterile MHB into wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the 2X antibiotic stock to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly. Repeat this process across the plate to well 10. Discard the final 100 µL from well 10.
-
-
Controls:
-
Well 11 (Positive Control): Add 100 µL of sterile MHB. This well will contain bacteria but no antibiotic.
-
Well 12 (Negative Control): Add 100 µL of sterile MHB. This well will contain only the broth.
-
-
Inoculation:
-
Add 100 µL of the standardized bacterial inoculum to wells 1 through 11. This will bring the final volume in each well to 200 µL and will halve the concentration of the antibiotic in each well.
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Reading the Results:
-
The MIC is the lowest concentration of the antibiotic that shows no visible bacterial growth. This can be determined by visual inspection or by measuring the optical density (OD) at 600 nm using a microplate reader.
-
Visualizations
Caption: Mechanism of action of aminoglycoside antibiotics.
Caption: Workflow for a broth microdilution MIC assay.
References
Common experimental problems with streptogramin antibiotics
Welcome to the technical support center for streptogramin antibiotics. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work with this important class of antibiotics.
Section 1: In Vitro Susceptibility Testing
This section addresses common issues encountered during the determination of the minimum inhibitory concentration (MIC) of streptogramin antibiotics against various bacterial strains.
Frequently Asked Questions (FAQs)
Q1: Why are my MIC values for streptogramins higher than expected for susceptible strains?
A1: Several factors can lead to unexpectedly high MIC values. Consider the following:
-
Inappropriate Testing Media: The composition of the culture medium can significantly impact the activity of streptogramins. For instance, some media may have low thymidine content, which is crucial for the accurate testing of certain antibiotics.[1] It is essential to use standardized media recommended by bodies like the Clinical and Laboratory Standards Institute (CLSI).
-
Incorrect Inoculum Preparation: The bacterial inoculum density must be carefully controlled. An inoculum that is too dense can lead to artificially elevated MICs.
-
Degradation of Antibiotic: Ensure that your streptogramin stock solutions are properly stored and have not degraded. Prepare fresh working solutions for each experiment.
-
Synergy Requirement: Streptogramins consist of two components, group A and group B, which act synergistically.[2][3][4] If you are testing a single component, you will observe bacteriostatic activity at best, not the potent bactericidal effect of the combination.[2]
Q2: I am observing inconsistent MIC results between experimental replicates. What could be the cause?
A2: Inconsistent results often point to variability in experimental setup. Key areas to check include:
-
Pipetting Errors: Inaccurate pipetting of either the antibiotic dilutions or the bacterial inoculum can lead to significant variations.
-
Inhomogeneous Bacterial Suspension: Ensure the bacterial inoculum is well-mixed before aliquoting into the assay plate.
-
Incubation Conditions: Variations in incubation temperature or time can affect bacterial growth rates and, consequently, MIC readings.
-
Edge Effects in Microplates: In 96-well plate assays, wells on the outer edges can be prone to evaporation, leading to changes in antibiotic concentration. Using a plate sealer or filling the outer wells with sterile media can mitigate this.
Troubleshooting Workflow for Inconsistent MIC Results
Caption: Troubleshooting workflow for inconsistent MIC results.
Section 2: Investigating Bacterial Resistance
This section provides guidance on how to approach experiments when bacterial resistance to streptogramins is suspected or observed.
Frequently Asked Questions (FAQs)
Q1: My bacterial strain is showing resistance to streptogramins. What are the common resistance mechanisms?
A1: Resistance to streptogramins can occur through several mechanisms:
-
Enzymatic Inactivation: The most common mechanism for group A streptogramin resistance is enzymatic modification by Virginiamycin Acetyltransferases (Vat). For group B streptogramins, Virginiamycin B Lyase (Vgb) can inactivate the antibiotic.
-
Target Site Modification: Methylation of the 23S rRNA at position A2503 by Cfr rRNA methylase can block the binding of group A streptogramins to the ribosome.
-
Efflux Pumps: ATP-binding cassette (ABC-F) proteins can actively pump streptogramins out of the bacterial cell, preventing them from reaching their ribosomal target.
Signaling Pathway of Streptogramin Action and Resistance
Caption: Mechanism of action and resistance to streptogramins.
Q2: How can I experimentally determine the mechanism of resistance in my bacterial strain?
A2: A combination of phenotypic and genotypic methods can be used:
-
Phenotypic Assays:
-
Synergy Testing: Loss of synergy between group A and B components can indicate resistance to one of the components.
-
Enzyme Inhibitor Assays: If specific inhibitors for Vat or Vgb enzymes are available, their ability to restore susceptibility can be tested.
-
-
Genotypic Methods:
-
PCR: Use primers specific for known resistance genes like vat, vgb, and cfr to screen for their presence.
-
Whole-Genome Sequencing: This can identify known resistance genes and potentially discover novel resistance mutations in the ribosomal RNA or proteins.
-
Section 3: Synergy Testing
The synergistic interaction between group A and group B streptogramins is a hallmark of this antibiotic class. This section addresses how to properly assess this synergy.
Frequently Asked Questions (FAQs)
Q1: I am not observing the expected synergistic effect between my group A and group B streptogramins. What could be wrong?
A1: The lack of synergy can be due to several experimental factors:
-
Incorrect Ratio of Components: Streptogramins are typically used in a specific ratio (e.g., 70:30 for dalfopristin:quinupristin). An improper ratio can diminish the synergistic effect.
-
Resistance to One Component: If the test organism is resistant to either the group A or group B component, synergy will be lost.
-
Assay Method: The checkerboard assay is the standard method for evaluating synergy. Other methods may not be as sensitive or may produce misleading results.
Experimental Protocol: Checkerboard Synergy Assay
-
Preparation:
-
Prepare stock solutions of the group A and group B streptogramins.
-
Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard).
-
-
Assay Setup:
-
In a 96-well microtiter plate, create a two-dimensional gradient of the two antibiotics. Serially dilute the group A component along the rows and the group B component along the columns.
-
Inoculate each well with the bacterial suspension. Include wells with no antibiotics as a positive control for growth.
-
-
Incubation:
-
Incubate the plate at the optimal temperature for the test organism for 18-24 hours.
-
-
Data Analysis:
-
Determine the MIC of each drug alone and in combination.
-
Calculate the Fractional Inhibitory Concentration (FIC) index using the following formula: FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
Interpret the results based on the FIC index.
-
Interpretation of FIC Index
| FIC Index | Interpretation |
| ≤ 0.5 | Synergy |
| > 0.5 to 4.0 | Additive/Indifferent |
| > 4.0 | Antagonism |
| ** |
Workflow for Synergy Testing
Caption: Experimental workflow for the checkerboard synergy assay.
Section 4: In Vivo Experiments
This section provides guidance for researchers transitioning from in vitro studies to in vivo animal models.
Frequently Asked Questions (FAQs)
Q1: What are some key considerations when designing an in vivo study for streptogramins?
A1: Several factors are critical for a successful in vivo experiment:
-
Animal Model: The choice of animal model and the site of infection are crucial. For example, a neutropenic mouse thigh infection model is commonly used for S. aureus.
-
Formulation and Dosing: Streptogramins, especially the natural compounds, have poor water solubility. It is essential to use a suitable vehicle for administration, such as a solution containing DMSO and cyclodextrin. The dose and dosing frequency should be based on pharmacokinetic and pharmacodynamic (PK/PD) studies.
-
Virulence of Bacterial Strain: The bacterial strain used for infection must be sufficiently virulent to establish a consistent infection in the chosen animal model.
Experimental Protocol: Mouse Thigh Infection Model
-
Animal Preparation:
-
Use an appropriate mouse strain (e.g., CD-1).
-
Induce neutropenia if required for the model, for example, by using cyclophosphamide.
-
-
Inoculum Preparation:
-
Grow the bacterial strain to the desired phase and adjust the concentration to the target inoculum size (e.g., ~10^6 CFU/mL).
-
-
Infection:
-
Inject a defined volume of the bacterial inoculum into the thigh muscle of the mice.
-
-
Treatment:
-
Administer the streptogramin formulation at the predetermined dose and schedule. Include a vehicle control group.
-
-
Evaluation:
-
At selected time points post-infection, euthanize the animals and harvest the infected thigh tissue.
-
Homogenize the tissue and perform serial dilutions for bacterial colony counting (CFU).
-
Compare the bacterial burden in the treated groups to the control group to determine the efficacy of the antibiotic.
-
Section 5: Formulation and Stability
Proper handling and formulation of streptogramin antibiotics are essential for obtaining reliable experimental results.
Frequently Asked Questions (FAQs)
Q1: I am having trouble dissolving my streptogramin compound. What can I do?
A1: Natural streptogramins are known for their poor water solubility. To overcome this:
-
Use a Co-solvent: Dimethyl sulfoxide (DMSO) is a common solvent for preparing stock solutions.
-
Semisynthetic Derivatives: If possible, use water-soluble semisynthetic derivatives like quinupristin/dalfopristin.
-
Formulation Aids: For in vivo studies, formulations containing agents like hydroxypropyl-β-cyclodextrin can improve solubility.
Q2: How should I store my streptogramin stock solutions?
A2: To ensure the stability of your streptogramin compounds:
-
Stock Solutions: Store stock solutions in a non-polar solvent like DMSO at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Working Solutions: Prepare fresh working dilutions in your experimental medium on the day of the experiment.
-
Protect from Light: Some compounds may be light-sensitive, so store them in amber vials or protected from light.
References
- 1. Mechanisms of Streptococcus pyogenes Antibiotic Resistance - Streptococcus pyogenes: Basic Biology to Clinical Manifestations - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Streptogramin antibiotics: mode of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Streptogramin - Wikipedia [en.wikipedia.org]
- 4. Synergy of Streptogramin Antibiotics Occurs Independently of Their Effects on Translation - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to prevent Mikamycin B degradation during experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Mikamycin B during experiments. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: My this compound sample is showing reduced activity or unexpected peaks in my HPLC analysis. What could be the cause?
A1: this compound, also known as Pristinamycin IA or Virginiamycin M1, is susceptible to degradation under various experimental conditions.[1] The appearance of new peaks in your HPLC chromatogram and a decrease in the main analyte peak are common indicators of degradation.[1] The primary degradation pathways include enzymatic degradation, hydrolysis (both acid and base-catalyzed), oxidation, and photolysis.[1][2]
Q2: What is the main enzyme responsible for this compound degradation and how can I inhibit it?
A2: A key enzyme responsible for the degradation of this compound is this compound lactonase, which is produced by certain Streptomyces species.[3] This enzyme hydrolyzes the lactone ring of the molecule, inactivating it. To prevent this, it is crucial to control the pH of the experimental environment and consider the use of enzyme inhibitors. While specific inhibitors for this compound lactonase are not extensively documented in publicly available literature, general lactonase inhibitors could be explored. It is recommended to screen a panel of broad-spectrum enzyme inhibitors or source this compound from a production strain that does not produce the degrading enzyme.
Q3: How do pH and temperature affect the stability of this compound?
A3: Both pH and temperature are critical factors influencing the stability of this compound. It is known to be unstable in acidic and alkaline conditions, which can lead to the hydrolysis of its ester and amide bonds. It is advisable to maintain solutions at a pH close to neutral whenever possible. Elevated temperatures can accelerate the rate of both chemical and enzymatic degradation. For short-term storage of solutions, refrigeration (2-8 °C) is recommended, and for long-term storage, this compound should be stored at -20°C.
Q4: What are the expected degradation products of this compound?
A4: The primary degradation products of this compound are expected to result from the hydrolysis of the macrocyclic lactone and ester bonds within its structure. This would lead to linearized, inactive forms of the molecule. The reduction of a carbonyl group can also lead to an inactivated form, 16-dihydrovirginiamycin M1. Definitive identification of degradation products in your specific experimental setup would require analysis by techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS).
Troubleshooting Guides
Issue 1: Rapid Loss of this compound in Solution
-
Symptom: A significant decrease in the this compound peak area is observed in HPLC analysis shortly after preparing the solution.
-
Probable Cause: The solvent or buffer conditions are promoting rapid degradation. This could be due to an inappropriate pH, the presence of oxidizing agents, or exposure to light.
-
Solution:
-
Prepare solutions fresh before each experiment.
-
Use high-purity solvents and degassed buffers to minimize oxidation.
-
Work with solutions in amber vials or protect them from light to prevent photodegradation.
-
Ensure the pH of the solution is as close to neutral as possible, unless the experimental design requires acidic or basic conditions. In such cases, minimize the exposure time.
-
Issue 2: Inconsistent Results in Biological Assays
-
Symptom: High variability in the biological activity of this compound is observed between experiments or even within the same experiment.
-
Probable Cause: Inconsistent degradation of this compound in the assay medium or during incubation.
-
Solution:
-
Standardize the preparation and handling of this compound solutions for all assays.
-
Prepare aliquots of stock solutions to avoid multiple freeze-thaw cycles.
-
Evaluate the stability of this compound in your specific cell culture or assay medium at the experimental temperature (e.g., 37°C) over the time course of the experiment.
-
Quantitative Data on this compound (Pristinamycin IA) Degradation
The following table summarizes the degradation of Pristinamycin IA, an analogue of this compound, under various forced degradation conditions. This data provides an indication of the potential stability of this compound under similar stressors.
| Stress Condition | Reagent/Method | Duration | Temperature | % Degradation |
| Acid Hydrolysis | 0.5 N HCl | 2 hours | Room Temp | 15.2 |
| Base Hydrolysis | 0.5 N NaOH | 2 hours | Room Temp | 12.8 |
| Oxidative Degradation | 3.0% H₂O₂ | 24 hours | Room Temp | 8.5 |
| Photolytic Degradation | UV light (254 nm) | 24 hours | Room Temp | 5.3 |
Data adapted from a stability-indicating RP-HPLC method for Pristinamycin.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.5 N HCl. Incubate at room temperature for 2 hours. Neutralize with 0.5 N NaOH before HPLC analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.5 N NaOH. Incubate at room temperature for 2 hours. Neutralize with 0.5 N HCl before HPLC analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Photolytic Degradation: Expose a solution of this compound (e.g., 100 µg/mL in a suitable solvent) to UV light (254 nm) for 24 hours. A control sample should be kept in the dark.
-
Thermal Degradation: Incubate a solid sample of this compound at an elevated temperature (e.g., 60°C) for a specified period. Dissolve in a suitable solvent for HPLC analysis.
-
Analysis: Analyze all samples by a validated stability-indicating HPLC method to quantify the remaining this compound and detect degradation products.
Protocol 2: Stability-Indicating HPLC Method
This is a general guideline for developing an HPLC method to assess this compound stability.
-
Column: A C18 reversed-phase column is commonly used (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient elution with a mixture of an acidic aqueous phase (e.g., 0.2% orthophosphoric acid) and an organic solvent (e.g., acetonitrile) is often effective.
-
Flow Rate: A typical flow rate is 1.0 - 1.5 mL/min.
-
Detection: UV detection at a wavelength where this compound has significant absorbance (e.g., 206 nm).
-
Validation: The method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, and linear. The method must be able to separate the intact this compound from its degradation products.
Visualizations
Caption: Troubleshooting workflow for this compound degradation.
Caption: Logical pathways of this compound degradation.
References
Technical Support Center: Reproducible Mikamycin B MIC Results
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in achieving reproducible Minimum Inhibitory Concentration (MIC) results for Mikamycin B.
Frequently Asked Questions (FAQs)
Q1: Are there specific CLSI or EUCAST guidelines for this compound MIC testing?
Currently, there are no specific CLSI or EUCAST guidelines dedicated to this compound. However, the protocols established for quinupristin-dalfopristin, a related streptogramin antibiotic, are often used as a surrogate.[1] This guide is based on those established methodologies.
Q2: What is the mechanism of action of this compound?
This compound is a streptogramin B antibiotic. Streptogramins act synergistically to inhibit protein synthesis in bacteria.[2][3] Group A streptogramins bind to the peptidyl transferase center of the 50S ribosomal subunit, which then enhances the binding of group B streptogramins to a nearby site.[3][4] This dual action effectively halts protein production, leading to bactericidal activity.
Q3: Why is the combination of Mikamycin A and B important for its activity?
The two components of streptogramin antibiotics, group A (like Mikamycin A) and group B (like this compound), work together synergistically. The presence of both components is crucial for potent bactericidal action. Resistance to the group A component can lead to high-level resistance to the combination.
Q4: What are the most critical factors affecting the reproducibility of this compound MIC results?
The most critical factors include the stability of the compound in the testing medium, the composition of the culture medium, the preparation and concentration of the bacterial inoculum, and the accurate preparation of the antibiotic stock solution. Streptogramins can be unstable in culture media, with their potency decreasing over time and at elevated temperatures.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent MIC results between experiments | 1. Degradation of this compound in stock solution or prepared microplates. 2. Variation in inoculum density. 3. Inconsistent incubation times. 4. Different batches or preparations of culture media. | 1. Prepare fresh this compound stock solutions for each experiment. If storing, do so in small aliquots at -20°C or lower for a limited time. Avoid repeated freeze-thaw cycles. Pre-warmed media can accelerate degradation. 2. Standardize the inoculum to a 0.5 McFarland standard and verify the final concentration. 3. Ensure a consistent incubation period (e.g., 16-20 hours) for all assays. 4. Use the same batch of Mueller-Hinton Broth (MHB) for a set of experiments. If changing batches, re-validate with quality control strains. |
| No bacterial growth in the positive control wells | 1. Inoculum was not viable or at too low a concentration. 2. The culture medium does not support the growth of the test organism. | 1. Use a fresh bacterial culture to prepare the inoculum. Verify the inoculum density before adding to the microplate. 2. Ensure the correct medium is being used and that it is properly prepared. For fastidious organisms, supplementation may be necessary. |
| Contamination in negative control wells | 1. Contamination of the culture medium. 2. Contamination during plate preparation. | 1. Use sterile technique throughout the procedure. Check the sterility of the medium before use. 2. Prepare microplates in a sterile environment (e.g., a biological safety cabinet). |
| Higher than expected MIC values | 1. Degradation of this compound. 2. Inoculum density is too high. 3. The test organism has developed resistance. | 1. As mentioned above, ensure the stability and proper storage of this compound solutions. 2. A higher bacterial load may require a higher concentration of the antibiotic to inhibit growth. Standardize the inoculum carefully. 3. Confirm the identity and expected susceptibility profile of the test strain. |
| Precipitation of this compound in the stock solution or wells | 1. Poor solubility of this compound in the chosen solvent or medium. | 1. Ensure the correct solvent is used for the initial stock solution. Dimethyl sulfoxide (DMSO) is a common choice, but the final concentration in the assay should not exceed 1%. Gentle warming or sonication may aid dissolution. If precipitation occurs in the medium, investigate the compatibility of the solvent with the medium components. |
Experimental Protocols
Protocol 1: Broth Microdilution MIC Assay for this compound
This protocol is adapted from the CLSI M07 guidelines for broth microdilution.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strain for testing
-
Sterile 96-well microtiter plates
-
Sterile reagent reservoirs
-
Multichannel pipette
-
Spectrophotometer
-
0.5 McFarland turbidity standard
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of this compound Stock Solution:
-
Accurately weigh the this compound powder.
-
Dissolve in a minimal amount of DMSO to create a high-concentration stock solution (e.g., 1280 µg/mL).
-
Further dilute the stock solution in sterile CAMHB to create a working stock solution at twice the highest desired final concentration.
-
-
Preparation of Microtiter Plates:
-
Dispense 50 µL of CAMHB into wells 2 through 12 of each row in a 96-well microtiter plate.
-
Add 100 µL of the highest concentration of this compound working solution to well 1.
-
Perform a serial two-fold dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process down to well 10.
-
Discard 50 µL from well 10.
-
Well 11 will serve as the positive growth control (no antibiotic).
-
Well 12 will serve as the negative control (no bacteria).
-
-
Inoculum Preparation:
-
From a fresh culture (18-24 hours old), select several colonies and suspend them in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
-
Inoculation of Microtiter Plates:
-
Add 50 µL of the standardized bacterial inoculum to each well (wells 1-11), resulting in a final volume of 100 µL per well.
-
-
Incubation:
-
Cover the microtiter plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading and Interpreting Results:
-
After incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of this compound at which there is no visible growth.
-
Data Presentation
Table 1: Provisional MIC Breakpoints for Quinupristin-Dalfopristin (Surrogate for this compound)
| Interpretation | MIC (µg/mL) |
| Susceptible | ≤ 1.0 |
| Intermediate | 2.0 |
| Resistant | ≥ 4.0 |
Source: Adapted from provisional criteria for quinupristin/dalfopristin.
Table 2: Recommended Reagents and Conditions
| Parameter | Recommendation |
| Medium | Cation-Adjusted Mueller-Hinton Broth (CAMHB) |
| Inoculum Density | Final concentration of 5 x 10⁵ CFU/mL |
| Incubation Temperature | 35°C ± 2°C |
| Incubation Time | 16-20 hours |
| Stock Solution Solvent | Dimethyl sulfoxide (DMSO) |
Visualizations
Caption: Workflow for this compound Broth Microdilution MIC Assay.
Caption: Decision Tree for Troubleshooting Inconsistent MIC Results.
References
Addressing edge effects in Mikamycin B microplate assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Mikamycin B microplate assays. The following information is designed to help address common issues, with a particular focus on mitigating edge effects to ensure data accuracy and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is the "edge effect" in a 96-well microplate assay, and why is it a concern for this compound studies?
Q2: What are the primary causes of the edge effect?
A2: The two main contributors to the edge effect are:
-
Evaporation: The outer wells have a larger surface area exposed to the external environment, leading to a more rapid loss of liquid compared to the inner wells. This concentrates solutes such as salts, nutrients, and this compound itself, which can impact bacterial growth and viability.
-
Temperature Gradients: When a plate is moved between environments with different temperatures (e.g., from a lab bench to a 37°C incubator), the outer wells change temperature more quickly than the inner wells. This can lead to uneven cell distribution and growth.
Q3: How can I visually identify if the edge effect is impacting my this compound assay?
A3: A common indicator of the edge effect is a noticeable difference in turbidity (for bacterial growth) or signal intensity (for colorimetric or fluorometric assays) in the outer rows and columns of the plate compared to the central wells. You may observe lower or higher values in a "ring" pattern around the plate's perimeter. In some cases, this can lead to greater standard deviations in the data from the outer wells.
Q4: Besides the edge effect, what are other common sources of variability in a this compound microplate assay?
A4: Other potential sources of variability include inconsistent inoculum preparation, pipetting errors during serial dilutions, contamination, and improper incubation conditions (time and temperature). It is crucial to adhere to a standardized protocol to minimize these variables.
Troubleshooting Guide: Addressing Edge Effects
Issue: My MIC values for this compound are inconsistent, particularly in the outer wells of the 96-well plate.
This is a classic sign of the edge effect. Here are several strategies to mitigate this issue, ranging from simple adjustments to more advanced techniques.
Mitigation Strategy 1: Avoiding Outer Wells
-
Description: The simplest approach is to avoid using the 36 outer wells of the 96-well plate for experimental samples. These wells can be left empty or filled with a sterile, inert liquid like sterile water or phosphate-buffered saline (PBS).
-
Advantages: Easy to implement and requires no special equipment.
-
Disadvantages: Reduces the number of usable wells by 37.5%, decreasing throughput and increasing costs per assay.
Mitigation Strategy 2: Using Plate Lids and Sealing Tapes
-
Description: Utilize low-evaporation lids, which often have condensation rings, or apply sealing tapes to the plate. For cell-based assays that require gas exchange, breathable sealing films are available.
-
Advantages: A cost-effective method to significantly reduce evaporation.
-
Disadvantages: Manual application of sealing tapes can be time-consuming for high-throughput workflows.
Mitigation Strategy 3: Pre-incubation at Room Temperature
-
Description: After plating the bacterial inoculum and this compound dilutions, allow the plate to sit at room temperature for a period (e.g., 1 hour) before transferring it to the incubator. This allows for a more uniform settling of bacteria and minimizes thermal gradients.
-
Advantages: A simple, no-cost step that can improve cell distribution.
-
Disadvantages: Requires an additional incubation step, which may not be ideal for all workflows.
Mitigation Strategy 4: Using Specialized Microplates
-
Description: Employ microplates specifically designed to combat the edge effect. These plates often feature a moat or reservoir around the perimeter that can be filled with sterile liquid to create a humidity barrier.
-
Advantages: Highly effective at minimizing evaporation and temperature gradients across the entire plate.
-
Disadvantages: These specialized plates are typically more expensive than standard microplates.
Data Presentation: Impact of Edge Effect Mitigation
The following tables summarize quantitative data on the impact of edge effects and the effectiveness of mitigation strategies.
Table 1: Evaporation Rate in a 96-Well Plate After 6 Hours
| Well Position | Average Evaporation (%) |
| All Wells | 7.99 |
| Outer Wells | >8.0 |
| Inner Wells | <8.0 |
Data adapted from a technical overview by Agilent, demonstrating higher evaporation in outer wells. The study notes that no single well exceeded 20% evaporation in their test runs with the XF Pro M plate.
Table 2: Effect of Plate Design on Metabolic Activity (72-hour incubation)
| Plate Brand | Well Position | Reduction in Metabolic Activity Compared to Central Wells (%) |
| VWR | Outer Wells | 35 |
| VWR | Rows 2 & 3 | 10-25 |
| Greiner | Outer Wells | 16 |
| Greiner | Rows 2 & 3 | 1-7 |
Data from a study by Mansoury et al. (2022) highlighting that different plate brands have varying susceptibility to the edge effect.
Table 3: Impact of a Perimeter Moat on Plate Evaporation (7-day incubation)
| Plate Type | Overall Plate Evaporation (%) |
| Standard 96-Well Plate | >8 |
| Nunc Edge Plate (with moat) | <2 |
Data from Laboratory News (2011) showing a significant reduction in evaporation with the use of a specialized plate with a moat.
Experimental Protocols
Protocol 1: Broth Microdilution Assay for Determining the MIC of this compound
This protocol is a standard method for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Materials:
-
This compound
-
Appropriate bacterial strain (e.g., Staphylococcus aureus)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Sterile reservoirs and multichannel pipettes
-
Incubator (35°C ± 2°C)
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of this compound Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent.
-
Preparation of Inoculum: From a fresh agar plate (18-24 hours growth), suspend isolated colonies in CAMHB to achieve a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.
-
Serial Dilution in Microplate: a. Add 100 µL of sterile CAMHB to all wells of a 96-well plate. b. Add 100 µL of the this compound stock solution to the first column of wells and mix thoroughly by pipetting up and down. c. Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and continuing this process across the plate to the tenth column. Discard 100 µL from the tenth column. d. The eleventh column will serve as a growth control (no antibiotic), and the twelfth column as a sterility control (no bacteria).
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to each well from columns 1 to 11. Do not add bacteria to column 12. The final volume in each well will be 200 µL.
-
Incubation: Cover the plate with a lid or sealing film and incubate at 35°C ± 2°C for 16-20 hours.
-
Reading the Results: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible bacterial growth. Results can also be read using a microplate reader to measure absorbance at 600 nm.
Protocol 2: Implementing Edge Effect Mitigation Strategies
-
For Avoiding Outer Wells: Follow Protocol 1, but only use the inner 60 wells for your serial dilutions and controls. Fill the outer 36 wells with 200 µL of sterile water or PBS.
-
For Using Sealing Tape: After completing the inoculation step in Protocol 1, carefully apply a sterile, breathable sealing film over the entire plate before incubation.
-
For Pre-incubation: After the inoculation step, let the covered plate sit at room temperature on a level surface for 60 minutes before placing it in the incubator.
-
For Specialized Plates: If using a plate with a perimeter moat, fill the moat with sterile water according to the manufacturer's instructions before starting the assay protocol.
Mandatory Visualizations
This compound Mechanism of Action
This compound, a streptogramin B antibiotic, inhibits bacterial protein synthesis. It binds to the 50S ribosomal subunit, interfering with the elongation of the polypeptide chain and causing the premature release of incomplete peptides.
Caption: Mechanism of action of this compound on the bacterial ribosome.
Experimental Workflow: Mitigating Edge Effects
This workflow outlines the decision-making process for addressing potential edge effects in a this compound microplate assay.
Caption: Decision workflow for addressing edge effects in microplate assays.
References
How to handle resistance development to Mikamycin B in the lab
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for handling Mikamycin B resistance in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a streptogramin B antibiotic. It inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit. This compound acts synergistically with streptogramin A antibiotics, which also bind to the 50S subunit at a different site. The binding of the streptogramin A component induces a conformational change in the ribosome, which increases the binding affinity for the streptogramin B component, leading to a stable inhibition of protein synthesis.[1][2]
Q2: What are the primary mechanisms of resistance to this compound?
The main mechanisms of resistance to this compound and other streptogramin B antibiotics include:
-
Enzymatic Inactivation: The most common mechanism is the enzymatic inactivation of the antibiotic. The vgb gene encodes for a lyase that linearizes and inactivates streptogramin B antibiotics.[1][3]
-
Target Site Modification: Alterations in the ribosomal binding site can prevent this compound from binding effectively. This is often due to methylation of the 23S rRNA, commonly mediated by erm (erythromycin ribosomal methylase) genes, which can confer cross-resistance to macrolide, lincosamide, and streptogramin B (MLSB) antibiotics.[4]
-
Active Efflux: Bacteria can acquire efflux pumps that actively transport this compound out of the cell, preventing it from reaching its ribosomal target. The vga genes, for example, encode ATP-binding cassette (ABC) transporters that can efflux streptogramin A, and may play a role in overall streptogramin resistance.
Q3: How can I determine if my bacterial strain is resistant to this compound?
The most common method is to determine the Minimum Inhibitory Concentration (MIC) of this compound for your strain using broth microdilution or agar dilution methods. A significant increase in the MIC compared to a known susceptible control strain indicates resistance.
Q4: I am observing inconsistent MIC results for this compound. What could be the cause?
Inconsistent MIC values can arise from several factors, including:
-
Inoculum size: An incorrect bacterial concentration can lead to variability. It is crucial to standardize the inoculum to a 0.5 McFarland standard.
-
Growth medium: The composition and pH of the medium can affect bacterial growth and antibiotic activity. Use of a standardized medium like Mueller-Hinton Broth is recommended.
-
Incubation time and temperature: Deviations from the recommended incubation conditions can alter results.
-
Antibiotic stock solution: Degradation of the this compound stock solution can result in falsely high MICs. Ensure proper storage and prepare fresh solutions as needed.
-
"Skipped wells": This phenomenon, where growth is observed at higher antibiotic concentrations but not at lower ones, can be due to technical errors in dilution or paradoxical drug effects. In such cases, the experiment should be repeated.
Troubleshooting Guides
Troubleshooting Unexpected this compound Resistance
If a previously susceptible strain shows resistance to this compound, follow these steps:
-
Confirm Purity of the Bacterial Culture: Streak the culture on an agar plate to check for contamination. A mixed culture can lead to misleading results.
-
Verify Antibiotic Potency: Prepare a fresh stock solution of this compound and repeat the MIC assay. Ensure the antibiotic is stored correctly, protected from light and at the recommended temperature.
-
Use a Quality Control (QC) Strain: Include a known susceptible strain (e.g., a standard ATCC strain) in your experiment to validate the assay conditions and antibiotic activity.
-
Investigate Potential Resistance Mechanisms: If resistance is confirmed, proceed to investigate the underlying mechanism using the experimental protocols outlined below.
Troubleshooting PCR for Resistance Gene Detection
| Issue | Possible Cause | Recommended Solution |
| No PCR Product | Incorrect annealing temperature. | Optimize the annealing temperature using a gradient PCR. |
| Poor DNA template quality. | Ensure the extracted DNA is of high purity (A260/280 ratio of ~1.8). | |
| PCR inhibitors in the DNA sample. | Re-purify the DNA template or use a PCR master mix with inhibitor tolerance. | |
| Primer degradation. | Use fresh primer aliquots. | |
| Non-specific Bands | Annealing temperature is too low. | Increase the annealing temperature in 2°C increments. |
| Primer-dimer formation. | Reduce the primer concentration in the PCR reaction. | |
| High primer concentration. | Redesign primers if necessary. | |
| Faint Bands | Insufficient DNA template. | Increase the amount of template DNA. |
| Not enough PCR cycles. | Increase the number of PCR cycles (up to 35-40). | |
| Inefficient primers. | Verify primer efficiency with a positive control. | |
| False Positives | Contamination with target DNA. | Use aerosol-resistant pipette tips and prepare PCR master mixes in a separate, clean area. Include a no-template control (NTC) in every run. |
This table is adapted from information on troubleshooting PCR experiments.
Quantitative Data Summary
The following table provides a template for summarizing your MIC data for this compound. Breakpoint values for this compound are not universally established and may need to be determined experimentally based on population distributions of MICs for wild-type and resistant strains.
| Strain ID | Resistance Mechanism (if known) | This compound MIC (µg/mL) | Interpretation |
| S. aureus ATCC 29213 (Control) | Susceptible | [Enter experimental value] | Susceptible |
| Clinical Isolate 1 | vgb positive | [Enter experimental value] | Resistant |
| Clinical Isolate 2 | Efflux pump overexpression | [Enter experimental value] | Intermediate/Resistant |
| Lab-evolved Mutant 1 | ermC positive | [Enter experimental value] | Resistant |
Interpretation Key:
-
Susceptible (S): The MIC is below the determined breakpoint; treatment is likely to be effective.
-
Intermediate (I): The MIC is approaching the breakpoint; the antibiotic may be effective at higher doses.
-
Resistant (R): The MIC is above the determined breakpoint; the antibiotic is unlikely to be effective.
Experimental Protocols
Protocol 1: Broth Microdilution for MIC Determination
This protocol is for determining the Minimum Inhibitory Concentration (MIC) of this compound.
Materials:
-
96-well microtiter plates
-
This compound stock solution
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial culture in logarithmic growth phase
-
0.5 McFarland turbidity standard
-
Sterile saline or broth
-
Spectrophotometer
-
Microplate reader
Procedure:
-
Inoculum Preparation:
-
Select 3-5 isolated colonies and inoculate into a suitable broth.
-
Incubate until the culture reaches the logarithmic growth phase.
-
Adjust the turbidity of the bacterial suspension with sterile saline or broth to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Perform a 1:100 dilution of the adjusted suspension in CAMHB to achieve a target inoculum density of approximately 1 x 10⁶ CFU/mL.
-
-
Plate Preparation:
-
Prepare a two-fold serial dilution of this compound in CAMHB in the wells of a 96-well plate.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
-
Inoculation and Incubation:
-
Inoculate each well (except the sterility control) with the prepared bacterial suspension.
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Data Analysis:
-
After incubation, determine the MIC by visually inspecting for turbidity or by using a microplate reader.
-
The MIC is the lowest concentration of this compound that inhibits visible growth of the bacteria.
-
Protocol 2: Ethidium Bromide-Agar Cartwheel Method for Efflux Pump Activity
This method is a qualitative assay to screen for efflux pump overexpression.
Materials:
-
Mueller-Hinton agar plates
-
Ethidium bromide (EtBr)
-
Bacterial cultures
-
UV transilluminator
Procedure:
-
Plate Preparation:
-
Prepare Mueller-Hinton agar plates containing varying concentrations of EtBr (e.g., 0.5, 1.0, 1.5, 2.0 µg/mL). Protect plates from light.
-
-
Inoculum Preparation:
-
Grow bacterial strains in broth to an optical density (OD) of 0.6 at 600 nm.
-
Adjust the OD of the cultures with PBS to a 0.5 McFarland standard.
-
-
Inoculation and Incubation:
-
Divide the EtBr-agar plates into sectors (like a cartwheel).
-
Inoculate each sector with a different bacterial strain by streaking from the center to the edge of the plate.
-
Include a known susceptible strain as a negative control for efflux activity.
-
Incubate the plates at 37°C for 16-24 hours.
-
-
Data Analysis:
-
Visualize the plates under a UV transilluminator.
-
Strains with overexpressed efflux pumps will show less fluorescence (as they pump out the EtBr) compared to the susceptible control. The minimum concentration of EtBr that produces fluorescence is recorded.
-
Protocol 3: PCR for Detection of Resistance Genes (vgb and erm)
This protocol provides a general framework for detecting the presence of vgb and erm genes.
Materials:
-
Bacterial DNA extract
-
PCR master mix
-
Gene-specific primers for vgb and erm
-
Thermocycler
-
Gel electrophoresis equipment
Procedure:
-
Primer Design:
-
Design or obtain specific primers for the target resistance genes (vgb, ermA, ermB, ermC, etc.).
-
-
PCR Reaction Setup:
-
Prepare a PCR master mix containing DNA polymerase, dNTPs, buffer, and primers.
-
Add the template DNA to the master mix.
-
Include a positive control (DNA from a known resistant strain) and a negative control (no template DNA).
-
-
Thermocycling:
-
Perform PCR with appropriate cycling conditions (denaturation, annealing, and extension temperatures and times) for your specific primers.
-
-
Gel Electrophoresis:
-
Run the PCR products on an agarose gel.
-
Visualize the DNA bands under UV light after staining with a DNA-intercalating dye.
-
The presence of a band of the expected size indicates the presence of the resistance gene.
-
Visualizations
Caption: Mechanism of action and resistance pathways for this compound.
Caption: Experimental workflow for investigating this compound resistance.
Caption: Logical workflow for troubleshooting inconsistent MIC results.
References
Optimizing fermentation conditions for Mikamycin B production
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the fermentation of Mikamycin B, a potent antibiotic produced by Streptomyces mitakaensis (also known as Streptomyces virginiae).
Frequently Asked Questions (FAQs)
Q1: What are the critical environmental factors influencing this compound yield?
A1: The production of this compound, a secondary metabolite, is highly sensitive to environmental conditions. The most critical parameters to control are pH, temperature, and dissolved oxygen (DO). The optimal pH for production is typically between 6.8 and 7.0.[1][2] Temperatures around 28°C are generally favorable for fermentation.[3] Maintaining a dissolved oxygen concentration above 50% is also crucial for maximizing yield.[1][2]
Q2: My Streptomyces culture shows excellent growth (high biomass), but this compound production is low. What are the potential causes?
A2: This common issue, where primary metabolism (growth) outpaces secondary metabolism (antibiotic production), can stem from several factors:
-
Suboptimal pH: A shift in pH outside the optimal range of 6.8-7.0 can significantly decrease production. One key reason is the presence of this compound lactonase, an enzyme that degrades the antibiotic. Controlling the pH can help eliminate this enzyme's activity, thereby increasing the net yield.
-
Nutrient Repression: The type and concentration of carbon and nitrogen sources are critical. High concentrations of readily metabolized sugars can sometimes repress the biosynthetic genes for secondary metabolites.
-
Inadequate Induction: The genetic pathways for antibiotic synthesis may not be fully induced. Ensure that all necessary precursor molecules are available in the medium.
Q3: I'm experiencing significant batch-to-batch variability in my fermentation yields. How can I improve consistency?
A3: Batch-to-batch variability is often a result of inconsistent inoculum or slight deviations in media preparation and fermentation conditions.
-
Inoculum Quality: Standardize your inoculum preparation protocol. Use a consistent spore concentration and ensure the seed cultures are in a healthy, active growth phase before inoculating the production fermenter.
-
Media Preparation: Precisely weigh all media components and ensure complete dissolution. Sterilization methods should also be consistent to avoid variations in nutrient availability.
-
Process Control: Implement strict control over pH, temperature, and agitation/aeration rates throughout the fermentation process. Automated bioreactor systems can greatly enhance reproducibility.
Q4: What is the recommended analytical method for quantifying this compound in a fermentation broth?
A4: High-Performance Liquid Chromatography (HPLC) is the standard method for accurately quantifying this compound (as Virginiamycin S1) and its synergistic component, Mikamycin A (Virginiamycin M1). A reverse-phase C18 column is typically used with a mobile phase consisting of an acetonitrile and water mixture. Detection is commonly performed using a UV detector at 220 nm.
Troubleshooting Guides
This section provides structured guidance for specific problems you might encounter during this compound fermentation.
Issue 1: Low or No this compound Production
If you observe low or no antibiotic yield, follow this troubleshooting workflow to diagnose the potential cause.
Data & Experimental Protocols
Media Composition Tables
The following tables provide example media compositions for the cultivation of Streptomyces virginiae for Virginiamycin (Mikamycin) production. Concentrations are in g/L unless otherwise specified.
Table 1: Seed Culture Medium
| Component | Concentration (g/L) | Role |
| Glucose | 1.0 | Carbon Source |
| Soluble Starch | 10.0 | Carbon Source |
| Meat Extract | 3.0 | Nitrogen Source |
| Yeast Autolysate | 1.0 - 5.0 | Nitrogen/Growth Factor |
| Casein Hydrolyzate | 5.0 | Nitrogen Source |
| CaCO₃ | 0.5 | pH Buffer |
| pH | 6.8 - 7.2 |
Table 2: Production Fermentation Medium
| Component | Concentration (g/L) | Role |
| Sucrose | 50.0 | Primary Carbon Source |
| Pea Flour | 10.0 | Complex Nitrogen Source |
| Corn Gluten | 5.0 | Complex Nitrogen Source |
| Fermentative Peptone | 2.5 | Nitrogen Source |
| Yeast Extract | 5.0 | Nitrogen/Growth Factor |
| Malt Extract | 10.0 | Carbon/Growth Factor |
| NaCl | 3.0 | Osmotic Balance |
| MgSO₄ | 0.5 | Mineral Source |
| CaCO₃ | 5.0 | pH Buffer |
| pH | 6.8 - 7.0 |
Experimental Protocols
Protocol 1: Inoculum Preparation
This protocol describes the preparation of a seed culture for inoculating the main production fermenter.
Methodology:
-
Streak a culture of Streptomyces virginiae on a suitable agar medium, such as Gauze's Agar Medium No. 1.
-
Incubate the plates at 28°C for 7-10 days until sufficient sporulation is observed.
-
Prepare a seed culture by inoculating a flask containing the Seed Culture Medium (see Table 1) with spore material from the agar plate.
-
Incubate the seed culture flask at 28°C on a rotary shaker at 220-250 rpm for 24-48 hours.
-
The resulting actively growing culture is used to inoculate the production fermentation medium, typically at a 5-10% (v/v) ratio.
Protocol 2: HPLC Analysis of this compound (Virginiamycin S1)
This protocol provides a general method for the extraction and quantification of this compound from a fermentation broth sample.
1. Sample Preparation and Extraction: a. Take a known volume of fermentation broth (e.g., 10 mL). b. Add an equal volume of ethyl acetate to the broth. c. Incubate for 2 hours under constant stirring to extract the antibiotic components into the organic phase. d. Separate the ethyl acetate layer and centrifuge at 12,000 rpm for 3 minutes to remove any solids. e. Take a measured aliquot of the supernatant (e.g., 200 µL), dry it completely (e.g., under a stream of nitrogen). f. Reconstitute the dried extract in a known volume (e.g., 400 µL) of the HPLC mobile phase.
2. HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: Acetonitrile:Water (55:45), acidified with a small amount of acetic acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
Detection: UV at 220 nm.
-
Injection Volume: 10 µL.
3. Quantification: a. Prepare standard solutions of Virginiamycin S1 of known concentrations. b. Generate a standard curve by plotting the peak area against the concentration of the standards. c. Calculate the concentration of this compound in the sample by comparing its peak area to the standard curve. The retention time for Virginiamycin S1 is approximately 11.9 minutes under these conditions.
This compound Biosynthesis Overview
This compound (Virginiamycin S) is a cyclic hexadepsipeptide antibiotic. Its biosynthesis is a complex process directed by a set of genes organized in a biosynthetic gene cluster. The core structure is assembled by a Non-Ribosomal Peptide Synthetase (NRPS) enzyme complex. The production is often regulated by signaling molecules, such as virginiae butanolides, which trigger the expression of the biosynthetic genes.
References
- 1. Scaling up a virginiamycin production by a high-yield Streptomyces virginiae VKM Ac-2738D strain using adsorbing resin addition and fed-batch fermentation under controlled conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. RU2637857C1 - Stemptomyces virginiae strain - virginiamycine producer and method for virginiamycine production - Google Patents [patents.google.com]
Technical Support Center: Enhancing Mikamycin B Production in Streptomyces Cultures
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving the yield of Mikamycin B from Streptomyces mitakaensis (also known as Streptomyces virginiae) cultures.
Troubleshooting Guides
Issue 1: Low or No this compound Production Despite Good Cell Growth
This is a common issue where primary metabolism (cell growth) is robust, but secondary metabolism (antibiotic production) is lagging. This often points to suboptimal induction of the biosynthetic pathway, nutrient limitations, or inhibitory conditions.
Q1: My S. mitakaensis culture shows high biomass, but the this compound yield is significantly lower than expected. What are the likely causes?
A1: Several factors could be contributing to this issue. Here’s a systematic approach to troubleshoot:
-
Suboptimal Fermentation Parameters: The production of this compound is highly sensitive to environmental conditions.
-
pH: The optimal pH for virginiamycin (Mikamycin) production is between 6.8 and 7.0. A deviation from this range, especially an increase in pH to around 8.3 towards the end of fermentation, can lead to the degradation of the produced antibiotic.[1]
-
Dissolved Oxygen (DO): Maintaining a DO level of around 50% has been shown to improve virginiamycin titers.[1] Inadequate aeration can limit the biosynthetic process.
-
Temperature: Most Streptomyces species have an optimal temperature for secondary metabolite production, typically around 28-30°C.
-
-
Nutrient Limitation or Repression:
-
Carbon Source: While glucose is a common carbon source, high concentrations can cause carbon catabolite repression, inhibiting antibiotic production.[1] Using alternative carbon sources like sucrose or implementing a fed-batch strategy can alleviate this repression and improve yields.[1][2]
-
Nitrogen Source: The type and concentration of the nitrogen source are critical. Complex nitrogen sources are often preferred over readily available ones like ammonium.
-
Phosphate: High concentrations of phosphate can repress the biosynthesis of many secondary metabolites in Streptomyces.
-
-
Genetic Instability of the Strain: Streptomyces are known for their genetic instability, which can lead to a loss of antibiotic production over successive generations. It is crucial to maintain well-characterized master and working cell banks.
-
Feedback Inhibition: The accumulation of this compound in the culture broth can inhibit its own biosynthesis.
Issue 2: Inconsistent this compound Yields Between Batches
Inconsistent production is a frequent challenge in fermentation processes.
Q2: I am observing significant batch-to-batch variability in my this compound yield. How can I improve consistency?
A2: To improve the consistency of your fermentations, consider the following:
-
Inoculum Quality: The age, size, and physiological state of the inoculum are critical. Standardize your inoculum preparation protocol, ensuring you use a consistent amount of a well-sporulated or vegetative culture at a specific growth phase.
-
Media Preparation: Ensure precise weighing and complete dissolution of all media components. Sterilization methods should be consistent to avoid degradation of sensitive components.
-
Raw Material Variability: The quality of complex media components like yeast extract, peptone, and soybean meal can vary between suppliers and even between different lots from the same supplier. If possible, test new batches of raw materials before use in large-scale fermentations.
-
Environmental Control: Tightly control all fermentation parameters (pH, temperature, agitation, aeration) throughout the process.
Frequently Asked Questions (FAQs)
Q3: What is the optimal ratio of this compound (Virginiamycin M1) to Mikamycin A (Virginiamycin S1) that I should aim for?
A3: this compound (factor M1) and Mikamycin A (factor S1) act synergistically. The maximum antimicrobial activity is observed when the ratio of M1 to S1 is approximately 70-75% to 25-30%.
Q4: Can I use precursor feeding to increase the yield of this compound?
A4: Yes, precursor-directed biosynthesis is a viable strategy. This compound is a hybrid polyketide-peptide antibiotic. Feeding the culture with precursors of the polyketide or peptide moieties can enhance the yield. For the peptide component, which contains non-proteinogenic amino acids like L-phenylglycine, feeding with this amino acid has been shown to be essential for the biosynthesis of the virginiamycin S component.
Q5: How can I overcome feedback inhibition of this compound production?
A5: One effective strategy is the in situ removal of the product from the fermentation broth using adsorbent resins like Diaion® HP21. This has been shown to increase the total virginiamycin titer significantly.
Q6: What are the key regulatory genes involved in this compound biosynthesis?
A6: The biosynthesis of virginiamycin (Mikamycin) is controlled by a hierarchical cascade of at least three pathway-specific regulatory genes: vmsR, vmsS, and vmsT. vmsR appears to be a master regulator that controls the expression of vmsS and vmsT. vmsS regulates the biosynthesis of both virginiamycin M and S, while vmsT seems to be specific for virginiamycin M biosynthesis.
Quantitative Data on Yield Improvement
| Parameter | Condition | Yield Improvement | Reference |
| pH Control | Maintained at 6.8-7.0 | 11.4% increase in titer | |
| Dissolved Oxygen | Maintained at 50% | 20% increase in titer | |
| Fed-batch Fermentation | Continuous feeding of 50% sucrose solution | 40% increase in titer | |
| Adsorbent Resin | Addition of Diaion® HP21 | Increased total titer from 4.9 g/L to 5.6 g/L | |
| Gene Overexpression | Overexpression of the acyltransferase gene virI | 1.5-fold increase in Virginiamycin M production |
Experimental Protocols
Protocol 1: Fermentation for this compound Production
This protocol describes a fed-batch fermentation process for enhanced this compound production.
Materials:
-
Streptomyces mitakaensis (or S. virginiae) high-yielding strain
-
Seed medium (e.g., Tryptic Soy Broth)
-
Production medium (containing sucrose, pea flour, corn extract, malt extract, NaCl, MgSO4, CaCO3)
-
50% sterile sucrose solution for feeding
-
Fermentor with pH, DO, and temperature control
Methodology:
-
Prepare a seed culture by inoculating the seed medium with spores or a vegetative culture of S. mitakaensis. Incubate at 28-30°C with shaking until a healthy culture is obtained.
-
Inoculate the production medium in the fermentor with the seed culture (typically 5-10% v/v).
-
Maintain the fermentation at 28-30°C with agitation.
-
Control the pH at 6.8-7.0 using automated addition of acid/base.
-
Maintain the dissolved oxygen level at approximately 50% by adjusting the agitation and aeration rates.
-
After 48 hours of fermentation, start the continuous feeding of the 50% sterile sucrose solution at a rate of approximately 5 g/L/day.
-
Monitor the fermentation for key parameters such as biomass, substrate consumption, and this compound concentration at regular intervals.
-
Harvest the culture when the this compound titer reaches its maximum, typically after 96 hours or more.
Protocol 2: Quantification of this compound by HPLC
This protocol outlines a general method for the quantification of this compound (Virginiamycin M1) from fermentation broth.
Materials:
-
Fermentation broth sample
-
Methanol
-
3% Phosphotungstic acid
-
Chloroform
-
Sep-Pak silica cartridge
-
Acetonitrile
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., Kaseisorb LC-ODS-300-5)
-
Virginiamycin M1 standard
Methodology:
-
Sample Extraction:
-
Extract a known volume of the fermentation broth with a mixture of methanol and 3% phosphotungstic acid (7:3).
-
Perform a liquid-liquid partitioning of the extract with chloroform.
-
Further purify the chloroform extract using a Sep-Pak silica cartridge, eluting with a chloroform-methanol (97:3) solution.
-
Evaporate the eluate to dryness and redissolve the residue in the HPLC mobile phase.
-
-
HPLC Analysis:
-
Mobile Phase: Acetonitrile-water (35:65, v/v).
-
Column: Reversed-phase C18.
-
Detection: UV at 235 nm.
-
Flow Rate: 0.7-1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
-
Quantification:
-
Generate a standard curve by injecting known concentrations of the virginiamycin M1 standard.
-
Quantify the amount of this compound in the sample by comparing the peak area to the standard curve.
-
Visualizations
Caption: Experimental workflow for this compound production and analysis.
References
Technical Support Center: Troubleshooting Inconsistent Results in Mikamycin B Synergy Tests
Welcome to the technical support center for Mikamycin B synergy testing. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and inconsistencies encountered during in vitro synergy experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is synergy testing important?
This compound is a streptogramin B antibiotic. On its own, it is typically bacteriostatic, meaning it inhibits bacterial growth but does not kill the bacteria. However, when combined with a streptogramin A antibiotic (like Mikamycin A), the combination often becomes bactericidal, capable of killing bacteria. This enhanced effect is known as synergy. Synergy testing is crucial to determine the optimal ratio of Mikamycin A and B and to evaluate its potential efficacy against various bacterial strains, including multidrug-resistant ones.
Q2: What are the common methods for testing this compound synergy?
The two most common methods for assessing antibiotic synergy in a laboratory setting are the checkerboard assay and the time-kill curve assay.[1][2] The checkerboard assay is a microdilution method that tests a wide range of concentrations of two drugs to determine the fractional inhibitory concentration (FIC) index.[1][3] The time-kill curve assay provides a dynamic picture of how the combination affects bacterial viability over time.[4]
Q3: How is synergy defined in these assays?
In a checkerboard assay, synergy is typically defined by a Fractional Inhibitory Concentration (FIC) index of ≤ 0.5. An FIC index between >0.5 and ≤4.0 is generally considered additive or indifferent, while an index >4.0 suggests antagonism. In a time-kill assay, synergy is usually defined as a ≥ 2-log10 decrease in bacterial count (CFU/mL) by the combination compared to the most active single agent at a specific time point, often 24 hours.
Q4: Why am I seeing inconsistent results between my checkerboard and time-kill assays?
It is not uncommon to observe discrepancies between checkerboard and time-kill assay results. This can be due to several factors:
-
Different Endpoints: The checkerboard assay measures the inhibition of growth at a single time point (e.g., 24 hours), while the time-kill assay measures the rate of bacterial killing over time.
-
Inoculum Effect: The initial bacterial concentration can influence the outcome of synergy tests. Variations in the inoculum size between experiments can lead to inconsistent results.
-
Methodological Differences: Subtle differences in media, incubation time, and experimental setup can lead to variability. For example, the checkerboard assay is typically performed in a 96-well plate with static incubation, while time-kill assays are often performed in larger volumes with shaking.
Troubleshooting Guide
Problem 1: High variability in Fractional Inhibitory Concentration (FIC) Index values between replicate checkerboard experiments.
-
Possible Cause: Inconsistent pipetting, especially during serial dilutions.
-
Solution: Ensure accurate and consistent pipetting technique. Use calibrated pipettes and consider using automated liquid handlers for high-throughput screening to improve reproducibility.
-
-
Possible Cause: Variation in the preparation of the bacterial inoculum.
-
Solution: Standardize the inoculum preparation. Use a spectrophotometer to adjust the bacterial suspension to a 0.5 McFarland standard to ensure a consistent starting concentration of bacteria.
-
-
Possible Cause: Edge effects in the 96-well plate.
-
Solution: Avoid using the outer wells of the microtiter plate for experimental samples, as these are more prone to evaporation. Fill the peripheral wells with sterile broth or water to maintain humidity.
-
Problem 2: Synergy is observed in the checkerboard assay, but not in the follow-up time-kill curve assay.
-
Possible Cause: The combination is inhibitory but not rapidly bactericidal.
-
Solution: The checkerboard assay only indicates growth inhibition. The time-kill assay provides a more detailed picture of bactericidal activity. It's possible the combination slows growth but doesn't achieve a significant kill rate within the time frame of the experiment. Extend the duration of the time-kill assay to 48 hours to observe potential delayed bactericidal effects.
-
-
Possible Cause: The concentrations showing synergy in the checkerboard assay are not the same as those tested in the time-kill assay.
-
Solution: Use the concentrations that demonstrated the strongest synergy (lowest FIC index) in the checkerboard assay as a starting point for your time-kill experiments.
-
Problem 3: No clear endpoint in the checkerboard assay (e.g., "trailing" or "skipped" wells).
-
Possible Cause: The bacterial strain may have some level of intrinsic resistance or may be developing resistance during the assay.
-
Solution: Ensure the purity of the bacterial culture. Consider testing a range of inoculum densities. If trailing growth is consistently observed, it may be a characteristic of the strain's interaction with the antibiotics.
-
-
Possible Cause: The antibiotics may not be fully soluble at the tested concentrations.
-
Solution: Check the solubility of this compound and the partner antibiotic in the test medium. If necessary, use a small amount of a suitable solvent like DMSO, ensuring the final concentration does not affect bacterial growth.
-
Experimental Protocols
Detailed Checkerboard Assay Protocol
This protocol outlines the steps for performing a checkerboard assay to determine the synergistic interaction between this compound and a partner antibiotic.
Materials:
-
This compound and partner antibiotic
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial strain of interest
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
Procedure:
-
Prepare Antibiotic Stock Solutions: Prepare stock solutions of this compound and the partner antibiotic in a suitable solvent at a concentration 100x the highest concentration to be tested.
-
Prepare Intermediate Dilutions: In separate tubes or a deep-well plate, prepare serial twofold dilutions of each antibiotic in CAMHB.
-
Set up the Checkerboard Plate:
-
In a 96-well plate, add 50 µL of CAMHB to all wells.
-
Along the x-axis (e.g., columns 1-10), add 50 µL of each dilution of this compound.
-
Along the y-axis (e.g., rows A-G), add 50 µL of each dilution of the partner antibiotic.
-
Column 11 should contain only the dilutions of the partner antibiotic to determine its Minimum Inhibitory Concentration (MIC).
-
Row H should contain only the dilutions of this compound to determine its MIC.
-
Well H12 should contain only broth and inoculum as a growth control.
-
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL.
-
Inoculation: Add 100 µL of the prepared inoculum to all wells except for a sterility control well (e.g., A12).
-
Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours.
-
Reading Results: After incubation, determine the MIC of each antibiotic alone and in combination by visual inspection for turbidity. The MIC is the lowest concentration that inhibits visible growth.
-
Calculate FIC Index: Calculate the FIC index for each well showing no growth using the following formula: FIC Index = (MIC of this compound in combination / MIC of this compound alone) + (MIC of partner antibiotic in combination / MIC of partner antibiotic alone)
Detailed Time-Kill Curve Assay Protocol
This protocol describes the steps for a time-kill curve assay to evaluate the bactericidal activity of this compound in combination with a partner antibiotic.
Materials:
-
This compound and partner antibiotic
-
CAMHB
-
Bacterial strain of interest
-
Sterile culture tubes and flasks
-
Shaking incubator (37°C)
-
Spectrophotometer
-
Sterile saline or PBS for dilutions
-
Agar plates for colony counting
Procedure:
-
Prepare Cultures: Inoculate the test organism into CAMHB and incubate overnight at 37°C. The next day, dilute the overnight culture into fresh CAMHB and grow to logarithmic phase (approximately 0.5 McFarland standard).
-
Prepare Test Tubes: Prepare tubes containing CAMHB with the following:
-
Growth control (no antibiotic)
-
This compound alone (at a specific concentration, e.g., MIC)
-
Partner antibiotic alone (at a specific concentration, e.g., MIC)
-
This compound and partner antibiotic in combination
-
-
Inoculation: Inoculate each tube with the logarithmic phase culture to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Incubation and Sampling: Incubate all tubes at 37°C with shaking. At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), remove an aliquot from each tube.
-
Colony Counting: Perform serial tenfold dilutions of each aliquot in sterile saline or PBS. Plate a known volume of each dilution onto agar plates.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Data Analysis: Count the colonies on the plates and calculate the CFU/mL for each time point. Plot the log10 CFU/mL versus time for each condition.
Data Presentation
| Organism | Antibiotic Combination | Mean FIC Index | Interpretation |
| E. faecalis | Synercid (Quinupristin/Dalfopristin) | 0.38 | Synergy |
| E. faecalis | NXL 103 (Flopristin/Linopristin) | 0.25 | Synergy |
| S. aureus | Synercid (Quinupristin/Dalfopristin) | 0.19 | Synergy |
| S. aureus | NXL 103 (Flopristin/Linopristin) | 0.13 | Synergy |
Visualizations
Experimental Workflow: Checkerboard Assay
Caption: Workflow for the checkerboard synergy assay.
Signaling Pathway: Synergistic Action of Mikamycin A and B
Caption: Synergistic mechanism of Mikamycin A and B.
References
Technical Support Center: Optimizing Mikamycin B Production
Welcome to the Technical Support Center for Mikamycin B production. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their fermentation experiments. The information presented here is compiled from established principles of antibiotic production by Streptomyces species and related actinomycetes, providing a strong foundation for troubleshooting and enhancing this compound activity.
Frequently Asked Questions (FAQs)
Q1: What are the key media components that influence this compound production?
A1: The critical media components influencing the production of many antibiotics, likely including this compound, are the carbon source, nitrogen source, phosphate concentration, and the presence of trace elements. The interplay between these components is crucial for optimal antibiotic synthesis.
Q2: How does the carbon source affect this compound activity?
A2: The type and concentration of the carbon source can significantly impact this compound production. Some rapidly metabolized sugars, like glucose, may support robust initial growth but can sometimes repress the biosynthesis of secondary metabolites such as antibiotics.[1] Slower-metabolized carbon sources or the use of mixed carbon sources might be more beneficial for sustained antibiotic production. It is essential to balance biomass production and antibiotic synthesis.
Q3: What is the role of the nitrogen source in this compound fermentation?
A3: Both organic and inorganic nitrogen sources are vital for cell growth and the biosynthesis of this compound. The choice of nitrogen source can influence the pH of the fermentation broth and the availability of precursors for antibiotic synthesis. For instance, in the production of other antibiotics, soyabean meal and potassium nitrate have been shown to be effective.[2][3] The carbon-to-nitrogen ratio is a critical parameter to optimize.
Q4: Can the pH of the culture medium affect this compound production?
A4: Yes, pH is a critical parameter. The optimal pH for growth of the producing organism may differ from the optimal pH for antibiotic production.[4][5] Maintaining the pH within a specific range is often necessary for maximizing yield. For many actinomycetes, a pH range of 6.5 to 7.5 is a good starting point for optimization.
Q5: Are there any specific precursors that can enhance this compound production?
A5: The biosynthesis of complex antibiotics like this compound often relies on specific precursor molecules. While the exact precursors for this compound are specific to its biosynthetic pathway, it is known that the availability of primary metabolites from pathways like the shikimate pathway can be rate-limiting for the production of other antibiotics. Supplementation with potential precursors or inducers, if known, can significantly boost production.
Troubleshooting Guide
| Issue | Possible Causes | Recommended Actions |
| Low or No this compound Production | - Inappropriate media composition (Carbon/Nitrogen source, C:N ratio).- Suboptimal pH of the fermentation medium.- Insufficient aeration and oxygen supply.- Presence of repressive substrates (e.g., high glucose concentration).- Incorrect incubation temperature. | - Screen different carbon and nitrogen sources (see Tables 1 & 2).- Optimize the C:N ratio in the medium.- Monitor and control the pH of the culture throughout the fermentation.- Increase agitation speed or improve bioreactor design for better oxygen transfer.- Test fed-batch strategies to maintain low concentrations of repressive carbon sources.- Determine the optimal temperature for your specific producing strain. |
| High Biomass but Low Antibiotic Yield | - Carbon source is being primarily directed towards cell growth rather than secondary metabolism.- "Carbon catabolite repression" by readily metabolizable sugars.- Nitrogen limitation in the later stages of fermentation. | - Switch to a more slowly metabolized carbon source or a mixture of sources.- Implement a two-stage feeding strategy: an initial phase for growth followed by a production phase with a different feed.- Optimize the nitrogen source concentration and consider adding a supplementary nitrogen source during the production phase. |
| Inconsistent Production Between Batches | - Variability in inoculum quality and age.- Inconsistent media preparation.- Fluctuations in fermentation parameters (pH, temperature, aeration). | - Standardize inoculum preparation procedures (spore concentration, age of seed culture).- Ensure precise and consistent weighing and mixing of all media components.- Implement robust monitoring and control systems for all critical fermentation parameters. |
| Foaming in the Bioreactor | - High concentration of proteins or other surface-active compounds in the medium (e.g., from yeast extract, peptone). | - Add an appropriate antifoaming agent at the beginning of the fermentation or as needed.- Optimize the concentration of protein-rich media components. |
Quantitative Data Summary
Table 1: Effect of Different Carbon Sources on Antibiotic Production (Based on analogous antibiotic fermentations)
| Carbon Source | Relative Production (%) | Observations |
| Glucose | 100 | Often supports good growth but can cause catabolite repression. |
| Starch | 120 | A complex carbohydrate that is metabolized more slowly, often leading to better antibiotic yields. |
| Galactose | 110 | Can be an effective carbon source for some actinomycetes. |
| Fructose | 90 | Performance can vary depending on the strain. |
| Glycerol | 80 | May be a suitable carbon source, but optimization is required. |
Table 2: Effect of Different Nitrogen Sources on Antibiotic Production (Based on analogous antibiotic fermentations)
| Nitrogen Source | Relative Production (%) | Observations |
| Soyabean Meal | 100 | A complex organic nitrogen source that often supports high antibiotic production. |
| Peptone | 85 | A good source of amino acids and peptides. |
| Yeast Extract | 90 | Provides a rich source of vitamins and growth factors. |
| Ammonium Sulfate | 75 | A readily available inorganic nitrogen source, but can cause a drop in pH. |
| Potassium Nitrate | 95 | An inorganic nitrogen source that can be beneficial for some fermentations. |
Experimental Protocols
Protocol 1: Screening of Carbon Sources for this compound Production
-
Prepare a basal fermentation medium: This medium should contain all necessary components for growth and antibiotic production except for the carbon source. A typical basal medium might include (per liter): Nitrogen Source (e.g., 10 g Soyabean Meal), K₂HPO₄ (1 g), MgSO₄·7H₂O (0.5 g), and trace element solution (1 ml). Adjust the pH to 7.0.
-
Dispense the basal medium: Aliquot 50 ml of the basal medium into 250 ml Erlenmeyer flasks.
-
Add carbon sources: To each flask, add a different carbon source to be tested at a final concentration of 20 g/L. Include a control flask with your standard carbon source.
-
Inoculation: Inoculate each flask with a standardized amount of a fresh seed culture of the this compound-producing organism.
-
Incubation: Incubate the flasks on a rotary shaker (e.g., 200 rpm) at the optimal temperature for your strain (e.g., 28°C) for a predetermined period (e.g., 7-10 days).
-
Sampling and Analysis: At regular intervals, withdraw samples from each flask. Measure the biomass (e.g., by dry cell weight) and the concentration of this compound using a suitable analytical method (e.g., HPLC).
-
Data Evaluation: Compare the this compound titers and productivities obtained with each carbon source to identify the most effective one.
Protocol 2: Optimization of Nitrogen Source Concentration
-
Prepare fermentation medium: Use the optimized carbon source from the previous experiment. Prepare several batches of the fermentation medium, each with a different concentration of the chosen nitrogen source (e.g., 5, 10, 15, 20, 25 g/L of Soyabean Meal).
-
Fermentation: Conduct the fermentation in shake flasks or a bioreactor as described in Protocol 1.
-
Analysis: Monitor biomass and this compound production over time.
-
Determine Optimum Concentration: Identify the nitrogen source concentration that results in the highest this compound yield.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Development of balanced medium composition for improved rifamycin B production by isolated Amycolatopsis sp. RSP-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Manipulation of pH Shift to Enhance the Growth and Antibiotic Activity of Xenorhabdus nematophila - PMC [pmc.ncbi.nlm.nih.gov]
How to prepare stable stock solutions of Mikamycin B
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Mikamycin B.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: this compound is soluble in several organic solvents. For general laboratory use, Dimethyl Sulfoxide (DMSO) is a common choice. It is also soluble in Chloroform and DMF (Dimethylformamide), with a solubility of up to 30 mg/mL.[1] For in vivo studies, more complex solvent systems may be required.
Q2: How should I store the powdered form of this compound?
A2: The solid, powdered form of this compound should be stored at -20°C for long-term stability, where it can remain stable for at least four years.[1]
Q3: What are the recommended storage conditions and stability for this compound stock solutions?
A3: Aliquoted stock solutions of this compound should be stored frozen to prevent degradation from repeated freeze-thaw cycles.[2] The stability of the stock solution depends on the storage temperature:
Q4: What is the mechanism of action of this compound?
A4: this compound is a streptogramin B antibiotic that inhibits bacterial protein synthesis. It binds to the 50S ribosomal subunit, specifically to the peptidyl-transferase domain. This binding can stimulate the dissociation of peptidyl-tRNA from the ribosome and may interfere with the passage of the newly synthesized polypeptide chain.
Q5: Does this compound work synergistically with other antibiotics?
A5: Yes, this compound (a group B streptogramin) acts synergistically with group A streptogramins. The binding of a group A molecule to the ribosome alters the ribosome's conformation, which in turn increases its affinity for the group B molecule, like this compound. This synergistic action is often bactericidal, whereas each component alone may only be bacteriostatic.
Troubleshooting Guide
Issue 1: The this compound powder is not dissolving completely.
-
Possible Cause: The concentration may be too high for the chosen solvent, or the dissolution process may be slow.
-
Solution:
-
Ensure you are using an appropriate solvent such as DMSO, chloroform, or DMF.
-
Try gently warming the solution.
-
Use sonication to aid dissolution.
-
If the issue persists, consider preparing a more dilute stock solution.
-
Issue 2: The stock solution appears cloudy or has precipitated after thawing.
-
Possible Cause: The compound may have come out of solution at low temperatures. This can happen, especially with highly concentrated stocks.
-
Solution:
-
Gently warm the vial to room temperature.
-
Vortex the solution to help redissolve the precipitate.
-
If necessary, brief sonication can be used.
-
To avoid this, ensure the stock solution is fully dissolved before the initial freezing and consider preparing a slightly less concentrated stock.
-
Issue 3: Loss of antibacterial activity in my experiments.
-
Possible Cause: The this compound may have degraded.
-
Solution:
-
Check Storage: Confirm that the stock solution has been stored at the correct temperature (-20°C or -80°C) and for a duration within its stability period.
-
Avoid Freeze-Thaw Cycles: Ensure the stock solution is aliquoted into smaller, single-use volumes to prevent degradation from repeated freezing and thawing.
-
Working Solutions: For in vivo experiments, it is recommended to prepare fresh working solutions daily. For in vitro assays, prepare working dilutions fresh from a frozen stock for each experiment.
-
Light Exposure: While not explicitly stated for this compound, many antibiotics are light-sensitive. Store stock solutions in amber vials or wrap them in foil to minimize light exposure.
-
Quantitative Data Summary
Table 1: Solubility of this compound
| Solvent | Solubility | Reference |
| Chloroform | 30 mg/mL | |
| DMF | 30 mg/mL | |
| DMSO | 30 mg/mL | |
| DMSO:PBS (pH 7.2) (1:4) | 0.20 mg/mL |
Table 2: Stock Solution Stability
| Storage Temperature | Stability Duration | Reference |
| -20°C | ≥ 4 years (solid) | |
| -20°C | 1 year (in solution) | |
| -80°C | 2 years (in solution) |
Experimental Protocols
Protocol 1: Preparation of a 10 mg/mL Stock Solution in DMSO
-
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated balance
-
Vortex mixer
-
Pipettes
-
-
Procedure:
-
Equilibrate the this compound powder to room temperature before opening the vial to prevent condensation.
-
Weigh the desired amount of this compound powder in a sterile tube. For example, for 1 mL of a 10 mg/mL stock, weigh 10 mg of the powder.
-
Add the appropriate volume of anhydrous DMSO to the powder. In this example, add 1 mL of DMSO.
-
Close the tube tightly and vortex thoroughly until the powder is completely dissolved. Gentle warming or brief sonication can be used if necessary to aid dissolution.
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes.
-
Label the aliquots clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C or -80°C.
-
Visualizations
Caption: Workflow for preparing a stable stock solution of this compound.
Caption: Synergistic inhibition of bacterial protein synthesis by Streptogramins.
References
Avoiding common pitfalls in Mikamycin B research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding common pitfalls during experiments with Mikamycin B.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, also known as Pristinamycin IA or Virginiamycin S1, is a streptogramin B antibiotic.[1][2] Its primary mechanism of action is the inhibition of bacterial protein synthesis. It binds to the 50S ribosomal subunit, blocking the elongation of the polypeptide chain.[3] this compound often acts synergistically with a streptogramin A component, like Mikamycin A (Pristinamycin IIA), to produce a bactericidal effect.[4][5]
Q2: I am observing lower than expected antibacterial activity in my in vitro assays. What could be the cause?
A2: Several factors could contribute to lower than expected activity:
-
Solubility Issues: this compound has limited solubility in aqueous solutions. Ensure it is fully dissolved in a suitable solvent, such as DMSO, before preparing your final dilutions in culture media. Precipitation of the compound will significantly reduce its effective concentration.
-
Stability: The stability of this compound in solution can be affected by pH and temperature. It is recommended to prepare fresh stock solutions and avoid repeated freeze-thaw cycles.
-
Inoculum Effect: A high bacterial inoculum can lead to higher Minimum Inhibitory Concentration (MIC) values. Ensure you are using a standardized inoculum as per established protocols (e.g., 0.5 McFarland standard).
-
Assay Medium: The composition of the culture medium can influence the activity of antibiotics. Use a recommended medium such as Mueller-Hinton Broth for susceptibility testing.
Q3: My results are inconsistent between experiments. How can I improve reproducibility?
A3: To improve reproducibility:
-
Standardize Protocols: Strictly adhere to standardized protocols for inoculum preparation, serial dilutions, and incubation times.
-
Quality Control: Use reference bacterial strains with known MIC values for this compound (or a related streptogramin) as a quality control measure in each experiment.
-
Solvent Effects: Ensure that the final concentration of the solvent (e.g., DMSO) in your assay does not exceed a level that affects bacterial growth (typically <1%).
Q4: Are there known mechanisms of resistance to this compound that I should be aware of?
A4: Yes, common resistance mechanisms to streptogramin B antibiotics include:
-
Target Site Modification: Methylation of the 23S rRNA binding site can reduce the affinity of this compound to the ribosome.
-
Enzymatic Inactivation: Some bacteria produce enzymes that can inactivate the antibiotic.
-
Efflux Pumps: Active efflux of the drug from the bacterial cell can lower its intracellular concentration. This compound (as Pristinamycin IA) has been identified as a substrate for the P-glycoprotein efflux pump, which can have implications for its activity and pharmacokinetics.
Q5: Can this compound be used in eukaryotic cell-based assays? What are the potential issues?
A5: While the primary target of this compound is the bacterial ribosome, it can exhibit off-target effects and toxicity in eukaryotic cells, especially at higher concentrations. When using this compound in cancer cell line studies, for example, it is crucial to:
-
Determine Cytotoxicity: Perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your specific cell line.
-
Use Appropriate Controls: Include vehicle-treated controls to account for any effects of the solvent.
-
Consider Off-Target Effects: Be aware that at high concentrations, the observed effects may not be solely due to the intended mechanism of action.
Troubleshooting Guides
Problem 1: Difficulty in Determining the Minimum Inhibitory Concentration (MIC)
| Symptom | Possible Cause | Suggested Solution |
| No clear endpoint; trailing growth observed. | The inoculum was too high or not in the logarithmic growth phase. | Prepare a fresh inoculum standardized to a 0.5 McFarland turbidity. |
| Inconsistent MIC values across replicates. | Inaccurate serial dilutions or pipetting errors. | Use calibrated pipettes and perform serial dilutions carefully. Include a positive control with a known MIC. |
| No inhibition of growth even at high concentrations. | The bacterial strain may be resistant. | Test a known susceptible strain to confirm the activity of your this compound stock. Sequence the 23S rRNA gene of the resistant strain to check for target site mutations. |
| Precipitation of the compound in the wells. | Poor solubility of this compound in the assay medium. | Prepare a higher concentration stock solution in a suitable organic solvent (e.g., DMSO) and ensure the final solvent concentration in the assay is low and consistent across all wells. |
Problem 2: High Variability in IC50 Values in Cancer Cell Line Experiments
| Symptom | Possible Cause | Suggested Solution |
| IC50 values fluctuate significantly between experiments. | Variations in cell seeding density or cell health. | Ensure consistent cell seeding density and that cells are in the exponential growth phase when treated. Regularly check for mycoplasma contamination. |
| High background signal in viability assays. | Interference of this compound with the assay reagents. | Run a control plate with this compound in cell-free media to check for any direct interaction with the viability dye (e.g., MTT, resazurin). |
| Cell death observed in vehicle control wells. | Toxicity of the solvent at the concentration used. | Perform a dose-response curve for the solvent alone to determine its non-toxic concentration range. |
Data Presentation
Table 1: Antibacterial Activity of Pristinamycin (containing this compound) against Gram-Positive Bacteria
| Bacterial Species | No. of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |
| Staphylococcus aureus (MSSA) | Varies | 0.125 - 2 | 0.25 | 0.5 | |
| Staphylococcus aureus (MRSA) | 150 | 0.125 - 0.75 | 0.5 | 0.5 | |
| Coagulase-Negative Staphylococci | Varies | ≤0.06 - >4 | 0.25 | 1 | |
| Streptococcus pneumoniae | Varies | 0.12 - 1 | 0.25 | 0.5 | |
| Streptococcus pyogenes | Varies | ≤0.06 - 0.5 | 0.12 | 0.25 | |
| Enterococcus faecium (VRE) | 9 | Not specified | Not specified | Not specified |
Table 2: Template for Recording IC50 Values of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (hrs) | IC50 (µM) | Standard Deviation |
| Example: MCF-7 | Breast Adenocarcinoma | 48 | Data to be determined experimentally | Data to be determined experimentally |
| Example: A549 | Lung Carcinoma | 48 | Data to be determined experimentally | Data to be determined experimentally |
| Example: HCT116 | Colon Carcinoma | 48 | Data to be determined experimentally | Data to be determined experimentally |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of this compound Stock Solution: Dissolve this compound in DMSO to a concentration of 1280 µg/mL.
-
Serial Dilutions: In a 96-well microtiter plate, perform serial twofold dilutions of the this compound stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to obtain a range of concentrations (e.g., 64 to 0.06 µg/mL).
-
Inoculum Preparation: Prepare a bacterial suspension from a fresh culture (18-24 hours) in a sterile saline solution to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the diluted this compound. Include a growth control well (bacteria without antibiotic) and a sterility control well (medium only).
-
Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Interpretation: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth (turbidity).
Protocol 2: Determination of IC50 in Cancer Cell Lines using MTT Assay
This is a general protocol that should be optimized for your specific cell line.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the old medium with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO₂ incubator.
-
MTT Assay: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the logarithm of the drug concentration and use non-linear regression to determine the IC50 value.
Visualizations
References
Quality control measures for Mikamycin B experiments
Technical Support Center: Mikamycin B Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully conducting experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, also known as Pristinamycin IA or Streptogramin B, is a macrolide antibiotic. It belongs to the streptogramin B class of antibiotics.[1] Its primary mechanism of action is the inhibition of protein synthesis in bacteria. This compound achieves this by binding to the 50S subunit of the bacterial ribosome, which physically obstructs the nascent polypeptide exit tunnel and halts protein chain elongation.[1]
Q2: How should this compound be stored to ensure its stability?
A2: For long-term stability, this compound should be stored as a powder at -20°C. Under these conditions, it is stable for at least four years. It is important to protect the compound from light and moisture to prevent degradation.
Q3: What are the best practices for preparing a this compound stock solution?
A3: To prepare a stock solution, dissolve this compound powder in a suitable solvent such as Dimethyl Sulfoxide (DMSO) or ethanol. It is recommended to prepare fresh solutions for each experiment to avoid degradation. If storage of the stock solution is necessary, it should be aliquoted and stored at -20°C or -80°C for a limited time. Avoid repeated freeze-thaw cycles.
Q4: What are the key quality control checkpoints for this compound before starting an experiment?
A4: Before use, it is crucial to verify the purity and integrity of this compound. This can be achieved through High-Performance Liquid Chromatography (HPLC) to confirm the presence of a single major peak corresponding to this compound and the absence of significant impurities or degradation products. Additionally, confirming the identity of the compound using techniques like mass spectrometry is recommended.
Troubleshooting Guides
This section provides solutions to common problems that may be encountered during this compound experiments, categorized by the type of assay.
Purity and Stability Analysis (HPLC)
Q: I am observing unexpected peaks in my HPLC chromatogram. What could be the cause?
A: Unexpected peaks in an HPLC chromatogram can arise from several sources:
-
Degradation Products: this compound can degrade under improper storage conditions (e.g., exposure to light, elevated temperatures, or non-optimal pH). Review the storage and handling of your sample.
-
Contamination: The sample may be contaminated with other compounds. Ensure that all glassware and solvents are clean.
-
Solvent Impurities: The solvents used for the mobile phase or sample preparation may contain impurities. Use HPLC-grade solvents and freshly prepared mobile phases.
-
Ghost Peaks: These can appear due to carryover from a previous injection or from contaminants in the injection system. Run a blank gradient to check for ghost peaks.
Q: My this compound peak is showing significant tailing. How can I improve the peak shape?
A: Peak tailing is a common issue in HPLC and can be addressed by:
-
Adjusting Mobile Phase pH: The pH of the mobile phase can affect the ionization state of this compound and its interaction with the stationary phase. A lower pH (around 2.5-3.5) can often improve peak shape for similar compounds by suppressing the ionization of residual silanol groups on the column.
-
Using a Different Column: The choice of HPLC column is critical. A highly end-capped C18 column is often recommended for macrolide antibiotics to minimize secondary interactions.
-
Checking for Column Overload: Injecting too concentrated a sample can lead to peak distortion. Try diluting your sample.
-
Ensuring Proper Column Equilibration: Make sure the column is thoroughly equilibrated with the mobile phase before injecting the sample.
Activity Assays (Minimum Inhibitory Concentration - MIC)
Q: My MIC results for this compound are inconsistent between replicates and experiments. What are the possible reasons?
A: Inconsistent MIC values are a frequent challenge and can be caused by several factors:
-
Inoculum Preparation: The density of the bacterial inoculum is critical. Ensure that the inoculum is standardized to the correct McFarland standard (typically 0.5) for each experiment. An inconsistent inoculum size can lead to significant variability in MIC results.
-
Compound Solubility: this compound has poor water solubility.[1] Ensure that the compound is fully dissolved in the initial stock solution (e.g., in DMSO) and is not precipitating when diluted in the culture medium. Precipitation will lead to an inaccurate concentration in the wells.
-
Well-to-Well Variation: In a 96-well plate, evaporation from the outer wells can concentrate the antibiotic and affect results. It is good practice to fill the outer wells with sterile media or water to minimize this "edge effect."
-
Incubation Time and Temperature: Adhere to a consistent incubation time and temperature as specified in your protocol. Variations can affect bacterial growth and, consequently, the observed MIC.
-
Media Composition: The composition of the culture medium can influence the activity of the antibiotic. Use the recommended and consistent type and batch of media for all experiments.
Q: I am observing "skipped wells" in my microdilution plate (growth in a well with a higher concentration of this compound than a well with a lower concentration). How should I interpret this?
A: "Skipped wells" can be due to:
-
Pipetting Errors: Inaccurate serial dilutions can lead to incorrect concentrations in the wells.
-
Contamination: Cross-contamination between wells can result in unexpected growth.
-
Paradoxical Effect: Some antibiotics can exhibit a paradoxical effect where they are less effective at higher concentrations.
-
Incomplete Dissolution: If the antibiotic precipitates at higher concentrations, its effective concentration may be lower than intended.
If skipped wells are observed, it is recommended to repeat the experiment, paying close attention to pipetting technique and ensuring complete dissolution of the compound.
Quantitative Data Summary
The following tables provide representative quantitative data for this compound (Pristinamycin IA) experiments.
Table 1: Typical Minimum Inhibitory Concentration (MIC) Values for Pristinamycin against Staphylococcus aureus
| Bacterial Strain | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| Methicillin-Resistant S. aureus (MRSA) | 1.0 | 1.5 | [2] |
| Methicillin-Sensitive S. aureus (MSSA) | ≤ 0.5 | ≤ 0.5 | [3] |
Note: MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of the tested isolates are inhibited, respectively. All 124 clinical isolates of MRSA were inhibited by ≤ 0.5 mg/l of pristinamycin.
Table 2: Representative HPLC Parameters for this compound (Pristinamycin IA) Analysis
| Parameter | Value |
| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile and 0.05 M potassium phosphate buffer (pH 3.5) (40:60, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 215 nm |
| Approximate Retention Time | 8-10 minutes |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Analysis
Objective: To determine the purity of a this compound sample and detect the presence of any impurities or degradation products.
Materials:
-
This compound reference standard and sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Potassium phosphate monobasic
-
Phosphoric acid
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)
Methodology:
-
Mobile Phase Preparation: Prepare a 0.05 M potassium phosphate buffer by dissolving the appropriate amount of potassium phosphate monobasic in HPLC-grade water. Adjust the pH to 3.5 with phosphoric acid. The mobile phase consists of a 40:60 (v/v) mixture of acetonitrile and the phosphate buffer. Degas the mobile phase before use.
-
Standard Solution Preparation: Accurately weigh a known amount of this compound reference standard and dissolve it in the mobile phase to obtain a final concentration of approximately 100 µg/mL.
-
Sample Solution Preparation: Prepare the this compound sample solution in the same manner as the standard solution.
-
Chromatographic Conditions:
-
Set the flow rate to 1.0 mL/min.
-
Set the detection wavelength to 215 nm.
-
Maintain the column temperature at 25°C.
-
-
Analysis: Inject equal volumes (e.g., 20 µL) of the standard and sample solutions into the HPLC system.
-
Data Interpretation: Compare the chromatogram of the sample to that of the standard. The purity of the sample can be calculated based on the peak area of this compound relative to the total area of all peaks.
Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Assay
Objective: To determine the minimum concentration of this compound that inhibits the visible growth of a specific bacterial strain.
Materials:
-
This compound
-
DMSO
-
Bacterial strain (e.g., Staphylococcus aureus)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
0.5 McFarland turbidity standard
-
Spectrophotometer
Methodology:
-
Inoculum Preparation:
-
From a fresh agar plate, select 3-5 colonies of the test bacterium and suspend them in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
This compound Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL).
-
Perform serial two-fold dilutions of the this compound stock solution in CAMHB in the 96-well plate to achieve the desired concentration range (e.g., from 64 µg/mL to 0.0625 µg/mL).
-
-
Inoculation: Add the prepared bacterial inoculum to each well containing the diluted this compound. Include a positive control well (bacteria in CAMHB without antibiotic) and a negative control well (CAMHB only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible growth of bacteria. This can be determined by visual inspection or by measuring the optical density at 600 nm.
Visualizations
Experimental Workflow: MIC Assay
References
Validation & Comparative
A Comparative Guide to Mikamycin B and Other Protein Synthesis Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Mikamycin B, a streptogramin B antibiotic, with other prominent protein synthesis inhibitors. The following sections will delve into their mechanisms of action, comparative efficacy supported by experimental data, and the methodologies used in these assessments.
Mechanism of Action: A Tale of Two Ribosomal Subunits
Protein synthesis, a fundamental process for bacterial survival, is a primary target for many antibiotics. These inhibitors selectively target the bacterial ribosome, which is structurally distinct from its eukaryotic counterpart, ensuring minimal off-target effects in humans. The bacterial ribosome is composed of two subunits: the large 50S subunit and the small 30S subunit. The inhibitors discussed in this guide exert their effects by binding to one of these subunits, thereby disrupting different stages of protein synthesis.
This compound, a member of the streptogramin B class, binds to the 50S ribosomal subunit. Its primary mode of action is to inhibit the elongation of the polypeptide chain by blocking the exit tunnel through which the nascent protein emerges. A key characteristic of streptogramins is their synergistic activity. This compound acts in concert with a streptogramin A component, such as Mikamycin A. The binding of the streptogramin A component to the peptidyl transferase center on the 50S subunit induces a conformational change in the ribosome, which in turn increases the binding affinity of this compound, leading to a potent bactericidal effect.
Other protein synthesis inhibitors also target the 50S or 30S ribosomal subunits through various mechanisms:
-
Macrolides (e.g., Erythromycin): These agents also bind to the 50S subunit and block the polypeptide exit tunnel, thereby inhibiting protein elongation.[1][2]
-
Lincosamides (e.g., Lincomycin, Clindamycin): Similar to macrolides and streptogramin B, lincosamides bind to the 50S subunit and interfere with peptide bond formation and translocation.[3][4]
-
Chloramphenicol: This inhibitor binds to the 50S subunit and inhibits the peptidyl transferase step, preventing the formation of peptide bonds.[5]
-
Tetracyclines (e.g., Tetracycline): In contrast to the others, tetracyclines bind to the 30S ribosomal subunit. They block the A-site, preventing the binding of aminoacyl-tRNA and thus halting the addition of new amino acids to the growing peptide chain.
The following diagram illustrates the different binding sites and inhibitory actions of these protein synthesis inhibitors on the bacterial ribosome.
Figure 1. Binding sites and mechanisms of various protein synthesis inhibitors.
Comparative Efficacy: A Quantitative Look
The in vitro efficacy of antibiotics is commonly determined by their Minimum Inhibitory Concentration (MIC) and half-maximal inhibitory concentration (IC50). MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium, while IC50 in the context of protein synthesis inhibition represents the concentration of an inhibitor that reduces the rate of protein synthesis by 50%.
The following tables summarize the available MIC and IC50 data for this compound and other protein synthesis inhibitors. It is important to note that direct comparative studies across all these antibiotics are limited. The data presented here is compiled from various sources and should be interpreted with consideration of the different experimental conditions.
Table 1: Minimum Inhibitory Concentration (MIC) against Gram-Positive Bacteria (µg/mL)
| Antibiotic | Staphylococcus aureus | Streptococcus pneumoniae | Enterococcus faecalis |
| Mikamycin (M) | 2 | 0.06-0.25 | 1-2 |
| Erythromycin (E) | 0.25 | 0.016 | 0.5 |
| Lincomycin | Data not available | Data not available | Data not available |
| Clindamycin | Data not available | Data not available | Data not available |
| Chloramphenicol | 4 - 50 | Data not available | Data not available |
| Tetracycline | 2 - 15 | Data not available | Data not available |
Note: Data for Mikamycin and Erythromycin is derived from a comparative study against 81 bacterial strains. Data for Chloramphenicol and Tetracycline is from a study on Listeria monocytogenes and may not be directly comparable.
Table 2: IC50 Values for Protein Synthesis Inhibition in Staphylococcus aureus (µg/mL)
| Antibiotic | IC50 (µg/mL) |
| This compound | Data not available |
| Erythromycin | 0.36 |
| Lincomycin | Data not available |
| Clindamycin | Data not available |
| Chloramphenicol | Data not available |
| Tetracycline | Data not available |
| Linezolid | 0.3 |
Note: IC50 values are from different studies and may not be directly comparable.
Experimental Protocols
The quantitative data presented in this guide are primarily derived from two key experimental procedures: Minimum Inhibitory Concentration (MIC) determination and in vitro protein synthesis inhibition assays.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
The broth microdilution method is a standardized procedure for determining the MIC of an antimicrobial agent. The following is a generalized protocol based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Figure 2. Workflow for determining Minimum Inhibitory Concentration (MIC).
Protocol Details:
-
Preparation of Antimicrobial Agent: A stock solution of the antibiotic is prepared and then serially diluted in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Preparation of Inoculum: A standardized bacterial suspension, equivalent to a 0.5 McFarland turbidity standard (approximately 1.5 x 10^8 CFU/mL), is prepared from a fresh culture of the test organism. This is then further diluted to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Each well of the microtiter plate, containing the serially diluted antibiotic, is inoculated with the prepared bacterial suspension. A growth control well (no antibiotic) and a sterility control well (no bacteria) are also included.
-
Incubation: The inoculated plate is incubated at 35-37°C for 16-20 hours in ambient air.
-
Interpretation: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth (turbidity) of the bacteria.
In Vitro Protein Synthesis Inhibition Assay
In vitro transcription-translation (IVTT) systems are powerful tools for studying the direct effects of antibiotics on protein synthesis. These cell-free systems contain all the necessary components for transcription and translation. A common approach involves the use of a reporter gene, such as luciferase, whose expression can be easily quantified.
References
- 1. benchchem.com [benchchem.com]
- 2. Linezolid is a specific inhibitor of 50S ribosomal subunit formation in Staphylococcus aureus cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [In vitro antibacterial activity of a new macrolide: miokamycin. Comparison with erythromycin and josamycin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 5. In-vitro evaluation of miokamycin: bactericidal activity against streptococci - PubMed [pubmed.ncbi.nlm.nih.gov]
Mikamycin B vs. Macrolide Antibiotics: A Comparative Analysis for Gram-Positive Infections
For Immediate Release
In the landscape of antibacterial research, the quest for effective agents against resilient Gram-positive bacteria remains a paramount challenge. This guide provides a detailed comparison between Mikamycin B, a member of the streptogramin B family, and the widely utilized macrolide antibiotics. This analysis, tailored for researchers, scientists, and drug development professionals, delves into their mechanisms of action, in vitro efficacy, and the experimental protocols that underpin these findings.
Mechanism of Action: A Tale of Two Inhibitors
Both this compound and macrolide antibiotics target the bacterial ribosome to inhibit protein synthesis, a critical process for bacterial survival. However, their specific binding sites and the consequences of this binding differ significantly.
Macrolide Antibiotics: This class of antibiotics, which includes well-known agents like erythromycin, clarithromycin, and azithromycin, binds to the 50S ribosomal subunit.[1] This interaction physically obstructs the exit tunnel through which newly synthesized polypeptide chains emerge, leading to a bacteriostatic effect—inhibiting bacterial growth without directly killing the cells.[2][3] At high concentrations, some macrolides may exhibit bactericidal properties.
This compound (Streptogramin B): As a streptogramin B antibiotic, this compound also targets the 50S ribosomal subunit. A key characteristic of streptogramins is their composition of two distinct components, A and B, which act synergistically. This compound, the B component, binds to the ribosome, and this binding is significantly enhanced by the presence of a streptogramin A component (like Mikamycin A). This synergistic action leads to a conformational change in the ribosome, irreversibly blocking protein synthesis and resulting in a potent bactericidal effect.
Diagram of Ribosomal Inhibition
Caption: Comparative mechanisms of macrolides and this compound.
In Vitro Activity Against Gram-Positive Bacteria
The following tables summarize the minimum inhibitory concentration (MIC) data for this compound and various macrolides against a range of Gram-positive pathogens. The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.
Table 1: MIC (µg/mL) of Miokamycin (a type of Mikamycin) and Macrolides against MLS-Sensitive Gram-Positive Cocci
| Organism | Miokamycin (M) | Erythromycin (E) | Josamycin (J) |
| Staphylococci | 2 | 0.25 | 1 |
| Streptococci & Pneumococci | 0.06-0.25 | 0.016 | 0.03-0.12 |
| Enterococci | 1-2 | 0.5 | 0.5-1 |
MLS: Macrolide-Lincosamide-Streptogramin
Table 2: Comparative MIC90 (µg/mL) of Macrolides against Mycoplasma pneumoniae
| Antibiotic | MIC90 (µg/mL) |
| Rokitamycin (a 16-membered macrolide) | 0.007 |
| Erythromycin | 0.03 |
| Josamycin | 0.03 |
| Kitasamycin | ≥0.06 |
Note: Lower MIC values indicate greater potency.
From the available data, erythromycin generally exhibits lower MIC values against susceptible strains of Staphylococci, Streptococci, and Enterococci compared to Miokamycin. However, a significant advantage of streptogramins like this compound is their activity against certain macrolide-resistant strains. For instance, Miokamycin, similar to Josamycin, is effective against coagulase-negative Staphylococci resistant to erythromycin by inactivation and against MLSB-inducible resistant Staphylococci.
Experimental Protocols
The determination of in vitro antibiotic efficacy relies on standardized experimental procedures. Below are the methodologies for key experiments cited in the comparison.
1. Minimum Inhibitory Concentration (MIC) Determination by Agar Dilution
This method is a standard procedure for assessing the antimicrobial susceptibility of bacteria.
-
Bacterial Strains: A diverse panel of clinical isolates of Gram-positive bacteria (e.g., Staphylococcus aureus, Streptococcus pneumoniae, Enterococcus faecalis) are selected.
-
Inoculum Preparation: Bacterial colonies are suspended in a sterile broth to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This suspension is then further diluted.
-
Antibiotic Preparation: Stock solutions of the antibiotics are prepared and serially diluted to obtain a range of concentrations.
-
Agar Plate Preparation: A specific volume of each antibiotic dilution is incorporated into molten Mueller-Hinton agar and poured into petri dishes.
-
Inoculation: A standardized inoculum of each bacterial strain is applied to the surface of the agar plates containing the different antibiotic concentrations.
-
Incubation: The plates are incubated at a controlled temperature (typically 35-37°C) for 18-24 hours.
-
MIC Reading: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits the visible growth of the bacteria.
Diagram of MIC Determination by Agar Dilution
Caption: Workflow for MIC determination via agar dilution.
2. Broth Microdilution Method
This is another common method for determining MIC values and is particularly suited for high-throughput screening.
-
Procedure: Similar to the agar dilution method, serial dilutions of the antibiotics are prepared. However, instead of agar plates, the dilutions are made in a liquid growth medium in 96-well microtiter plates.
-
Inoculation and Incubation: A standardized bacterial inoculum is added to each well, and the plates are incubated.
-
MIC Reading: The MIC is determined as the lowest antibiotic concentration in which no visible bacterial growth (turbidity) is observed.
Conclusion
The choice between this compound and macrolide antibiotics for treating Gram-positive infections is nuanced and depends on the specific pathogen and its resistance profile. While macrolides like erythromycin may show superior potency against susceptible strains, the synergistic and bactericidal nature of streptogramins, including this compound, offers a crucial advantage, particularly against certain resistant phenotypes. The experimental data underscores the importance of continued surveillance of antimicrobial resistance patterns to guide appropriate therapeutic selections. Researchers are encouraged to consider the distinct mechanisms and resistance profiles of these antibiotic classes in the development of new therapeutic strategies.
References
A Comparative Analysis of Mikamycin B and Linezolid Against MRSA
In the landscape of antibiotic development, the relentless emergence of multidrug-resistant pathogens such as Methicillin-resistant Staphylococcus aureus (MRSA) necessitates a continuous evaluation of novel and existing antimicrobial agents. This guide provides a detailed comparison of the efficacy of Mikamycin B, a member of the streptogramin B class of antibiotics, and linezolid, the first clinically approved oxazolidinone, against MRSA. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of available data on their mechanisms of action, in vitro and in vivo efficacy, and the experimental methodologies used for their evaluation.
Mechanism of Action: Targeting the Bacterial Ribosome
Both this compound and linezolid exert their antibacterial effects by inhibiting protein synthesis, a critical process for bacterial viability. However, they target the bacterial 50S ribosomal subunit in distinct ways.
Linezolid binds to the 23S rRNA of the 50S subunit, preventing the formation of a functional 70S initiation complex, which is an essential step in the initiation of protein synthesis.[1][2][3][][5] Its unique binding site means that cross-resistance with other protein synthesis inhibitors is uncommon. Linezolid is generally considered bacteriostatic against staphylococci but can be bactericidal against certain streptococci.
This compound , as a streptogramin B antibiotic, also binds to the 50S ribosomal subunit. Streptogramins are unique in that they typically consist of two synergistic components: group A (e.g., Mikamycin A or Pristinamycin IIA) and group B (e.g., this compound or Pristinamycin IA). While each component alone is bacteriostatic, their combination is often bactericidal. This compound obstructs the exit tunnel of the ribosome, thereby inhibiting the elongation of the polypeptide chain. The synergistic action with a streptogramin A component, which binds to the peptidyl transferase center, leads to a conformational change in the ribosome, further enhancing the binding of this compound and effectively shutting down protein synthesis.
In Vitro Efficacy: A Head-to-Head Look
Direct comparative studies of this compound and linezolid are limited. However, data from studies on pristinamycin, a streptogramin antibiotic composed of components structurally similar to Mikamycin A and B, provide valuable insights. The following table summarizes the Minimum Inhibitory Concentration (MIC) data for pristinamycin and linezolid against MRSA isolates.
| Antimicrobial Agent | MIC Range (µg/mL) | MIC90 (µg/mL) |
| Pristinamycin | 0.125 - 0.75 | 0.5 |
| Linezolid | 0.125 - 0.5 | 0.5 |
MIC90: The concentration at which 90% of the isolates were inhibited. Data sourced from a study comparing the in vitro activity of several antimicrobial agents against 150 MRSA isolates.
These in vitro findings suggest that both pristinamycin and linezolid demonstrate potent and comparable activity against MRSA.
In Vivo Efficacy: Performance in Preclinical Models
Linezolid has been extensively studied in various animal models of infection. For instance, in a rabbit endocarditis model, linezolid monotherapy significantly reduced bacterial counts but did not always achieve bactericidal activity. However, when combined with other agents like imipenem, it exhibited synergistic and bactericidal effects against MRSA. In murine models of bacteremia and skin infections, linezolid has shown efficacy, although resistance can be a concern, particularly with cfr-positive MRSA strains.
Streptogramins , such as etamycin (a streptogramin B class antibiotic), have demonstrated significant protection from mortality in a murine model of systemic lethal MRSA infection and have shown favorable time-kill kinetics compared to vancomycin. The synergistic nature of streptogramin combinations is a key factor in their in vivo success.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of these antibiotics.
Minimum Inhibitory Concentration (MIC) Determination
Broth Microdilution Method:
-
Bacterial Isolate Preparation: MRSA isolates are cultured on an appropriate agar medium (e.g., Tryptic Soy Agar) and incubated for 18-24 hours.
-
Inoculum Preparation: A suspension of the bacterial culture is prepared in a sterile saline solution to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Antibiotic Preparation: Stock solutions of this compound and linezolid are prepared and serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates.
-
Inoculation and Incubation: Each well is inoculated with the prepared bacterial suspension. The plates are incubated at 35-37°C for 16-20 hours.
-
MIC Reading: The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
In Vivo Murine Systemic Infection Model
-
Animal Model: Female BALB/c mice (or a similar strain) aged 6-8 weeks are used.
-
Bacterial Challenge: MRSA strains are grown to a logarithmic phase, washed, and resuspended in sterile saline. Mice are infected via intraperitoneal or intravenous injection with a lethal dose of the bacterial suspension.
-
Treatment Regimen: At a specified time post-infection (e.g., 1 hour), treatment is initiated. This compound, linezolid, or a control vehicle is administered to different groups of mice via a clinically relevant route (e.g., subcutaneous or oral). Dosing schedules can vary depending on the pharmacokinetic properties of the drugs.
-
Monitoring and Endpoint: Mice are monitored for a defined period (e.g., 7 days) for survival. The primary endpoint is the percentage of survival in each treatment group.
-
Statistical Analysis: Survival curves are analyzed using the Kaplan-Meier method and compared using the log-rank test.
Visualizing Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Mechanisms of action for Linezolid and this compound on the bacterial ribosome.
Caption: A generalized experimental workflow for comparing antimicrobial efficacy.
Conclusion
Both this compound and linezolid are potent inhibitors of protein synthesis in MRSA, targeting the 50S ribosomal subunit. While linezolid acts by preventing the formation of the initiation complex, this compound, often in synergy with a streptogramin A component, inhibits polypeptide chain elongation. In vitro data for the closely related streptogramin, pristinamycin, suggests that its efficacy is comparable to that of linezolid against MRSA.
The choice between these antibiotics in a clinical or developmental context would depend on a variety of factors, including the specific MRSA strain and its resistance profile, the site of infection, and the potential for synergistic combinations. Further direct comparative in vivo studies are warranted to more definitively delineate the relative therapeutic potential of this compound and linezolid in the treatment of severe MRSA infections.
References
A Comparative Guide to the Reproducibility of Mikamycin B Minimum Inhibitory Concentration (MIC) Data
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the available Minimum Inhibitory Concentration (MIC) data for Mikamycin B and related streptogramin antibiotics against clinically relevant Gram-positive bacteria. Ensuring the reproducibility of MIC data is paramount for the accurate assessment of antimicrobial potency and for making informed decisions in drug development and clinical application. This document outlines standardized experimental protocols to promote consistency in MIC testing and presents available data to aid in the comparison of this compound's activity.
Understanding this compound and its Mechanism of Action
This compound is a member of the streptogramin B family of antibiotics. Streptogramins are composed of two distinct groups of molecules, Group A (e.g., dalfopristin) and Group B (e.g., quinupristin, this compound), which act synergistically to inhibit bacterial protein synthesis. This compound, like other Group B streptogramins, binds to the 50S ribosomal subunit, leading to the premature release of incomplete peptide chains. The synergistic action with Group A streptogramins, which bind to a nearby site on the 50S ribosome, results in a stable antibiotic-ribosome complex that effectively halts protein synthesis, leading to a bactericidal effect.
Data on Minimum Inhibitory Concentration (MIC)
The reproducibility of MIC data is influenced by strict adherence to standardized testing methodologies. Below is a summary of available MIC data for this compound and other closely related streptogramin antibiotics against key Gram-positive pathogens. It is important to note that specific MIC data for this compound is limited in publicly accessible literature; therefore, data for virginiamycin and pristinamycin are included for comparative purposes.
| Antibiotic | Bacterial Species | Strain Information | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) | Reference(s) |
| Pristinamycin | Staphylococcus aureus (Methicillin-Resistant) | 124 clinical isolates | - | - | ≤0.5 | [1] |
| Virginiamycin | Staphylococcus aureus | 51 isolates from bovine intramammary infections | - | - | No resistance observed | [2] |
| Masarimycin | Streptococcus pneumoniae | Strains 6305, R6, and TIGR4 | - | - | 8 µM | [3] |
| Pristinamycin | Streptococcus pneumoniae (Penicillin-Resistant) | 47 clinical isolates | - | - | No resistance observed | |
| Quinupristin/Dalfopristin | Enterococcus faecium | Multiple strains | - | 2 | - | |
| Virginiamycin | Enterococcus faecium | - | - | - | Resistance observed after exposure | [4] |
Experimental Protocols for MIC Determination
To ensure the reproducibility of this compound MIC data, it is crucial to follow standardized protocols. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide detailed guidelines for broth microdilution assays.
Broth Microdilution Method (Based on CLSI and EUCAST Guidelines)
This method determines the MIC of an antimicrobial agent by testing increasing concentrations of the agent against a standardized bacterial inoculum in a liquid medium.
1. Preparation of Materials:
-
Antimicrobial Agent: Prepare a stock solution of this compound of known concentration.
-
Bacterial Strains: Use well-characterized, pure cultures of Staphylococcus aureus, Streptococcus pneumoniae, and Enterococcus faecium. Include appropriate quality control strains (e.g., S. aureus ATCC® 29213™, S. pneumoniae ATCC® 49619™, E. faecium ATCC® 51559™).
-
Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is recommended for most aerobic bacteria. For fastidious organisms like Streptococcus pneumoniae, supplement the broth with 2.5% to 5% lysed horse blood.
-
Microtiter Plates: Use sterile 96-well microtiter plates.
2. Inoculum Preparation:
-
From a fresh (18-24 hour) culture on a non-selective agar plate, select several morphologically similar colonies.
-
Suspend the colonies in a sterile saline solution or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Preparation of Antimicrobial Dilutions:
-
Perform serial two-fold dilutions of the this compound stock solution in the appropriate broth directly in the 96-well microtiter plates to achieve the desired final concentration range.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
4. Inoculation and Incubation:
-
Inoculate each well (except the sterility control) with the standardized bacterial suspension. The final volume in each well should be uniform (typically 100 µL).
-
Incubate the plates at 35 ± 2 °C for 16-20 hours in ambient air. For Streptococcus pneumoniae, incubate in an atmosphere of 5% CO₂.
5. Reading and Interpreting Results:
-
The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism as detected by the unaided eye.
-
The growth control well should show distinct turbidity. The sterility control well should remain clear.
-
The results for the quality control strains should fall within their established acceptable ranges.
Visualizing the Mechanism of Action and Experimental Workflow
To better understand the processes involved, the following diagrams illustrate the mechanism of action of this compound and the experimental workflow for MIC determination.
Caption: Mechanism of action of this compound on the bacterial ribosome.
Caption: Experimental workflow for Minimum Inhibitory Concentration (MIC) testing.
References
- 1. Antimicrobial Susceptibility Profiles of Staphylococcus aureus and Streptococcus spp. Isolates from Clinical Cases of Waterfowl in Hungary Between 2022 and 2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Minimum inhibitory concentrations of 20 antimicrobial agents against Staphylococcus aureus isolated from bovine intramammary infections in Japan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of Streptococcus pneumoniae growth by masarimycin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Changes in Antimicrobial Susceptibility of Native Enterococcus faecium in Chickens Fed Virginiamycin - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Streptogramin Combinations: Efficacy, Synergy, and Resistance
Streptogramin antibiotics represent a critical class of antimicrobials, particularly for their efficacy against multi-drug resistant Gram-positive bacteria. These antibiotics are unique in that they are combinations of two structurally distinct compounds, group A and group B streptogramins, which work synergistically to inhibit bacterial protein synthesis. This guide provides a detailed comparative analysis of different streptogramin combinations, focusing on the well-established quinupristin/dalfopristin and the investigational combination flopristin/linopristin, with supporting experimental data and methodologies.
Mechanism of Action: A Synergistic Inhibition of Protein Synthesis
Streptogramins exert their bactericidal effect by binding to the 50S ribosomal subunit, ultimately leading to the cessation of protein synthesis and bacterial cell death.[1][2][3] The two components of a streptogramin combination, group A and group B, bind to different sites on the ribosome, creating a synergistic effect that is more potent than the individual components alone.[4][5]
-
Group A Streptogramins (e.g., Dalfopristin, Flopristin): These compounds bind to the peptidyl transferase center (PTC) on the 23S portion of the 50S ribosomal subunit. This binding event induces a conformational change in the ribosome that significantly increases its affinity for the group B component, by a factor of about 100. Dalfopristin inhibits the early phase of protein synthesis by interfering with peptidyl transfer.
-
Group B Streptogramins (e.g., Quinupristin, Linopristin): These compounds bind to a nearby site on the 50S ribosomal subunit and block the nascent polypeptide exit tunnel (NPET). This action prevents the elongation of the polypeptide chain and can cause the release of incomplete chains, thus inhibiting the late phase of protein synthesis.
The combination of a group A and a group B streptogramin results in a stable ternary complex with the ribosome, which effectively halts protein synthesis. While each component is typically bacteriostatic on its own, their combination is bactericidal.
Comparative In Vitro Activity
The in vitro activity of streptogramin combinations is a key indicator of their potential clinical efficacy. Minimum Inhibitory Concentration (MIC) is a standard measure of this activity, representing the lowest concentration of an antibiotic that prevents visible growth of a microorganism.
| Streptogramin Combination | Organism | MIC Range (μg/mL) | Reference |
| Quinupristin/Dalfopristin | Streptococcus pneumoniae | 0.20 - 1 | |
| Staphylococcus aureus | 0.25 - 2 | ||
| Methicillin-resistant Staphylococcus aureus (MRSA) | 0.12 - 0.5 | ||
| Enterococcus faecium | 0.50 - 4 | ||
| NXL 103 (Flopristin/Linopristin) | Streptococcus pneumoniae | 0.12 - 0.5 | |
| Haemophilus influenzae | 0.03 - 1 | ||
| Moraxella catarrhalis | 0.03 - 1 | ||
| Methicillin-resistant Staphylococcus aureus (MRSA) | 0.06 - 0.5 |
Note: MIC values can vary depending on the specific strain and testing methodology.
Time-Kill Curve Analysis
Time-kill assays provide dynamic information about the bactericidal or bacteriostatic activity of an antibiotic over time. These studies have demonstrated the rapid bactericidal activity of streptogramin combinations against susceptible organisms.
For example, a study on the investigational streptogramin NXL 103 showed that at twice the MIC, it was bactericidal (defined as a ≥3-log10 reduction in CFU/mL) against all tested strains of Streptococcus pneumoniae within 12 hours. Against Haemophilus influenzae, bactericidal activity was achieved within 24 hours at twice the MIC. However, against five strains of methicillin-resistant Staphylococcus aureus (MRSA), NXL 103 was mainly bacteriostatic.
Post-Antibiotic Effect (PAE)
The post-antibiotic effect is the persistent suppression of bacterial growth after limited exposure to an antimicrobial agent. Streptogramins exhibit a significant PAE, which allows for less frequent dosing intervals.
A study on RP 59500 (quinupristin/dalfopristin) demonstrated a prolonged PAE against various Gram-positive cocci. For Staphylococcus aureus, a 30-minute exposure to 5 µg/mL of RP 59500 resulted in a PAE of 1.9 to 6.9 hours. For Streptococcus pneumoniae, the PAE was 7.5 to 9.5 hours under similar conditions, and for Streptococcus pyogenes, it was greater than 18 hours. This extended PAE suggests that the drug's efficacy may be maintained even when concentrations fall below the MIC between doses.
Mechanisms of Resistance
Resistance to streptogramins can occur through several mechanisms:
-
Target Modification: The most common mechanism is the modification of the ribosomal target site. The erm genes encode for enzymes that methylate an adenine residue in the 23S rRNA, which reduces the binding affinity of macrolides, lincosamides, and streptogramin B antibiotics (MLSB resistance).
-
Enzymatic Inactivation: Group A streptogramins can be inactivated by acetyltransferases encoded by vat genes. Group B streptogramins can be inactivated by lyases encoded by vgb genes.
-
Active Efflux: ATP-binding cassette (ABC) transporters can actively pump the antibiotic out of the bacterial cell, reducing its intracellular concentration.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.
Protocol: Broth Microdilution
-
Preparation of Antimicrobial Agent: Prepare a stock solution of the streptogramin combination. Perform two-fold serial dilutions in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard. Dilute the suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted antibiotic. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
Time-Kill Curve Analysis
Time-kill assays assess the rate of bacterial killing by an antimicrobial agent.
Protocol: Time-Kill Assay
-
Inoculum Preparation: Prepare a bacterial culture in the logarithmic phase of growth and dilute it to a starting concentration of approximately 5 x 10^5 CFU/mL in a suitable broth medium.
-
Antibiotic Exposure: Add the streptogramin combination at various multiples of its predetermined MIC (e.g., 1x, 2x, 4x MIC). Include a growth control without any antibiotic.
-
Incubation and Sampling: Incubate the cultures at 37°C with agitation. At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw aliquots from each culture.
-
Viable Cell Count: Perform serial dilutions of the collected aliquots and plate them onto appropriate agar plates. After incubation, count the number of colonies to determine the CFU/mL at each time point.
-
Data Analysis: Plot the log10 CFU/mL against time for each antibiotic concentration. A bactericidal effect is typically defined as a ≥3-log10 decrease in CFU/mL from the initial inoculum.
Post-Antibiotic Effect (PAE) Determination
The PAE is determined by measuring the time it takes for a bacterial culture to recover and resume logarithmic growth after a brief exposure to an antibiotic.
Protocol: PAE Assay
-
Antibiotic Exposure: Expose a bacterial culture in the logarithmic phase of growth (approximately 10^6 CFU/mL) to a specific concentration of the streptogramin combination (e.g., 5x or 10x MIC) for a defined period (e.g., 1 or 2 hours). A control culture is not exposed to the antibiotic.
-
Antibiotic Removal: After the exposure period, rapidly remove the antibiotic. This can be achieved by a 1:1000 dilution of the culture in pre-warmed antibiotic-free broth.
-
Viable Count Monitoring: At regular intervals, determine the viable cell counts (CFU/mL) of both the antibiotic-exposed and the control cultures by plating serial dilutions.
-
PAE Calculation: The PAE is calculated using the formula: PAE = T - C, where T is the time required for the viable count of the antibiotic-exposed culture to increase by 1-log10 above the count observed immediately after antibiotic removal, and C is the corresponding time for the control culture.
References
Cross-Resistance Between Mikamycin B and Other Antibiotics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of Mikamycin B, a member of the streptogramin B family of antibiotics, against various bacterial strains with defined resistance mechanisms to other antibiotic classes. The information is supported by experimental data on minimum inhibitory concentrations (MICs) and detailed methodologies for key assays, offering valuable insights for antimicrobial research and development.
Understanding the Landscape of Cross-Resistance
This compound, like other streptogramin B antibiotics, inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit. Its efficacy can be compromised by cross-resistance mechanisms that affect other antibiotics targeting the same cellular machinery. The most significant of these is the Macrolide-Lincosamide-Streptogramin B (MLSB) resistance phenotype.
The primary mechanism behind MLSB resistance is the modification of the ribosomal target site by erythromycin ribosome methylase (erm) enzymes, encoded by various erm genes (ermA, ermB, ermC, etc.).[1][2] This methylation reduces the binding affinity of macrolides, lincosamides, and streptogramin B antibiotics, leading to broad cross-resistance among these classes.[1][2]
Performance of this compound Against Resistant Strains
While comprehensive studies directly comparing this compound to a wide array of antibiotics are limited, research on similar streptogramins and derivatives like Miokamycin provides critical data.
One study demonstrated that most erythromycin-resistant Staphylococcus aureus strains remained sensitive to Miokamycin, a derivative of Mikamycin, exhibiting a Minimum Inhibitory Concentration (MIC) of approximately 0.8 mg/L.[3] This suggests that this compound may retain activity against some macrolide-resistant strains.
The effectiveness of this compound is, however, significantly influenced by the specific erm gene present. Strains harboring erm genes that confer high-level, constitutive MLSB resistance are likely to exhibit cross-resistance to this compound. In contrast, strains with inducible MLSB resistance may show initial susceptibility, but resistance can be induced upon exposure to a macrolide antibiotic.
Below is a summary of expected cross-resistance patterns based on the known mechanisms of action.
| Antibiotic Class | Key Resistance Mechanism(s) | Expected Cross-Resistance with this compound | Rationale |
| Macrolides (e.g., Erythromycin, Azithromycin) | Target site modification (erm genes) | High | Shared binding site on the 23S rRNA of the 50S ribosomal subunit. Methylation by erm enzymes prevents binding of both antibiotic classes. |
| Lincosamides (e.g., Clindamycin, Lincomycin) | Target site modification (erm genes) | High | Overlapping binding site with macrolides and streptogramin B on the 50S ribosome. erm-mediated methylation confers resistance. |
| Other Streptogramins (e.g., Quinupristin) | Target site modification (erm genes) | High | As a streptogramin B, this compound shares the same target and is affected by the same resistance mechanisms as other members of its class. |
| Oxazolidinones (e.g., Linezolid) | Mutations in the 23S rRNA, cfr gene (ribosomal methylation) | Variable | While both target the 50S ribosome, the binding sites are distinct. Cross-resistance is not the primary expectation, but certain ribosomal alterations could potentially affect both. |
| Phenicols (e.g., Chloramphenicol) | Enzymatic inactivation (cat genes), efflux pumps | Low | Different binding site on the 50S ribosome and distinct resistance mechanisms. |
| Tetracyclines (e.g., Tetracycline, Doxycycline) | Efflux pumps, ribosomal protection proteins | Low | Targets the 30S ribosomal subunit, a different target from this compound. |
| Aminoglycosides (e.g., Gentamicin, Kanamycin) | Enzymatic modification, target site mutation (16S rRNA) | Low | Targets the 30S ribosomal subunit. |
| β-Lactams (e.g., Penicillin, Methicillin) | Alteration of penicillin-binding proteins (PBPs) | None | Targets cell wall synthesis, a completely different mechanism of action. |
Experimental Protocols
The following are detailed methodologies for key experiments used to assess antibiotic cross-resistance.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. It is a fundamental quantitative measure of antibiotic susceptibility.
Broth Microdilution Method (According to CLSI Guidelines):
-
Preparation of Bacterial Inoculum:
-
Select 3-5 isolated colonies of the test organism from a fresh (18-24 hour) agar plate.
-
Suspend the colonies in a sterile broth (e.g., Mueller-Hinton Broth) to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Preparation of Antibiotic Dilutions:
-
Prepare a stock solution of each antibiotic to be tested.
-
Perform serial two-fold dilutions of each antibiotic in sterile broth in a 96-well microtiter plate. The final volume in each well should be 100 µL.
-
-
Inoculation and Incubation:
-
Add 100 µL of the diluted bacterial inoculum to each well, resulting in a final volume of 200 µL.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Interpretation of Results:
-
The MIC is read as the lowest concentration of the antibiotic at which there is no visible growth (turbidity).
-
Disk Diffusion Test (Kirby-Bauer Method) for Phenotypic Characterization
This method is used to qualitatively assess the susceptibility of a bacterial isolate to an antibiotic and to detect certain resistance phenotypes, such as inducible MLSB resistance (D-test).
D-Test for Inducible Clindamycin Resistance:
-
Inoculum Preparation: Prepare a bacterial inoculum as described for the broth microdilution method (0.5 McFarland standard).
-
Inoculation of Agar Plate: Using a sterile cotton swab, evenly streak the inoculum over the entire surface of a Mueller-Hinton agar plate.
-
Disk Placement:
-
Place a 15 µg erythromycin disk and a 2 µg clindamycin disk on the agar surface.
-
The distance between the edges of the two disks should be 15-26 mm.
-
-
Incubation: Incubate the plate at 35°C ± 2°C for 16-18 hours.
-
Interpretation of Results:
-
Negative D-test: A circular zone of inhibition around the clindamycin disk indicates susceptibility.
-
Positive D-test: A flattening of the inhibition zone around the clindamycin disk adjacent to the erythromycin disk (forming a "D" shape) indicates inducible clindamycin resistance.
-
Visualization of Key Concepts
Signaling Pathway of MLSB Resistance
References
- 1. Analysis of Resistance to Macrolide–Lincosamide–Streptogramin B Among mecA-Positive Staphylococcus Aureus Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of Resistance to Macrolide Antibiotics among Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In-vitro evaluation of miokamycin: bactericidal activity against streptococci - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Validation of Streptogramin and β-Lactam Synergy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals: An objective analysis of the synergistic potential between streptogramin antibiotics, such as Mikamycin B, and the β-lactam class, supported by experimental data.
The rise of multidrug-resistant bacteria necessitates innovative therapeutic strategies, including combination therapies designed to enhance efficacy and overcome resistance. This guide explores the in vitro interaction between streptogramin antibiotics (e.g., this compound, Pristinamycin, Quinupristin-Dalfopristin) and β-lactams. Streptogramins inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit, while β-lactams inhibit cell wall synthesis. The combination of these distinct mechanisms presents a compelling rationale for potential synergistic activity against challenging pathogens like Methicillin-resistant Staphylococcus aureus (MRSA).
Comparative Synergy Data
The interaction between two antimicrobial agents is quantified using the Fractional Inhibitory Concentration Index (FICI), derived from checkerboard assays. The FICI is calculated as follows: FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of B alone).[1][2][3] The interaction is typically interpreted as:
-
Synergy: FICI ≤ 0.5
-
Additive: 0.5 < FICI ≤ 1.0
-
Indifference: 1.0 < FICI ≤ 4.0
Below are summaries of in vitro studies evaluating the combination of streptogramins and β-lactams against S. aureus.
Study 1: Quinupristin-Dalfopristin with Various β-Lactams
This study investigated the interaction of the streptogramin combination Quinupristin-Dalfopristin (Q-D) with several β-lactams against both methicillin-susceptible (S. aureus) (MSSA) and methicillin-resistant (S. aureus) (MRSA) isolates. The results demonstrated a clear synergistic or additive effect.
| Combination (Q-D + β-Lactam) | Bacterial Type | Interaction Profile (FICI Range) | Outcome |
| Quinupristin-Dalfopristin + Cefamandole | MSSA & MRSA | ≤ 0.5 to ≤ 1.0 | Synergy / Additive |
| Quinupristin-Dalfopristin + Flucloxacillin | MSSA & MRSA | ≤ 0.5 to ≤ 1.0 | Synergy / Additive |
| Quinupristin-Dalfopristin + Penicillin G | MSSA & MRSA | ≤ 0.5 to ≤ 1.0 | Synergy / Additive |
| Data derived from checkerboard assays performed on 8 MSSA and 10 MRSA isolates. |
The study found that the positive interaction (synergy or additivity) was independent of methicillin resistance status. For MRSA, the addition of Q-D at just one-quarter of its standalone Minimum Inhibitory Concentration (MIC) was able to decrease the MIC of flucloxacillin from a resistant level (500-1,000 mg/liter) to a susceptible level (30-60 mg/liter).
Study 2: Pristinamycin with Cefoxitin
In a separate investigation against 67 multidrug-resistant (MDR) S. aureus isolates, the combination of Pristinamycin (a streptogramin closely related to this compound) and the β-lactam cefoxitin was evaluated. In contrast to the Q-D study, this combination predominantly resulted in indifference.
| Combination | Bacterial Type | Predominant Interaction | Percentage of Isolates |
| Pristinamycin + Cefoxitin | MDR S. aureus | Indifference | 71.6% |
| Data derived from checkerboard assays against 67 MDR S. aureus isolates. |
This highlights that synergistic outcomes are not universal and depend on the specific combination of drugs and the resistance profile of the bacterial strains tested.
Mechanism of Synergistic Action
The synergistic effect between a streptogramin and a β-lactam antibiotic is rooted in their complementary mechanisms of action. β-lactams weaken the bacterial cell wall, which can, in turn, facilitate the entry or enhance the activity of the streptogramin at its intracellular target, the ribosome.
Streptogramin antibiotics consist of two components, A and B (this compound is a type B streptogramin), which are bacteriostatic alone but bactericidal when combined. The synergy between the two streptogramin components arises because the binding of type A induces a conformational change in the ribosome, increasing its affinity for the type B component. A similar principle may apply to the synergy with β-lactams, where damage to the cell envelope could potentiate the action of the streptogramin at the ribosome.
Experimental Protocols
The primary method for evaluating antibiotic synergy in vitro is the checkerboard assay.
Checkerboard Assay Protocol
1. Preparation of Materials:
-
Antimicrobials: Stock solutions of this compound (or other streptogramin) and the selected β-lactam are prepared at a concentration at least 10 times higher than the highest concentration to be tested.
-
Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium.
-
Inoculum: A bacterial suspension equivalent to a 0.5 McFarland standard is prepared and then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Hardware: Sterile 96-well microtiter plates are used.
2. Plate Setup:
-
Twofold serial dilutions of the β-lactam are prepared horizontally across the plate (e.g., columns 1-10).
-
Twofold serial dilutions of this compound are prepared vertically down the plate (e.g., rows A-G).
-
This creates a matrix of wells containing unique concentration combinations of both drugs.
-
Control wells are included: a row with only this compound dilutions, a column with only β-lactam dilutions, and a well with only broth and inoculum (growth control).
3. Inoculation and Incubation:
-
The prepared bacterial inoculum is added to all wells containing antibiotic dilutions and the growth control well.
-
The plates are incubated at 35°C ± 2°C for 16-20 hours.
4. Reading Results:
-
After incubation, the plates are visually inspected for turbidity (bacterial growth). The MIC is the lowest concentration of an antibiotic, alone or in combination, that completely inhibits visible growth.
-
The FICI is then calculated for each well that shows no growth to determine the nature of the interaction.
References
- 1. Synergy Testing of Vancomycin-Resistant Enterococcus faecium against Quinupristin-Dalfopristin in Combination with Other Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pristinamycin-antibiotic combinations against methicillin-resistant Staphylococcus aureus recovered from skin infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synergy of Streptogramin Antibiotics Occurs Independently of Their Effects on Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quinupristin-Dalfopristin Combined with β-Lactams for Treatment of Experimental Endocarditis Due to Staphylococcus aureus Constitutively Resistant to Macrolide-Lincosamide-Streptogramin B Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Mikamycin B: A Comparative Analysis of In Vitro Activity Against Critical Clinical Isolates
For Immediate Release
In the landscape of rising antibiotic resistance, the evaluation of novel and existing antimicrobial agents against clinically significant pathogens is paramount. This guide provides a comparative analysis of the in vitro activity of Mikamycin B, a streptogramin antibiotic, against two of the most challenging clinical isolates: Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococci (VRE).
Due to the limited availability of extensive clinical isolate data for this compound, this guide utilizes data for the closely related and structurally similar streptogramin antibiotic, pristinamycin, as a proxy. The performance of pristinamycin is benchmarked against commonly used antibiotics for MRSA and VRE infections, including linezolid, daptomycin, and vancomycin. This comparison aims to provide researchers, scientists, and drug development professionals with a valuable reference for the potential therapeutic application of this compound and other streptogramins.
Comparative In Vitro Activity: A Snapshot
The following table summarizes the Minimum Inhibitory Concentration (MIC) data for pristinamycin and key comparator antibiotics against MRSA and VRE. The MIC is the lowest concentration of an antibiotic that prevents the visible growth of a microorganism and is a critical measure of an antibiotic's potency.
| Antibiotic | Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Pristinamycin | MRSA | 0.5 | 0.5[1] |
| Linezolid | MRSA | 1 | 2 |
| Daptomycin | MRSA | 0.25 | 0.5 |
| Vancomycin | MRSA | 1 | 2 |
| Pristinamycin | VRE (E. faecium) | 1 | 2 |
| Linezolid | VRE (E. faecium) | 1 | 2 |
| Daptomycin | VRE (E. faecium) | 2 | 4 |
Note: Data for pristinamycin is used as a proxy for this compound. MIC values for comparator drugs are compiled from various sources and may vary based on geographic location and specific strains tested.
Experimental Protocols
The determination of Minimum Inhibitory Concentration (MIC) is a fundamental technique in microbiology to assess the in vitro susceptibility of bacteria to antimicrobial agents. The data presented in this guide is primarily based on the broth microdilution method, a standardized and widely used protocol.
Broth Microdilution Method for MIC Determination
1. Preparation of Materials:
-
Microtiter Plates: Sterile 96-well microtiter plates are used to perform the assay.
-
Bacterial Culture: A pure culture of the clinical isolate (e.g., MRSA, VRE) is grown in a suitable broth medium to a standardized turbidity, typically corresponding to a specific colony-forming unit (CFU)/mL concentration (e.g., 0.5 McFarland standard).
-
Antimicrobial Agents: Stock solutions of the antibiotics (this compound/pristinamycin, linezolid, daptomycin, vancomycin) are prepared at known concentrations.
-
Broth Medium: A cation-adjusted Mueller-Hinton Broth (CAMHB) is commonly used for non-fastidious bacteria like S. aureus and Enterococcus spp.
2. Serial Dilution of Antibiotics:
-
A two-fold serial dilution of each antibiotic is prepared directly in the wells of the microtiter plate using the broth medium. This creates a gradient of decreasing antibiotic concentrations across the rows of the plate.
-
A growth control well (containing only broth and bacteria) and a sterility control well (containing only broth) are included on each plate.
3. Inoculation:
-
The standardized bacterial suspension is further diluted in the broth medium.
-
Each well of the microtiter plate (except the sterility control) is inoculated with the diluted bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
4. Incubation:
-
The inoculated microtiter plates are incubated at 35-37°C for 16-20 hours in ambient air.
5. Determination of MIC:
-
Following incubation, the plates are visually inspected for bacterial growth (indicated by turbidity).
-
The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.
Mechanism of Action: The Streptogramin Advantage
This compound, as a streptogramin B antibiotic, acts by inhibiting bacterial protein synthesis. It binds to the 50S ribosomal subunit, leading to the cessation of peptide chain elongation and ultimately, bacterial cell death. Streptogramins are often comprised of two synergistic components, group A and group B, which bind to different sites on the ribosome. This dual mechanism of action can result in bactericidal activity and a lower likelihood of resistance development.
Concluding Remarks
The in vitro data for pristinamycin suggests that this compound holds significant promise as a potent agent against MRSA.[1][2] Its activity against VRE, particularly E. faecium, is also noteworthy, although enterococci generally exhibit higher resistance to streptogramins.[3] The unique mechanism of action of streptogramins offers a potential advantage in overcoming resistance to other classes of antibiotics.
Further in vitro studies with a broader range of contemporary clinical isolates are warranted to fully elucidate the activity spectrum of this compound. Moreover, in vivo studies are essential to translate these in vitro findings into potential clinical efficacy. This guide serves as a foundational resource for researchers and drug development professionals interested in the further exploration of this compound as a therapeutic option in the fight against multidrug-resistant bacteria.
References
- 1. Susceptibility of methicillin-resistant Staphylococcus aureus to vancomycin, teicoplanin, linezolid, pristinamycin and other antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro activity of pristinamycin against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Use of Pristinamycin for Infections by Gram-Positive Bacteria: Clinical Experience at an Australian Hospital - PMC [pmc.ncbi.nlm.nih.gov]
Validating Mikamycin B: A Comparative Guide to Peer-Reviewed Methods
For researchers, scientists, and drug development professionals investigating the potential of Mikamycin B, a member of the streptogramin B class of antibiotics, rigorous validation of its activity is paramount. This guide provides a comprehensive overview of peer-reviewed methods for characterizing this compound, also known under synonyms such as Pristinamycin IA and Virginiamycin S1. We present a comparative analysis of its performance alongside other clinically relevant antibiotics, supported by experimental data and detailed protocols.
This compound, in synergy with a streptogramin A component (like Mikamycin A or Virginiamycin M1), acts as a potent inhibitor of bacterial protein synthesis. This combination therapy results in bactericidal activity, particularly against a spectrum of Gram-positive pathogens, including drug-resistant strains.
Comparative Antibacterial Activity
The in vitro efficacy of an antibiotic is quantitatively assessed by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism. The following tables summarize MIC values for streptogramin antibiotics (representing this compound's class) and comparator drugs against key Gram-positive bacteria. It is important to note that this data is compiled from multiple peer-reviewed sources, and direct comparisons should be made with caution due to potential variations in experimental protocols.
Table 1: Comparative MIC Values (μg/mL) Against Staphylococcus aureus
| Antibiotic/Combination | Methicillin-Susceptible S. aureus (MSSA) | Methicillin-Resistant S. aureus (MRSA) |
| Quinupristin/Dalfopristin (Synercid®) | 0.5 - 1.0 | 1.0 - 2.0 |
| Vancomycin | 1.0 | 1.0 - 2.0 |
| Linezolid | 2.0 | 2.0 |
| Daptomycin | 0.25 | 0.5 |
Data compiled from multiple sources.
Table 2: Comparative MIC Values (μg/mL) Against Other Gram-Positive Pathogens
| Antibiotic/Combination | Streptococcus pneumoniae (Penicillin-Susceptible) | Streptococcus pneumoniae (Penicillin-Resistant) | Enterococcus faecium (Vancomycin-Resistant) |
| Quinupristin/Dalfopristin (Synercid®) | 0.5 | 0.5 | 2.0 |
| Vancomycin | ≤0.5 | 1.0 | Resistant |
| Linezolid | 1.0 | 1.0 | 2.0 |
Data compiled from multiple sources.
Mechanism of Action: Synergistic Inhibition of Protein Synthesis
This compound (Streptogramin B) and its partner, Mikamycin A (Streptogramin A), synergistically inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit.[1][2] The binding of Mikamycin A induces a conformational change in the ribosome that increases the binding affinity of this compound by approximately 100-fold.[2] This cooperative binding physically obstructs the nascent polypeptide exit tunnel, halting protein elongation and leading to bacterial cell death.[3] While each component individually is bacteriostatic (inhibits growth), their combination is bactericidal (kills bacteria).[3]
Synergistic action of Mikamycin A and B on the bacterial ribosome.
Experimental Protocols
Accurate and reproducible data are the foundation of robust research. The following are standardized, peer-reviewed protocols for key in vitro assays used to validate the antibacterial activity of compounds like this compound.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This method determines the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism in a liquid medium. The protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial inoculum standardized to approximately 5 x 10^5 colony-forming units (CFU)/mL
-
Stock solution of this compound (and comparator antibiotics) of known concentration
-
Incubator (35°C ± 2°C)
Procedure:
-
Prepare Antibiotic Dilutions: Perform serial two-fold dilutions of the antibiotic stock solution in CAMHB directly in the 96-well plate to achieve a range of concentrations.
-
Inoculate Plates: Add an equal volume of the standardized bacterial inoculum to each well, resulting in a final inoculum concentration of approximately 5 x 10^5 CFU/mL.
-
Controls: Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubation: Incubate the plates at 35°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of the antibiotic at which there is no visible growth (turbidity) as detected by the naked eye.
Workflow for MIC determination via broth microdilution.
Checkerboard Assay for Synergy Testing
This method is used to assess the synergistic, additive, indifferent, or antagonistic effects of two antimicrobial agents when used in combination.
Procedure:
-
Plate Setup: In a 96-well plate, create a two-dimensional array of antibiotic concentrations. Dilute this compound (Drug A) horizontally and Mikamycin A (Drug B) vertically.
-
Inoculation and Incubation: Inoculate the plate with a standardized bacterial suspension and incubate as described for the MIC assay.
-
Data Analysis: After incubation, determine the MIC of each drug alone and in combination. Calculate the Fractional Inhibitory Concentration (FIC) index for each well showing no growth:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
FIC Index = FIC of Drug A + FIC of Drug B
-
Interpretation of FIC Index:
-
Synergy: FIC Index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC Index ≤ 4.0
-
Antagonism: FIC Index > 4.0
Interpretation of the Fractional Inhibitory Concentration (FIC) Index.
Conclusion
The validation of this compound's therapeutic potential relies on standardized and well-documented experimental methods. The data presented in this guide, derived from peer-reviewed literature, confirms the potent antibacterial activity of the streptogramin class against challenging Gram-positive pathogens. By employing rigorous methodologies such as broth microdilution for MIC determination and checkerboard assays for synergy analysis, researchers can generate the high-quality, reproducible data necessary for advancing drug development efforts. The provided protocols offer a solid foundation for these critical validation studies.
References
A Comparative Analysis of the Post-Antibiotic Effect of Mikamycin B and Other Antimicrobial Agents
For Immediate Release
In the landscape of antimicrobial research, understanding the pharmacodynamic properties of antibiotics is crucial for optimizing dosing regimens and combating the rise of drug-resistant pathogens. One of the key pharmacodynamic parameters is the post-antibiotic effect (PAE), the persistent suppression of bacterial growth after a short exposure to an antimicrobial agent. This guide provides a comparative overview of the PAE of Mikamycin B, a streptogramin antibiotic, and other prominent antimicrobial agents: daptomycin (a cyclic lipopeptide), linezolid (an oxazolidinone), and amikacin (an aminoglycoside). This analysis is intended for researchers, scientists, and drug development professionals.
Executive Summary
This guide presents a detailed comparison of the in vitro post-antibiotic effect of this compound (represented by the closely related streptogramin, quinupristin-dalfopristin) against daptomycin, linezolid, and amikacin. The data, summarized from multiple studies, indicates that streptogramins and aminoglycosides generally exhibit a more prolonged PAE against susceptible Gram-positive organisms compared to linezolid. Daptomycin also demonstrates a significant PAE. These findings have important implications for dosing strategies, potentially allowing for less frequent administration of drugs with a longer PAE, which can enhance patient compliance and reduce the risk of toxicity.
Comparative Post-Antibiotic Effect (PAE) Data
The following tables summarize the in vitro PAE of the selected antimicrobial agents against common Gram-positive pathogens. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.
Table 1: Post-Antibiotic Effect (PAE) against Staphylococcus aureus
| Antibiotic Agent | Bacterial Strain | Exposure Concentration (x MIC) | Exposure Duration (hours) | PAE (hours) |
| Quinupristin-Dalfopristin | Methicillin-Susceptible S. aureus (MSSA) | 10 | 1 | 2.0 - 6.2 |
| Methicillin-Resistant S. aureus (MRSA) | 10 | 1 | 1.1 - 7.6 | |
| Daptomycin | MSSA | 10 | 1 | 2.4 - 6.3 |
| MRSA | 10 | 1 | 2.0 - 6.2 | |
| Linezolid | MSSA | 4 | 1 | 0.5 - 1.7 |
| MRSA | 4 | 1 | 0.6 - 1.5 | |
| Amikacin | S. aureus | 4-8 mg/L | 1 | 5.0 - 10.0 |
Table 2: Post-Antibiotic Effect (PAE) against Other Gram-Positive Bacteria
| Antibiotic Agent | Bacterial Strain | Exposure Concentration (x MIC) | Exposure Duration (hours) | PAE (hours) |
| Quinupristin-Dalfopristin | Streptococcus pneumoniae | 2 | 1 | >9.0 |
| Daptomycin | Streptococcus pneumoniae | 10 | 1 | 1.0 - 2.5 |
| Linezolid | Enterococcus faecalis | 4 | 1 | ~2.4 |
| Amikacin | Mycobacterium avium | 4 | 2 | 14.7 |
Mechanisms of Action
The duration of the PAE is often linked to the antibiotic's mechanism of action. The following diagrams illustrate the distinct pathways through which these agents inhibit bacterial growth.
Experimental Protocols
The determination of the in vitro post-antibiotic effect is critical for evaluating the pharmacodynamic properties of an antimicrobial agent. The following is a detailed methodology for the viable count method, a commonly used technique.
Protocol for In Vitro Post-Antibiotic Effect (PAE) Determination by Viable Count Method
1. Preparation of Bacterial Inoculum:
-
A single colony of the test bacterium is inoculated into a suitable broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth).
-
The culture is incubated at 37°C with shaking until it reaches the logarithmic phase of growth (typically an optical density at 600 nm of 0.3-0.5).
-
The bacterial suspension is then diluted to a final concentration of approximately 5 x 10^5 to 5 x 10^6 colony-forming units (CFU)/mL.
2. Antibiotic Exposure:
-
The bacterial culture is divided into test and control tubes.
-
The antimicrobial agent is added to the test tube at a specified multiple of its minimum inhibitory concentration (MIC) (e.g., 10x MIC).
-
The control tube receives no antibiotic.
-
Both tubes are incubated at 37°C for a defined period (e.g., 1 or 2 hours).
3. Antibiotic Removal:
-
To remove the antibiotic, the test culture is centrifuged at a low speed (e.g., 5000 x g for 10 minutes).
-
The supernatant containing the antibiotic is discarded, and the bacterial pellet is resuspended in pre-warmed, antibiotic-free broth.
-
This washing step is typically repeated two to three times to ensure complete removal of the drug.
-
An alternative method for antibiotic removal is a 1:1000 dilution of the culture in pre-warmed, antibiotic-free broth.
4. Regrowth Monitoring:
-
Immediately after antibiotic removal (time zero) and at regular intervals (e.g., every hour for up to 8-24 hours), samples are taken from both the test and control cultures.
-
Serial dilutions of the samples are performed in a sterile buffer (e.g., phosphate-buffered saline).
-
Aliquots of the dilutions are plated onto a suitable agar medium (e.g., Tryptic Soy Agar).
-
The plates are incubated at 37°C for 18-24 hours, and the colonies are counted to determine the CFU/mL at each time point.
5. Calculation of PAE:
-
The PAE is calculated using the following formula: PAE = T - C
-
T is the time required for the CFU/mL in the antibiotic-exposed culture to increase by 1 log10 from the count immediately after antibiotic removal.
-
C is the time required for the CFU/mL in the untreated control culture to increase by 1 log10 from the initial count at time zero.
-
Conclusion
The post-antibiotic effect is a critical parameter in understanding the efficacy of antimicrobial agents. The data presented in this guide suggests that this compound, as represented by other streptogramins, exhibits a significant PAE against Gram-positive bacteria, comparable to that of daptomycin and amikacin, and generally longer than that of linezolid. This prolonged bacterial growth suppression, even after the antibiotic concentration falls below the MIC, supports the potential for less frequent dosing intervals. Further head-to-head comparative studies under standardized conditions are warranted to provide a more definitive ranking of the PAE of these important antimicrobial agents. Researchers are encouraged to utilize the detailed experimental protocol provided to ensure consistency and comparability of future PAE studies.
Independent Verification of Mikamycin B's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the mechanism of action of Mikamycin B, a streptogramin B antibiotic, with other protein synthesis inhibitors. The performance of this compound is contrasted with representative macrolide (Erythromycin), lincosamide (Clindamycin), and aminoglycoside (Amikacin) antibiotics, supported by experimental data. Detailed methodologies for key experiments are provided to facilitate independent verification.
Executive Summary
This compound, a member of the streptogramin B class of antibiotics, inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit. This action leads to the premature termination of translation and the release of incomplete polypeptide chains. Its mechanism is functionally similar to that of macrolides and lincosamides, which also target the 50S ribosomal subunit, but distinct from aminoglycosides that act on the 30S subunit. This guide presents a comparative analysis of these antibiotics based on their inhibitory concentrations, ribosome binding affinity, and impact on nascent polypeptide chains.
Mechanism of Action: A Comparative Overview
This compound and the comparative antibiotics all function by inhibiting protein synthesis, a fundamental process for bacterial survival. However, they achieve this through different interactions with the bacterial ribosome.
This compound (Streptogramin B): this compound binds to the peptidyl transferase center (PTC) on the 50S ribosomal subunit, obstructing the path of the nascent polypeptide chain. This interference causes the premature dissociation of peptidyl-tRNA from the ribosome.[1][2][3] Streptogramin B antibiotics are often used in combination with streptogramin A antibiotics, which bind to a nearby site and induce a conformational change in the ribosome, enhancing the binding of the streptogramin B component and leading to a synergistic bactericidal effect.[1][2]
Erythromycin (Macrolide): As a macrolide, erythromycin also binds to the 50S ribosomal subunit, in close proximity to the PTC. It blocks the elongation of the polypeptide chain by physically obstructing the exit tunnel.
Clindamycin (Lincosamide): Clindamycin, a lincosamide antibiotic, shares an overlapping binding site with macrolides and streptogramin B antibiotics on the 50S ribosomal subunit. Its mechanism also involves the inhibition of peptide bond formation.
Amikacin (Aminoglycoside): In contrast to the other three, amikacin binds to the 16S rRNA of the 30S ribosomal subunit. This binding interferes with the decoding process, causing misreading of the mRNA codon and leading to the production of non-functional proteins.
Quantitative Comparison of Inhibitory Action
The efficacy of these antibiotics can be quantitatively compared using several key parameters obtained from in vitro experiments.
Table 1: Peptidyl-tRNA Dissociation Length
A critical aspect of the mechanism for antibiotics targeting the 50S subunit is the length of the nascent polypeptide chain at which they induce its release from the ribosome. This reflects how deeply the antibiotic obstructs the peptide exit tunnel.
| Antibiotic Class | Representative Antibiotic | Length of Peptidyl-tRNA Causing Dissociation (amino acid residues) |
| Streptogramin B | Pristinamycin IA (for this compound) | 6 |
| Macrolide | Erythromycin | 6-8 |
| Lincosamide | Clindamycin | 2-4 |
Table 2: Minimum Inhibitory Concentration (MIC) against Staphylococcus aureus
The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The following table provides a representative range of MIC values against Staphylococcus aureus, a common Gram-positive pathogen.
| Antibiotic | MIC Range (µg/mL) | MIC90 (µg/mL) |
| Erythromycin | ≤0.12 - >64 | 16 |
| Clindamycin | ≤0.12 - >64 | ≤0.12 |
| Amikacin | 0.5 - >256 | - |
Note: MIC values can vary significantly depending on the specific strain and the testing methodology. The data presented here is a compilation from multiple sources for comparative purposes.
Experimental Protocols for Verification
To facilitate independent verification of these mechanisms, detailed protocols for key experiments are provided below.
In Vitro Transcription/Translation (IVTT) Inhibition Assay
This assay is used to determine the 50% inhibitory concentration (IC50) of an antibiotic, which is the concentration required to inhibit protein synthesis by 50%.
Principle: A cell-free extract containing all the necessary components for transcription and translation is used to express a reporter gene (e.g., luciferase). The amount of protein produced is quantified, and the reduction in protein synthesis in the presence of an antibiotic is measured.
Protocol:
-
Reaction Setup: Prepare a reaction mixture containing an E. coli S30 extract, a DNA template encoding a reporter gene, amino acids, and energy sources.
-
Antibiotic Addition: Add varying concentrations of the antibiotic to be tested to the reaction mixtures. A control reaction without any antibiotic is also prepared.
-
Incubation: Incubate the reactions at 37°C for 1-2 hours to allow for transcription and translation.
-
Quantification: Measure the amount of reporter protein synthesized. For luciferase, this is done by adding a luciferin substrate and measuring the resulting luminescence.
-
Data Analysis: Plot the percentage of inhibition of protein synthesis against the antibiotic concentration to determine the IC50 value.
Ribosome Binding Assay (Filter Binding)
This assay measures the affinity of an antibiotic for the ribosome.
Principle: This method relies on the ability of nitrocellulose membranes to bind proteins and protein-ligand complexes, while allowing unbound small molecules (like radiolabeled antibiotics) to pass through.
Protocol:
-
Radiolabeling: Prepare a radiolabeled version of the antibiotic of interest.
-
Binding Reaction: Incubate purified ribosomes (70S or 50S subunits) with increasing concentrations of the radiolabeled antibiotic in a suitable binding buffer.
-
Filtration: Pass the binding reaction mixture through a nitrocellulose filter. The ribosomes and any bound antibiotic will be retained on the filter.
-
Washing: Wash the filter with a cold binding buffer to remove any unbound antibiotic.
-
Quantification: Measure the amount of radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Plot the amount of bound antibiotic against the concentration of the antibiotic to determine the dissociation constant (Kd), a measure of binding affinity.
Toeprinting Assay
This assay is used to identify the specific site on the mRNA where a ribosome stalls due to the action of an antibiotic.
Principle: A reverse transcriptase enzyme is used to synthesize a complementary DNA (cDNA) strand from an mRNA template that is being translated by a ribosome. When the reverse transcriptase encounters a stalled ribosome, it stops, generating a truncated cDNA product. The length of this "toeprint" reveals the exact position of the ribosome on the mRNA.
Protocol:
-
In Vitro Translation: Set up an in vitro translation reaction with a specific mRNA template, ribosomes, and the antibiotic of interest.
-
Primer Annealing: Add a radiolabeled or fluorescently-labeled DNA primer that is complementary to a region downstream of the potential stalling site on the mRNA.
-
Reverse Transcription: Add reverse transcriptase to the reaction. The enzyme will synthesize a cDNA strand until it is blocked by the stalled ribosome.
-
Gel Electrophoresis: Separate the cDNA products by size using denaturing polyacrylamide gel electrophoresis.
-
Analysis: The size of the truncated cDNA product, or "toeprint," indicates the precise location of the 3' edge of the stalled ribosome on the mRNA. This allows for the identification of the specific codon at which the antibiotic causes translation to halt.
Visualizing the Mechanisms of Action
The following diagrams illustrate the key concepts discussed in this guide.
References
Safety Operating Guide
Safeguarding Your Research: Proper Disposal Procedures for Mikamycin B
For researchers, scientists, and drug development professionals, ensuring the safe and proper disposal of chemical compounds is a critical component of laboratory management and environmental responsibility. Mikamycin B, a member of the streptogramin group of antibiotics, requires careful handling and specific disposal protocols to mitigate potential environmental impact and prevent the development of antibiotic resistance. This guide provides essential, step-by-step procedures for the safe disposal of this compound.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate personal protective equipment (PPE) to minimize the risk of exposure. All handling should occur in a well-ventilated area, preferably within a chemical fume hood.[1][2] An accessible safety shower and eyewash station are mandatory in the vicinity of the handling area.[1][3]
Personal Protective Equipment (PPE) Specifications:
| Protection Type | Specification |
| Eye Protection | Safety goggles with side-shields.[1] |
| Hand Protection | Chemically resistant, disposable gloves (e.g., nitrile). |
| Body Protection | A lab coat or other impervious clothing. |
| Respiratory Protection | A suitable respirator should be used when handling the powder form to avoid dust and aerosol formation. |
Step-by-Step Disposal Protocol
The primary method for rendering this compound inactive before final disposal is through chemical degradation. This process involves the cleavage of the cyclic ester bond characteristic of streptogramin B antibiotics, which linearizes the molecule and leads to its inactivation. Studies have shown that pristinamycin, the group to which this compound belongs, undergoes significant degradation under both acidic and alkaline conditions.
Experimental Protocol for Chemical Inactivation:
-
Solubilization (if necessary): If the this compound waste is in solid form, dissolve it in a suitable solvent like Dimethyl Sulfoxide (DMSO) before proceeding with hydrolysis.
-
Acid or Base Hydrolysis:
-
For Acid Hydrolysis: In a suitable container, slowly add 1 M HCl to the this compound waste solution until the pH is ≤ 2.
-
For Base Hydrolysis: Alternatively, slowly add 1 M NaOH to the this compound waste solution until the pH is ≥ 12.
-
-
Reaction Time: Seal the container and allow the solution to stand at room temperature for at least 24 hours to ensure complete hydrolysis and inactivation of the antibiotic.
-
Neutralization: After the inactivation period, carefully neutralize the solution by adding a base (if acidified) or an acid (if basified) until the pH is between 6 and 8. Monitor the pH using indicator strips or a pH meter.
-
Final Disposal: The neutralized, inactivated solution must be disposed of as hazardous chemical waste. Transfer the solution to an approved hazardous waste container, ensuring it is properly sealed and labeled according to your institution's and local regulations. Arrange for pickup and disposal by a certified hazardous waste management company.
Summary of Chemical Inactivation Parameters:
| Parameter | Acid Hydrolysis | Base Hydrolysis |
| Reagent | 1 M HCl | 1 M NaOH |
| Target pH | ≤ 2 | ≥ 12 |
| Reaction Time | ≥ 24 hours | ≥ 24 hours |
| Neutralization pH | 6 - 8 | 6 - 8 |
Disposal of Contaminated Materials
All disposable items that have come into contact with this compound, including gloves, pipette tips, and empty containers, must be treated as hazardous waste. These materials should be collected in a designated, clearly labeled hazardous waste container for disposal.
In the event of a spill, wear full PPE and contain the spill using an absorbent material. Collect the absorbed material and any contaminated soil into a sealed container for hazardous waste disposal. The spill area should then be decontaminated.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety and disposal guidelines, as local regulations may vary.
References
Essential Safety and Logistical Guidance for Handling Mikamycin B
Immediate Safety Protocols: Personal Protective Equipment (PPE)
When handling Mikamycin B, especially in its powdered form, a comprehensive approach to personal protection is critical to prevent exposure through inhalation, skin contact, or eye contact. The following table summarizes the recommended PPE.
| PPE Category | Item | Specifications & Use Case |
| Eye/Face Protection | Safety Glasses with Side Shields or Goggles | To protect against splashes and airborne particles. |
| Face Shield | Recommended in addition to goggles when there is a significant risk of splashing. | |
| Hand Protection | Nitrile or Neoprene Gloves | Powder-free gloves are preferred to avoid aerosolizing the compound.[1] Check for compatibility and breakthrough times if using solvents. |
| Body Protection | Laboratory Coat or Disposable Gown | A disposable gown is preferred to prevent contamination of personal clothing.[1] |
| Respiratory Protection | NIOSH-Approved Respirator | Required when handling the powder outside of a containment device (e.g., fume hood) to prevent inhalation.[2] The type of respirator (e.g., N95, or a chemical cartridge respirator) should be selected based on a risk assessment.[1] |
Operational Plan: Safe Handling Workflow
Adherence to a strict operational workflow is crucial for minimizing exposure and contamination. Operations involving this compound powder should be conducted within a certified chemical fume hood or other suitable containment device to manage airborne particles.
First Aid Measures
In the event of exposure, immediate action is necessary:
-
Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen and seek medical attention.
-
Skin Contact : Immediately wash the affected area with soap and plenty of water.[3] Remove contaminated clothing and wash it before reuse. If irritation persists, seek medical advice.
-
Eye Contact : Flush the eyes with copious amounts of water for at least 15 minutes, ensuring to lift the eyelids. Seek medical attention if irritation continues.
-
Ingestion : If the person is conscious, wash out their mouth with water. Do not induce vomiting. Seek immediate medical attention.
Disposal Plan
All materials contaminated with this compound, including excess reagents, used PPE, and empty containers, must be treated as hazardous waste.
-
Waste Collection : Collect all contaminated solid waste in a clearly labeled, sealed container designated for chemical waste.
-
Disposal : Dispose of the waste through an approved hazardous waste disposal facility. Do not dispose of it in the regular trash or down the drain. Adhere to all local, state, and federal regulations for chemical waste disposal.
Experimental Protocols Cited
While specific experimental protocols for this compound were not detailed in the safety documents, general procedures for preparing stock solutions are available. For instance, a common practice for similar compounds is to dissolve them in a solvent like DMSO to create a concentrated stock solution.
Example Protocol: Preparation of a this compound Stock Solution
-
Objective : To prepare a 10 mg/mL stock solution of this compound in DMSO.
-
Materials :
-
This compound powder
-
Anhydrous DMSO
-
Appropriate PPE (see table above)
-
Calibrated analytical balance
-
Chemical fume hood
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes
-
-
Procedure :
-
Perform all operations within a chemical fume hood.
-
Don all required PPE.
-
Weigh the desired amount of this compound powder (e.g., 10 mg) into a sterile vial.
-
Using a calibrated pipette, add the calculated volume of DMSO (e.g., 1 mL) to the vial.
-
Cap the vial securely and vortex or sonicate until the powder is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term stability.
-
Label all tubes clearly with the compound name, concentration, solvent, and date of preparation.
-
Decontaminate all surfaces and equipment used.
-
Dispose of all contaminated materials as hazardous waste.
-
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
